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  • Product: 2-(2,6-diethyl-4-methylphenyl)acetic acid
  • CAS: 886230-72-4

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 2-(2,6-diethyl-4-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-(2,6-diethyl-4-methylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2,6-diethyl-4-methylphenyl)acetic acid, a key intermediate in the synthesis of the post-emergence herbicide, Pinoxaden. The document details its chemical structure, physicochemical properties, and provides an in-depth, step-by-step synthesis protocol with mechanistic insights. Furthermore, this guide outlines analytical methodologies for the characterization of this compound, including ¹H-NMR spectroscopy. Safety protocols and handling procedures are also discussed to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals involved in agrochemical synthesis and related fields.

Introduction

2-(2,6-diethyl-4-methylphenyl)acetic acid (CAS No. 886230-72-4) is a substituted phenylacetic acid derivative. Its significance in the agrochemical industry stems from its role as a crucial building block in the manufacturing of Pinoxaden.[1][2][3] Pinoxaden is a selective herbicide used for the control of grass weeds in cereal crops.[4] Understanding the chemical and physical properties of 2-(2,6-diethyl-4-methylphenyl)acetic acid, as well as its synthesis and analytical characterization, is paramount for process optimization, quality control, and the development of novel derivatives. This guide aims to consolidate the available technical information on this compound, providing a single, comprehensive resource for the scientific community.

Chemical Structure and Identification

The molecular structure of 2-(2,6-diethyl-4-methylphenyl)acetic acid consists of a benzene ring substituted with two ethyl groups at positions 2 and 6, a methyl group at position 4, and an acetic acid moiety at position 1.

IdentifierValue
IUPAC Name 2-(2,6-diethyl-4-methylphenyl)acetic acid
CAS Number 886230-72-4[5]
Molecular Formula C₁₃H₁₈O₂[6]
Molecular Weight 206.28 g/mol [2]
Canonical SMILES CCC1=C(C=C(C=C1CC)C)CC(=O)O
InChI Key IHLSPGZTNBGBID-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental data on the physical properties of 2-(2,6-diethyl-4-methylphenyl)acetic acid are not widely available in peer-reviewed literature. However, based on patent literature and data for structurally similar compounds, the following can be inferred:

PropertyValueSource/Comment
Appearance White solid[2]
Melting Point Not available. Similar substituted phenylacetic acids have melting points ranging from 80-180 °C.[7][8]
Boiling Point Not available. Likely to be high, with decomposition.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, acetone, and ethyl acetate.[9] Sparingly soluble in water.

Synthesis of 2-(2,6-diethyl-4-methylphenyl)acetic acid

A patented method describes the synthesis of 2-(2,6-diethyl-4-methylphenyl)acetic acid from 2,6-diethyl-4-methylaniline.[2] This process involves a three-step reaction sequence: a Meerwein arylation, hydrolysis, and subsequent oxidation.

Synthesis Workflow Diagram

Synthesis_Workflow A 2,6-diethyl-4-methylaniline B Meerwein Arylation (Vinyl Acetate, NaNO₂, HCl, LiCl) A->B Step 1 C 1-carboethoxy-1-chloro-2- (2,6-diethyl-4-methylphenyl)ethane B->C D Acid Hydrolysis C->D Step 2 E 2,6-diethyl-4-methyl -phenylacetaldehyde D->E F Oxidation (NaClO₂) E->F Step 3 G 2-(2,6-diethyl-4-methylphenyl) acetic acid F->G

Caption: Synthesis workflow for 2-(2,6-diethyl-4-methylphenyl)acetic acid.

Step-by-Step Experimental Protocol

Step 1: Meerwein Arylation

  • In a suitable reaction vessel, charge 2,6-diethyl-4-methylaniline, sodium nitrite, anhydrous lithium chloride, and vinyl acetate in a molar ratio of approximately 1:1.5:2:3 in the presence of hydrochloric acid.[2]

  • The reaction proceeds via a Meerwein arylation, where the diazonium salt of 2,6-diethyl-4-methylaniline reacts with vinyl acetate to form 1-carboethoxy-1-chloro-2-(2,6-diethyl-4-methylphenyl)ethane.[2]

Step 2: Acid Hydrolysis

  • The crude product from Step 1 is subjected to hydrolysis under acidic conditions (e.g., using hydrochloric or sulfuric acid).[2]

  • This step converts the ester and chloro functionalities to an aldehyde, yielding 2,6-diethyl-4-methyl-phenylacetaldehyde.[2]

Step 3: Oxidation

  • The 2,6-diethyl-4-methyl-phenylacetaldehyde is then oxidized to the corresponding carboxylic acid.[2]

  • A solution of sodium chlorite (NaClO₂) is used as the oxidizing agent.[2]

  • The reaction mixture is stirred until the starting material is consumed (monitored by a suitable technique like TLC or HPLC).

  • Upon completion, the pH of the reaction solution is adjusted to 10 with a 10% sodium hydroxide solution and extracted with ethyl acetate to remove organic impurities.[2]

  • The aqueous phase is then acidified to a pH of 2-3 with 30% hydrochloric acid, leading to the precipitation of a white solid.[2]

  • The solid is collected by filtration, washed, and dried to yield 2-(2,6-diethyl-4-methylphenyl)acetic acid with a purity of approximately 97% as determined by HPLC.[2]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (DMSO-d₆): [2]

  • δ 1.08-1.12 (t, 6H): Triplet corresponding to the six protons of the two methyl groups of the ethyl substituents.

  • δ 2.23 (s, 3H): Singlet corresponding to the three protons of the methyl group on the phenyl ring.

  • δ 2.51-2.57 (q, 4H): Quartet corresponding to the four protons of the two methylene groups of the ethyl substituents.

  • δ 3.57 (s, 2H): Singlet corresponding to the two protons of the methylene group of the acetic acid moiety.

  • δ 6.83 (s, 2H): Singlet corresponding to the two aromatic protons on the phenyl ring.

  • δ 12.29 (s, 1H): Singlet corresponding to the acidic proton of the carboxylic acid group.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of 2-(2,6-diethyl-4-methylphenyl)acetic acid and other substituted phenylacetic acids. A C18 column is suitable with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier such as phosphoric or formic acid to ensure the analyte is in its protonated form.[10] Detection can be achieved using a UV detector at a wavelength of approximately 210-220 nm.

Analytical Workflow Diagram

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing A Dissolve sample in a suitable solvent (e.g., Methanol) B Inject into HPLC system A->B C Separate on C18 column B->C D Detect with UV detector C->D E Integrate peak area D->E F Quantify using a calibration curve E->F

Caption: General analytical workflow for the quantification of the target compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep containers tightly closed.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.

Applications

The primary application of 2-(2,6-diethyl-4-methylphenyl)acetic acid is as a key intermediate in the synthesis of the herbicide Pinoxaden.[1][2][3][4] The structural features of this molecule are essential for the final structure and biological activity of Pinoxaden. Substituted phenylacetic acids, in general, have found applications in the pharmaceutical and agrochemical industries.[5]

Conclusion

2-(2,6-diethyl-4-methylphenyl)acetic acid is a compound of significant interest due to its role in the production of the commercially important herbicide, Pinoxaden. This guide has provided a detailed overview of its chemical structure, synthesis, and analytical characterization based on available literature. While there are gaps in the publicly available data regarding its specific physical properties, the information presented here offers a solid foundation for researchers and professionals working with this compound. Further studies to fully characterize its physicochemical properties and explore potential new applications are encouraged.

References

  • Supporting Information for a scientific article. (Details on melting points of similar compounds).
  • BenchChem. (n.d.). Pinoxaden synthesis pathway and key intermediates.
  • Google Patents. (n.d.). A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid.
  • Eureka | Patsnap. (2018, November 23). Synthesis method of pinoxaden.
  • Fisher Scientific. (n.d.).
  • AERU, University of Hertfordshire. (n.d.). Pinoxaden (Ref: NOA 407855).
  • Cayman Chemical. (2025, July 29).
  • SIELC Technologies. (2018, February 16). Separation of Phenylacetic acid on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Inventiva Pharma. (n.d.).
  • Chem-Impex. (n.d.). 2-(4-Methylphenyl)-2-phenylacetic acid.
  • BLDpharm. (n.d.). 886230-72-4|2-(2,6-Diethyl-4-methylphenyl)acetic acid.
  • Ambeed. (n.d.). 886230-72-4|2-(2,6-Diethyl-4-methylphenyl)acetic acid.
  • Alfa Chemistry. (n.d.). CAS 4408-60-0 (2,4,6-Trimethylphenyl)acetic acid.
  • Chempure. (2026, February 16). 2-(2,6-diethyl-4-methylphenyl)acetic acid 95% 886230-72-4.
  • MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)
  • PMC. (n.d.). Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici.
  • PMC. (n.d.). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens.
  • ResearchGate. (n.d.). 13C NMR (CDCl3, 50 MHz) of phenylacetic acid.
  • ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • Sigma-Aldrich. (n.d.). 2-(2-(Methylthio)phenyl)acetic acid.
  • Sigma-Aldrich. (n.d.). p-Tolylacetic acid ReagentPlus , 99 622-47-9.
  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid.
  • Cheméo. (n.d.). Chemical Properties of Acetic acid, 4-methylphenyl ester (CAS 140-39-6).
  • Guidechem. (n.d.). acetic acid [2-(2,6-diethyl-4-methylphenyl)-3-oxo-5-(2-phenylmethoxyethyl)-1-cyclohexenyl] ester.
  • PubChem. (n.d.). o-Tolylacetic acid | C9H10O2 | CID 69519.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • NIST WebBook. (n.d.). p-Tolylacetic acid.
  • ChemicalBook. (n.d.). 4-Methylphenylacetic acid(622-47-9)IR1.

Sources

Exploratory

CAS 886230-72-4 molecular weight, empirical formula, and safety data sheet

Initial searches for the chemical compound with CAS number 886230-72-4 did not yield any specific results for its molecular weight, empirical formula, or safety data sheet. It is possible that this CAS number is incorrec...

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Author: BenchChem Technical Support Team. Date: April 2026

Initial searches for the chemical compound with CAS number 886230-72-4 did not yield any specific results for its molecular weight, empirical formula, or safety data sheet. It is possible that this CAS number is incorrect, has been retired, or corresponds to a substance that is not publicly documented.

However, research has identified several closely related compounds with similar CAS numbers, which are documented as intermediates or impurities in the synthesis of the drug Axitinib. This guide provides the available technical information for these related compounds to aid researchers who may be investigating this chemical space.

Physicochemical Properties of Related Compounds

For clarity and ease of comparison, the molecular weight and empirical formulas of three related chemical entities are summarized below.

CAS NumberChemical NameMolecular FormulaMolecular Weight ( g/mol )
886230-75-7 (E)-6-nitro-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazoleC₁₉H₁₈N₄O₃350.37[1] - 350.4[2]
886230-74-6 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazoleC₁₂H₁₂IN₃O₃373.15[3][4]
886230-77-9 (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazoleC₁₉H₁₈IN₃O431.27[5][6]

Safety & Handling of Related Compounds

A comprehensive safety data sheet (SDS) for the specific CAS number 886230-72-4 was not found. However, safety information for related compounds provides critical guidance for handling chemicals within this structural class. The following is a synthesis of key safety precautions based on available data for similar molecules. Researchers should always consult the specific SDS for the compound they are handling.

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile rubber gloves, safety glasses with side-shields, and a lab coat. In case of inadequate ventilation, respiratory protection should be worn.[7][8]

  • Hygiene Measures: Wash hands thoroughly before breaks and at the end of the workday. Contaminated clothing should be removed immediately and washed before reuse. Do not eat, drink, or smoke when using this product.[7]

  • Handling: Avoid contact with skin and eyes. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[8]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7][8]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

  • Inhalation: Remove to fresh air. If you feel unwell, call a poison center or doctor.[8]

  • Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth.

Storage and Disposal
  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[8]

Experimental Workflow: General Handling of Research Chemicals

The following diagram outlines a generalized workflow for the safe handling and use of research chemicals, applicable to the compounds discussed.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 exp1 Weigh Compound prep3->exp1 exp2 Dissolve/React exp1->exp2 exp3 Monitor Reaction exp2->exp3 clean1 Quench Reaction exp3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Clean Glassware clean2->clean3 clean4 Doff PPE clean3->clean4

Caption: Generalized workflow for safe laboratory handling of chemical compounds.

Conclusion

While no specific information is available for CAS 886230-72-4, the data presented for the structurally related compounds CAS 886230-75-7, 886230-74-6, and 886230-77-9 offer valuable insights for researchers working with similar molecules. The provided physicochemical properties and synthesized safety guidelines serve as a foundational resource. It is imperative for all laboratory personnel to adhere to strict safety protocols and consult the specific Safety Data Sheet for any chemical prior to use.

References

  • Vertex AI Search. (2023, March 6).
  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 24).
  • Drug Information, Uses, Side Effects, Pharma intermedi
  • GuideChem. 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole - GuideChem.
  • Lotusfeet Pharma. (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
  • Santa Cruz Biotechnology. (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | CAS 886230-77-9.
  • Sigma-Aldrich. (2026, March 5).
  • chemBlink. (2026, April 3). 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole SDS (CAS 886230-74-6).
  • BLD Pharm. 886230-75-7|(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
  • PubChem. 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
  • ChemWhat. Axitinib impurity 10 CAS#: 886230-74-6.

Sources

Foundational

Solubility Profiling of 2-(2,6-Diethyl-4-methylphenyl)acetic Acid in Organic Solvents: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the solubility profile of highly substituted aromatic intermediates is a critical bottleneck in both API synthesis and pre-formulation....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of highly substituted aromatic intermediates is a critical bottleneck in both API synthesis and pre-formulation. This whitepaper provides an in-depth technical evaluation of the solubility profile of 2-(2,6-diethyl-4-methylphenyl)acetic acid (CAS: 886230-72-4). By synthesizing structural thermodynamics, empirical estimation models, and self-validating experimental workflows, this guide establishes a robust framework for handling highly lipophilic phenylacetic acid derivatives.

Structural Thermodynamics and Predictive Solvation

To understand the solubility of 2-(2,6-diethyl-4-methylphenyl)acetic acid, we must first examine its baseline pharmacophore. Unsubstituted phenylacetic acid (PAA) exhibits a LogP of ~1.41 and demonstrates moderate to high solubility in polar organic solvents, but limited solubility in aliphatic non-polar media[1][2].

The introduction of 2,6-diethyl and 4-methyl substituents fundamentally alters the thermodynamic landscape of the molecule through two primary mechanisms:

  • Steric Hindrance & Crystal Lattice Energy: The bulky ortho-ethyl groups severely restrict the rotational freedom of the acetic acid moiety. This steric bulk disrupts planar molecular stacking, thereby lowering the crystal lattice energy compared to unsubstituted PAA. A lower lattice energy directly correlates with an increased thermodynamic drive to dissolve in organic media.

  • Lipophilicity (LogP) Shift: The addition of three alkyl chains increases the estimated LogP to approximately 3.9 - 4.2. This heightened lipophilicity dictates a strong preference for non-polar and polar aprotic solvents, driven by London dispersion forces and hydrophobic interactions.

Mechanistic Insights: Dimerization vs. Monomer Solvation

The causality behind solvent selection lies in the behavior of the carboxylic acid functional group.

  • In Non-Polar Solvents (e.g., Toluene, Heptane): The compound undergoes intermolecular hydrogen bonding to form carboxylic acid dimers. The highly lipophilic 2,6-diethyl-4-methylphenyl "tail" forms a favorable solvent shell via dispersion forces, keeping the dimer highly soluble.

  • In Polar Solvents (e.g., Ethanol, Acetone): The solvent molecules possess a high enough dielectric constant to break the solute-solute hydrogen bonds, solvating the molecule as individual monomers via hydrogen bond donation/acceptance.

Solvation cluster_0 Non-Polar Solvents (Toluene, Heptane) cluster_1 Polar Solvents (Ethanol, Acetone) A 2-(2,6-diethyl-4-methylphenyl) acetic acid B Carboxylic Acid Dimerization A->B Low Dielectric Constant D H-Bond Acceptance/ Donation A->D High Dielectric Constant C High Solubility via Dispersion Forces B->C E Solvated Monomers D->E

Mechanistic pathway of solvation based on solvent polarity and hydrogen bonding.

Quantitative Solubility Profile in Organic Solvents

Because exact empirical data for highly specific proprietary intermediates can vary based on polymorphic purity, the following table synthesizes the expected thermodynamic solubility limits at 25.0 °C. These values are benchmarked against the known thermodynamic behaviors of structurally analogous lipophilic phenylalkanoic acids (such as Ibuprofen)[1].

SolventClassificationEstimated Solubility (mg/mL)Primary Solvation Mechanism
Methanol Polar Protic> 150Hydrogen bonding (donor/acceptor)
Ethanol Polar Protic> 200Hydrogen bonding, hydrophobic tail interaction
Acetone Polar Aprotic> 250Hydrogen bonding (acceptor), dipole-dipole
Ethyl Acetate Polar Aprotic> 200Dipole-dipole, dispersion forces
Toluene Non-Polar (Aromatic)> 150Dimerization, π-π interactions, dispersion
Heptane Non-Polar (Aliphatic)20 - 50Dimerization, weak dispersion forces
Water Aqueous< 0.1Highly restricted (hydrophobic repulsion)

Experimental Methodology: Thermodynamic Solubility Protocol

To generate reliable, self-validating solubility data for drug development, the Isothermal Shake-Flask Method is the gold standard[3][4]. Unlike kinetic solubility assays—which rely on DMSO stock dilution and often overestimate solubility due to supersaturation—this method measures true thermodynamic equilibrium[5].

Step-by-Step Protocol
  • Solid Addition (Oversaturation): Add an excess of crystalline 2-(2,6-diethyl-4-methylphenyl)acetic acid (approximately 500 mg) to 1.0 mL of the target organic solvent in a sealed, chemically inert borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in an orbital shaker incubator at 25.0 ± 0.1 °C, agitating at 400 rpm.

    • Causality: Strict temperature control is critical. A 1°C fluctuation can alter solubility by up to 5% due to the enthalpy of solution.

  • Phase Separation: After 24 and 48 hours, centrifuge the suspension at 15,000 x g for 15 minutes.

    • Self-Validation: Do not rely on syringe filtration alone. Sub-micron particles can pass through standard 0.45 µm PTFE filters, falsely elevating the quantified concentration. Ultracentrifugation guarantees a pure supernatant.

  • Quantification: Dilute the supernatant in a compatible mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) and analyze via HPLC-UV using isocratic elution, tracking the aromatic chromophore.

  • Solid Phase Verification: Recover and analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD).

    • Causality: This crucial step ensures the compound has not formed a solvate or transitioned to a different polymorph during equilibration, an event that would entirely invalidate the thermodynamic baseline.

Workflow S1 Step 1: Solid Addition (Excess Compound) S2 Step 2: Isothermal Incubation (Shake-Flask, 25°C, 24-48h) S1->S2 S3 Step 3: Phase Separation (Ultracentrifugation) S2->S3 S4 Step 4: Quantification (HPLC-UV Analysis) S3->S4 Supernatant S5 Step 5: Solid Phase Analysis (XRPD for Polymorphism) S3->S5 Solid Pellet

Thermodynamic solubility workflow using the shake-flask method.

References

  • Sigma-Aldrich / MilliporeSigma. 4-Bromobenzaldehyde diethyl acetal | 2-(2,6-diethyl-4-methylphenyl)acetic acid (CAS No.: 886230-72-4).

  • Gracin, S., & Rasmuson, A. C. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. American Chemical Society (ACS).

  • SIELC Technologies. Phenylacetic acid - Physicochemical Properties and LogP.

  • Bienta / Enamine Biology Services. Shake-Flask Solubility Assay: Kinetic vs. Thermodynamic.

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method.

  • Bio-protocol. Determination of Thermodynamic Solubility.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-(2,6-diethyl-4-methylphenyl)acetic Acid at Room Temperature

Introduction For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermodynamic stability of an active pharmaceutical ingredient (API) is fundamental to ensuring its quali...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermodynamic stability of an active pharmaceutical ingredient (API) is fundamental to ensuring its quality, safety, and efficacy. This guide provides an in-depth technical exploration of the thermodynamic stability of 2-(2,6-diethyl-4-methylphenyl)acetic acid at room temperature. The principles and methodologies discussed herein are designed to offer a robust framework for assessing the intrinsic stability of this and other similar small molecule drug candidates.

The stability of a drug substance is a critical quality attribute that can be influenced by a variety of environmental factors, including temperature, humidity, and light.[1] Degradation of an API can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties, all of which can compromise the final drug product. Therefore, a thorough investigation of a molecule's stability profile early in the development process is not only a regulatory requirement but also a scientific necessity.[1]

This guide will delve into the theoretical considerations of molecular stability, provide detailed protocols for experimental stability assessment through forced degradation studies, and discuss the analytical techniques required for the accurate quantification of the parent molecule and its degradation products. The content is structured to provide not just a set of instructions, but a deeper understanding of the scientific rationale behind each step, empowering researchers to design and execute meaningful stability studies.

Physicochemical Properties of 2-(2,6-diethyl-4-methylphenyl)acetic Acid

A foundational understanding of the physicochemical properties of 2-(2,6-diethyl-4-methylphenyl)acetic acid is essential for designing and interpreting stability studies. While specific experimental data for this compound is not widely published, we can infer likely properties based on its structure and comparison to similar phenylacetic acid derivatives.

Table 1: Estimated Physicochemical Properties of 2-(2,6-diethyl-4-methylphenyl)acetic Acid

PropertyEstimated Value/CharacteristicRationale and Impact on Stability
Molecular Formula C₁₃H₁₈O₂Provides the basis for molecular weight calculation.
Molecular Weight 206.28 g/mol Essential for all quantitative analyses.
Appearance White to off-white solidVisual inspection is a key test in stability studies.[2]
pKa ~4.0 - 4.5The carboxylic acid moiety dictates its acidic nature. The pKa is crucial for understanding its solubility profile at different pH values and for designing hydrolytic degradation studies.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., methanol, ethanol, acetone).[3][4]Solubility in various media will dictate the choice of solvents and co-solvents for solution-state stability studies and for the preparation of analytical standards.
Melting Point Not readily available. Likely a crystalline solid with a defined melting point.A significant change in the melting point during a stability study can indicate a change in purity or polymorphic form.
Polymorphism Potential for polymorphism exists.Different polymorphic forms can have different stabilities and dissolution rates. Polymorphic screening is recommended for drug development candidates.

Theoretical Assessment of Thermodynamic Stability

Before embarking on extensive experimental studies, computational methods can provide valuable insights into the potential liabilities of a molecule.[5][6]

Structural Considerations

The structure of 2-(2,6-diethyl-4-methylphenyl)acetic acid suggests several key features that will influence its stability:

  • Carboxylic Acid Group: This functional group is susceptible to decarboxylation, especially at elevated temperatures, and can react with various excipients.

  • Aromatic Ring: The phenyl ring can be a site for oxidative degradation. The electron-donating nature of the alkyl substituents (two ethyl groups and one methyl group) may activate the ring towards oxidation.

  • Steric Hindrance: The two ethyl groups at the 2 and 6 positions provide significant steric hindrance around the benzylic carbon and the carboxylic acid group. This steric shielding could potentially slow down the rate of certain degradation reactions, such as those involving nucleophilic attack at the carbonyl carbon.

Computational Prediction

Modern computational chemistry offers tools to predict molecular properties related to stability:

  • Density Functional Theory (DFT): DFT calculations can be used to determine the bond dissociation energies within the molecule. This can help identify the weakest bonds and thus the most likely points of initial degradation.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the molecule and its interactions with solvent molecules. This can provide insights into how the molecule might behave in solution and its susceptibility to hydrolysis.

  • Crystal Structure Prediction (CSP): CSP algorithms can predict the most likely and stable crystal packing arrangements (polymorphs).[7] This is crucial as different polymorphs can have different thermodynamic stabilities.

Experimental Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability assessment.[1] It involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing to identify potential degradation products and pathways.[8] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[9]

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_interpretation Interpretation API API Sample (2-(2,6-diethyl-4-methylphenyl)acetic acid) Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Expose to stress Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Expose to stress Thermal Thermal Stress (e.g., 60-80°C) API->Thermal Expose to stress Photolytic Photolytic Stress (UV/Vis light) API->Photolytic Expose to stress Control Control Sample (API in solvent, protected from stress) HPLC Stability-Indicating HPLC Method Control->HPLC Analyze samples at time points Blank Blank Sample (Solvent only) Blank->HPLC Analyze samples at time points Acid->HPLC Analyze samples at time points Base->HPLC Analyze samples at time points Oxidation->HPLC Analyze samples at time points Thermal->HPLC Analyze samples at time points Photolytic->HPLC Analyze samples at time points MassSpec LC-MS for Peak Identification HPLC->MassSpec Identify unknown peaks PeakPurity Peak Purity Analysis HPLC->PeakPurity Assess peak purity of parent API MassBalance Mass Balance Calculation HPLC->MassBalance DegPath Degradation Pathway Elucidation MassSpec->DegPath PeakPurity->DegPath MethodValidation Confirmation of Method Specificity DegPath->MethodValidation MassBalance->MethodValidation caption Workflow for Forced Degradation Studies Degradation_Pathways cluster_pathways Potential Degradation Pathways API 2-(2,6-diethyl-4-methylphenyl)acetic acid C₁₃H₁₈O₂ Oxidation Oxidative Degradation Ring hydroxylation or benzylic oxidation API->Oxidation Oxidizing agent (e.g., H₂O₂) Decarboxylation Decarboxylation Loss of CO₂ API->Decarboxylation Heat Photodegradation Photodegradation Radical-mediated reactions API->Photodegradation UV/Vis Light caption Potential Degradation Pathways

Sources

Foundational

Toxicological Profile and Handling Guidelines for 2-(2,6-Diethyl-4-methylphenyl)acetic acid

Abstract 2-(2,6-Diethyl-4-methylphenyl)acetic acid (CAS No. 886230-72-4) is a highly specialized carboxylic acid intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract 2-(2,6-Diethyl-4-methylphenyl)acetic acid (CAS No. 886230-72-4) is a highly specialized carboxylic acid intermediate. Its primary industrial and pharmacological relevance lies in its role as the core lipophilic building block in the synthesis of Pinoxaden, a potent acetyl-CoA carboxylase (ACCase) inhibitor. This whitepaper provides drug development professionals and synthetic chemists with an authoritative guide on the compound's toxicological profile, risk mitigation strategies, and field-proven handling protocols.

Chemical Identity and Mechanistic Role

The structural architecture of 2-(2,6-diethyl-4-methylphenyl)acetic acid (Molecular Formula: C13H18O2, MW: 206.28) is defined by its sterically hindered aromatic ring. The 2,6-diethyl substitution pattern is not merely structural; it is mechanistically critical. In the downstream Active Pharmaceutical Ingredient (API) or agrochemical (Pinoxaden), this steric bulk dictates the precise three-dimensional conformation required to tightly bind and inhibit the target ACCase enzyme. However, this same steric hindrance complicates its synthesis, requiring specialized arylation and oxidation techniques to prevent side reactions.

Toxicological Profile: A Bridged Assessment

Because 2-(2,6-diethyl-4-methylphenyl)acetic acid is an intermediate, a robust risk assessment requires evaluating not only its direct hazards but also the toxicological data of its upstream precursor and downstream API.

Directly, the compound is classified under the Globally Harmonized System (GHS) as a localized irritant[1]. However, its upstream precursor (2,6-diethyl-4-methylaniline) poses systemic risks via dermal absorption and ingestion[2]. More critically, the downstream API (Pinoxaden) has demonstrated developmental toxicity in mammalian models, with a Lowest-Observed-Adverse-Effect-Level (LOAEL) of 100 mg/kg/day based on maternal and fetal morbidity in rabbits[3][4]. Consequently, laboratory personnel must handle this intermediate with high caution, treating it as a potential systemic hazard.

Table 1: Toxicological Endpoints and GHS Classifications
CompoundSynthetic RoleGHS Classification / Toxicity EndpointSource
2,6-Diethyl-4-methylaniline Upstream PrecursorH302 (Harmful if swallowed), H312 (Harmful in contact with skin)[2]
2-(2,6-Diethyl-4-methylphenyl)acetic acid Target IntermediateH315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]
Pinoxaden Downstream APIDevelopmental Toxicity LOAEL = 100 mg/kg/day (Rabbit model)[3][4]

Handling Guidelines and Risk Mitigation

To ensure operator safety and prevent cross-contamination, the following self-validating handling system must be implemented:

  • Engineering Controls : All handling, weighing, and synthetic manipulation must occur within a chemical fume hood maintaining a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE) : Operators must wear chemical-resistant nitrile gloves (minimum 0.11 mm thickness), splash-proof safety goggles, and a dedicated laboratory coat[1]. Double-gloving is strictly required during the diazotization step of its synthesis.

  • Protocol Validation (Self-Validating Check) : To ensure the trustworthiness of the containment protocol, conduct a routine fluorescent dye swab test on the fume hood sash and outer gloves post-handling. The absence of fluorescence under UV light validates the efficacy of the PPE and containment strategy, ensuring zero external contamination.

ToxProfile Hazard Hazard Identification H315 (Skin), H319 (Eye) PPE PPE Requirements Nitrile Gloves, Goggles, Lab Coat Hazard->PPE Eng Engineering Controls Fume Hood (>100 fpm) Hazard->Eng Handling Safe Handling Protocol PPE->Handling Eng->Handling Validation Post-Exposure Monitoring & Spill Decontamination Handling->Validation

Handling workflow and risk mitigation strategy based on GHS hazards.

Experimental Protocols: Synthesis and Validation

Protocol 1: Synthesis via Meerwein Arylation

Causality & Rationale : Direct alkylation of the sterically hindered 2,6-diethylphenyl ring is highly prone to polyalkylation and low yields. Instead, this protocol utilizes a Meerwein arylation followed by a Pinnick oxidation. The Pinnick oxidation is specifically chosen because the benzylic protons on the ethyl groups are susceptible to cleavage by strong oxidants (like KMnO4). NaClO2 provides mild, chemoselective oxidation of the aldehyde to the carboxylic acid without degrading the alkyl side chains[5].

Step 1: Diazotization and Meerwein Arylation

  • Charge a jacketed reactor with 2,6-diethyl-4-methylaniline (1.0 eq), distilled water, and aqueous hydrobromic acid.

  • Chill the mixture to 0–5 °C.

  • Slowly dose a solution of sodium nitrite (1.1 eq) to form the diazonium salt. Crucial: Maintain the temperature strictly below 5 °C to prevent the explosive decomposition of the diazonium intermediate[5].

  • Introduce vinyl acetate and a catalytic amount of copper(I) chloride to initiate the Meerwein arylation, yielding 1-chloro-2-carbethoxy-1-(2,6-diethyl-4-methylphenyl)ethane.

Step 2: Acidic Hydrolysis

  • Subject the isolated intermediate to acidic hydrolysis using aqueous HCl at 80 °C.

  • Extract the organic layer to isolate 2,6-diethyl-4-methylphenylacetaldehyde[5].

Step 3: Pinnick Oxidation

  • Dissolve the aldehyde in a biphasic mixture of acetonitrile and water.

  • Add a phosphate buffer to maintain a slightly acidic environment (pH 4–6), which is required to generate the active oxidant, chlorous acid (HClO2)[5].

  • Add NaClO2 (1.5 eq) and a scavenger (e.g., 2-methyl-2-butene) to consume the hypochlorous acid byproduct, preventing unwanted electrophilic aromatic chlorination.

  • Stir at room temperature for 4 hours, quench, and extract with ethyl acetate to yield the target 2-(2,6-diethyl-4-methylphenyl)acetic acid.

SynthesisPathway A 2,6-Diethyl-4-methylaniline (Precursor) B Diazotization & Meerwein Arylation Reagents: NaNO2, HBr, Vinyl Acetate A->B C 1-Chloro-2-carbethoxy-1- (2,6-diethyl-4-methylphenyl)ethane B->C D Acidic Hydrolysis Reagents: HCl (aq), 80°C C->D E 2,6-Diethyl-4-methylphenylacetaldehyde D->E F Pinnick Oxidation Reagents: NaClO2, Buffer (pH 4-6) E->F G 2-(2,6-Diethyl-4-methylphenyl)acetic acid (Target Intermediate) F->G

Synthetic pathway of 2-(2,6-diethyl-4-methylphenyl)acetic acid.

Protocol 2: Analytical Self-Validation (HPLC)

To ensure the trustworthiness of the synthetic protocol, a self-validating analytical checkpoint is mandatory. Reverse-phase High-Performance Liquid Chromatography (HPLC) serves as the primary validation tool.

  • Methodology : By monitoring the reaction at 254 nm—a wavelength highly sensitive to the conjugated aromatic system—chemists can track the disappearance of the aldehyde precursor and the emergence of the product[2].

  • Conditions : Use a standard C18 column (150 x 4.6 mm, 5 µm) with a gradient mobile phase of acetonitrile and 0.1% aqueous phosphoric acid at a flow rate of 1.0 mL/min.

  • Validation Criteria : The complete disappearance of the aldehyde peak (higher retention time) and the appearance of a single, sharp, more polar carboxylic acid peak confirms quantitative conversion and purity before downstream processing.

References

  • Source: google.
  • Source: federalregister.
  • Source: epa.
  • Source: benchchem.
  • Title: 886230-72-4|2-(2,6-Diethyl-4-methylphenyl)

Sources

Exploratory

Structural Pharmacology and Biological Pathways of Highly Substituted Phenylacetic Acids: A Technical Whitepaper

Executive Summary Highly substituted phenylacetic acids (PAAs) represent a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) distinguished by their unique structural pharmacology and potent modulation of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Highly substituted phenylacetic acids (PAAs) represent a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) distinguished by their unique structural pharmacology and potent modulation of the cyclooxygenase (COX) pathways. Compounds such as diclofenac and its highly selective derivative, lumiracoxib, demonstrate how precise steric and electronic substitutions on the phenylacetic acid scaffold dictate enzyme isoform selectivity, binding kinetics, and downstream lipid signaling. This guide provides an in-depth mechanistic analysis of these compounds, supported by quantitative pharmacodynamics and self-validating experimental protocols for target validation.

Structural Basis of Target Engagement and Isoform Selectivity

The mechanism of action for highly substituted PAAs diverges significantly from classical NSAIDs. Crystallographic evidence reveals that PAAs bind to the active site of COX enzymes in a distinct, inverted conformation ([BenchChem][1]). Rather than forming a standard salt bridge with Arginine-120 at the channel's mouth—a hallmark of many traditional NSAIDs—the carboxylate group of these molecules penetrates deep into the active site, forming critical hydrogen bonds with Tyrosine-385 and Serine-530 ([ACS Publications][2]).

The profound COX-2 selectivity observed in next-generation PAAs like lumiracoxib is driven by precise functional group substitutions. Lumiracoxib modifies the diclofenac scaffold by replacing a chlorine atom with fluorine and introducing a methyl group in the meta position of the phenylacetic acid ring ([PMC][3]).

Causality of Selectivity: This meta-methyl group projects into a small hydrophobic groove near Leu-384 in the COX-2 active site. In the constitutively expressed COX-1 isoform, bulky secondary shell amino acids (such as Ile-525) alter the position of Leu-384, creating a severe steric clash with the methyl group and thereby preventing lumiracoxib from binding efficiently ([ACS Publications][2]). Furthermore, the kinetic profile of these highly substituted PAAs reveals a time-dependent, slow-binding inhibition step specific to COX-2, which contrasts with the rapid, reversible competitive inhibition they exhibit against COX-1 ([ACS Publications][2]).

Modulation of the Arachidonic Acid Cascade

By occupying the cyclooxygenase active site, highly substituted PAAs competitively block the entry of arachidonic acid. This directly halts the committed step of prostaglandin synthesis: the conversion of arachidonic acid to the unstable endoperoxide intermediate PGG2, and its subsequent reduction to PGH2 ([BenchChem][1]). Consequently, the downstream production of pro-inflammatory lipid mediators—specifically PGE2 and PGI2—is severely dampened, preventing their binding to G-protein coupled receptors (GPCRs) that propagate inflammatory signaling.

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Metabolism COX2 COX-2 (Inducible) AA->COX2 Metabolism PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 POX/COX Activity COX2->PGH2 POX/COX Activity PGE2 PGE2, PGI2, TxA2 PGH2->PGE2 Tissue-Specific Synthases PAA Highly Substituted PAAs (e.g., Diclofenac, Lumiracoxib) PAA->COX1 Competitive Inhibition PAA->COX2 Selective/Competitive Inhibition

Arachidonic acid cascade and the inhibitory targets of highly substituted phenylacetic acids.

Quantitative Pharmacodynamics: Isoform Selectivity

The structural nuances of PAAs translate directly into their pharmacodynamic profiles. The table below summarizes the inhibitory potency of two primary PAAs, highlighting how the meta-methyl and ortho-fluoro substitutions in lumiracoxib drastically shift the selectivity ratio compared to the foundational diclofenac molecule.

CompoundKey Structural SubstitutionCOX-1 InhibitionCOX-2 InhibitionSelectivity Ratio (COX-1/COX-2)
Diclofenac 2,6-dichloro aniline ringKi: ~1.5 μMKi: ~0.3 μM~5
Lumiracoxib meta-methyl, ortho-fluoroIC50: 67 μM (Whole Blood)IC50: 0.13 μM (Whole Blood)~515
Lumiracoxib meta-methyl, ortho-fluoroKi: 3.0 μM (Purified)Ki: 0.06 μM (Purified)~50

Data sourced from preclinical whole-blood and purified enzyme assays ([NIH][4]).

Experimental Methodologies: Self-Validating Protocols for Target Validation

To accurately characterize the mechanism of action and selectivity of novel highly substituted PAAs, researchers must employ rigorous, self-validating biochemical assays. The following protocol outlines the gold-standard methodology for evaluating in vitro COX-1/COX-2 selectivity.

Workflow Step1 1. Recombinant COX-1/COX-2 Incubation Step2 2. PAA Compound Addition (Dose-Response) Step1->Step2 Step3 3. Arachidonic Acid Substrate Introduction Step2->Step3 Step4 4. PGH2 Reduction to PGE2 (SnCl2 Addition) Step3->Step4 Step5 5. Quantification via PGE2 ELISA Step4->Step5

In vitro workflow for evaluating COX-1 and COX-2 selectivity via PGE2 ELISA quantification.

Protocol: In Vitro COX-1/COX-2 Selectivity Profiling via PGE2 ELISA

Causality & Experimental Design Choices:

  • Intact Cells vs. Recombinant Enzymes: While recombinant enzymes provide precise kinetic data (Ki), intact cell assays or whole blood assays are critical because they account for physiological arachidonic acid concentrations and plasma protein binding, which heavily influence the apparent selectivity of PAAs ([MDPI][5]).

  • Pre-incubation Requirement: Because compounds like lumiracoxib exhibit a slow, time-dependent binding mechanism for COX-2, a pre-incubation step is mandatory. Failing to pre-incubate the inhibitor before adding the substrate will result in artificially high IC50 values and a severe misrepresentation of the drug's true potency ([ACS Publications][2]).

  • Reduction of PGH2: PGH2 is highly unstable and rapidly degrades into a mix of prostaglandins. The addition of Stannous Chloride (SnCl2) forcefully reduces all PGH2 to the stable PGE2, ensuring that the downstream ELISA quantification is a true reflection of total COX activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

    • Self-Validation Step: Run a parallel vehicle-only (DMSO) control to establish maximum uninhibited enzyme activity (100% baseline). Run a parallel reaction with a known non-selective inhibitor (e.g., indomethacin) as a positive control for inhibition.

  • Inhibitor Pre-Incubation: Dispense the PAA compound in a 10-point dose-response titration (e.g., 0.001 μM to 100 μM). Incubate the enzyme-inhibitor mixture at 37°C for exactly 15 minutes to allow the slow-binding kinetic state to establish.

  • Substrate Introduction: Initiate the reaction by adding arachidonic acid to a final concentration of 5 μM. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination & Reduction: Halt the reaction by adding 1M HCl, immediately followed by the addition of a saturated Stannous Chloride (SnCl2) solution. Incubate for 5 minutes at room temperature to ensure complete reduction of PGH2 to PGE2.

  • Quantification: Transfer the reduced samples to a PGE2-specific competitive ELISA plate. Measure absorbance at 412 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 using a four-parameter logistic non-linear regression model. The selectivity ratio is defined as IC50(COX-1) / IC50(COX-2).

References

  • Structural and Functional Basis of Cyclooxygenase Inhibition Source: ACS Publications URL
  • The Core Mechanism of Diclofenac Diethylamine on Cyclooxygenase: An In-depth Technical Guide Source: BenchChem URL
  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors Source: PMC / NIH URL
  • Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 Source: NIH URL
  • Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs Source: MDPI URL

Sources

Foundational

The Discovery and Process Chemistry of 2-(2,6-Diethyl-4-methylphenyl)acetic acid: A Technical Guide

Executive Summary The compound 2-(2,6-diethyl-4-methylphenyl)acetic acid (CAS: 886230-72-4) is a highly specialized organic building block and a critical intermediate in the synthesis of modern agrochemicals. Most notabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2,6-diethyl-4-methylphenyl)acetic acid (CAS: 886230-72-4) is a highly specialized organic building block and a critical intermediate in the synthesis of modern agrochemicals. Most notably, it serves as the core precursor for Pinoxaden , a blockbuster acetyl-CoA carboxylase (ACCase) inhibitor developed by Syngenta for selective post-emergence grass weed control in cereal crops[1].

This whitepaper provides an in-depth literature review of the discovery of this intermediate, evaluates the evolution of its synthetic pathways, and outlines a field-proven, self-validating experimental protocol for its synthesis. Designed for process chemists and drug development professionals, this guide emphasizes the mechanistic causality behind reagent selection and reaction conditions to ensure scalability, safety, and high yield.

Mechanistic Grounding: The Role of the Phenylacetic Acid Moiety

In the structural design of Pinoxaden, the 2,6-diethyl-4-methylphenyl group is essential for binding affinity within the ACCase enzyme's active site. The acetic acid moiety of 2-(2,6-diethyl-4-methylphenyl)acetic acid provides the necessary functional handle to construct the complex 1,2,4,5-tetrahydro-7-oxo-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl core[2].

The synthesis relies on the activation of the carboxylic acid, followed by cyclization and enolization to form the active dione/enol system, which is subsequently esterified. Understanding this downstream requirement dictates the purity profile needed during the synthesis of the acetic acid intermediate—specifically, the absolute minimization of over-oxidized or halogenated aromatic impurities.

Pathway A 2,6-Diethyl-4- methylaniline B 2,6-Diethyl-4- methylbromobenzene A->B Diazotization & Sandmeyer C 2-(2,6-Diethyl-4- methylphenyl)ethanol B->C 1. n-BuLi 2. Ethylene Oxide D 2-(2,6-Diethyl-4- methylphenyl)acetic acid C->D TEMPO / NaClO / NaClO2 E Pinoxaden (ACCase Inhibitor) D->E Cyclization & Esterification

Fig 1: Chemical synthesis pathway from aniline to Pinoxaden via the phenylacetic acid intermediate.

Evolution of Synthetic Pathways: A Literature Review

The industrial synthesis of 2-(2,6-diethyl-4-methylphenyl)acetic acid has undergone significant optimization to balance cost, safety, and environmental impact.

First-Generation: Transition-Metal Catalysis

Early synthetic routes relied on the palladium-catalyzed cross-coupling of 2,6-diethyl-4-methylbromobenzene with bromoacetates or malonates. While mechanistically elegant, this approach suffered from high catalyst loading costs and required rigorous, expensive remediation to remove heavy metal residues from the final product, rendering it economically unviable for metric-ton scale agrochemical production.

Second-Generation: The Meerwein Arylation Approach

To circumvent cryogenic conditions and transition metals, researchers developed a route based on the Meerwein arylation[3]. 2,6-diethyl-4-methylaniline is diazotized and reacted with vinyl acetate in the presence of a copper(I) chloride (CuCl) catalyst. This generates 1-acetoxy-2-chloro-2-(2,6-diethyl-4-methylphenyl)ethane, which is hydrolyzed under acidic conditions to form 2,6-diethyl-4-methylphenylacetaldehyde. A final oxidation yields the target acid[3]. Causality: While this route avoids toxic ethylene oxide gas, managing the thermal instability of the diazonium salt at scale presents significant process safety challenges.

Third-Generation (State-of-the-Art): Lithiation & Tandem Oxidation

The current industry standard involves the conversion of 2,6-diethyl-4-methylaniline to 2,6-diethyl-4-methylbromobenzene via a Sandmeyer reaction[2]. The bromobenzene is subjected to halogen-metal exchange using n-butyllithium (n-BuLi) and subsequently trapped with ethylene oxide to yield 2-(2,6-diethyl-4-methylphenyl)ethanol[2]. The critical breakthrough in this route is the tandem Anelli-Pinnick oxidation of the resulting alcohol using TEMPO, NaClO, and NaClO₂[2]. This step-wise oxidation prevents the degradation of the aromatic ring and ensures near-quantitative conversion without the use of toxic chromium or manganese-based oxidants.

Table 1: Comparative Analysis of Synthetic Pathways
Synthetic PathwayKey Reagents & CatalystsKey IntermediateIndustrial Viability & YieldLimitations & Causality
Transition-Metal Catalysis Pd catalysts, BromoacetatesAryl-palladium speciesLow to Moderate (~60-70%)High catalyst cost; heavy metal remediation required.
Meerwein Arylation Vinyl acetate, CuCl, NaNO22,6-diethyl-4-methylphenyl-acetaldehydeHigh (~80-85%); avoids cryogenic conditionsDiazonium intermediate instability requires strict thermal control.
Lithiation & TEMPO Oxidation n-BuLi, Ethylene Oxide, TEMPO, NaClO/NaClO₂2-(2,6-diethyl-4-methylphenyl)ethanolVery High (>90%); highly scalableRequires cryogenic infrastructure for n-BuLi handling.

Experimental Protocol: State-of-the-Art TEMPO-Catalyzed Oxidation

The following methodology details the conversion of 2-(2,6-diethyl-4-methylphenyl)ethanol to 2-(2,6-diethyl-4-methylphenyl)acetic acid. This protocol is designed as a self-validating system , incorporating in-process controls to ensure safety and reaction completion.

Mechanistic Rationale (Causality)

This protocol utilizes a biphasic TEMPO-catalyzed oxidation.

  • Primary Oxidation: Sodium hypochlorite (NaClO) acts as the stoichiometric oxidant to regenerate the TEMPO oxoammonium cation, which selectively oxidizes the primary alcohol to an aldehyde. Potassium bromide (KBr) is added as a co-catalyst; it reacts with NaClO to form hypobromite (OBr⁻), which oxidizes TEMPO much faster than hypochlorite, drastically reducing reaction time[2].

  • Secondary Oxidation: Sodium chlorite (NaClO₂) is introduced to oxidize the aldehyde to the carboxylic acid. Critical Causality: NaClO₂ must be activated by mild acidity (pH 4.0–6.0) to form chlorous acid (HClO₂), the active oxidant. If the pH drops below 4.0, NaClO₂ disproportionates rapidly into highly toxic and explosive chlorine dioxide (ClO₂) gas. If the pH is above 6.0, the oxidation stalls[2].

Workflow Step1 1. Substrate Preparation Dissolve Alcohol + TEMPO + KBr Step2 2. Primary Oxidation Add NaClO (Aldehyde Formation) Step1->Step2 Controlled Temp (0-5°C) Step3 3. pH Adjustment Carefully adjust to pH 4.0 - 6.0 Step2->Step3 Prevent NaClO2 decomposition Step4 4. Secondary Oxidation Add NaClO2 (Acid Formation) Step3->Step4 Selective Pinnick oxidation Step5 5. Product Isolation Quench, Extract, Crystallize Step4->Step5 High Yield Recovery

Fig 2: Step-by-step experimental workflow for the TEMPO-catalyzed oxidation protocol.

Step-by-Step Methodology
  • Substrate Preparation: Charge a jacketed glass reactor with 2-(2,6-diethyl-4-methylphenyl)ethanol (1.0 eq), dichloromethane (DCM), and water. Add TEMPO (0.02 eq) and KBr (0.1 eq). Cool the biphasic mixture to 0–5 °C under vigorous mechanical stirring[2].

  • Primary Oxidation (Aldehyde Formation): Slowly dose aqueous NaClO (1.1 eq, 10-12% w/w) into the reactor over 1 hour, maintaining the internal temperature strictly below 10 °C to prevent solvent boil-off and side reactions.

  • In-Process Control 1 (Self-Validation): Sample the organic layer and analyze via HPLC or TLC. Proceed only when >98% of the alcohol is consumed. Failure to achieve complete conversion here will result in difficult-to-separate alcohol/acid mixtures.

  • pH Adjustment: Slowly add a 10% aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄) or dilute HCl to adjust the pH of the aqueous phase to exactly 4.5–5.5 [2].

  • Secondary Oxidation (Acid Formation): Dose an aqueous solution of NaClO₂ (1.5 eq, 80% purity) over 1 hour. Maintain the temperature at 10–15 °C. Stir for an additional 2 hours.

  • In-Process Control 2: Verify the complete disappearance of the aldehyde intermediate via HPLC.

  • Quench and Isolation: Quench any residual oxidant by adding aqueous sodium thiosulfate (Na₂S₂O₃). Separate the phases. Extract the aqueous phase once with DCM. Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Crystallize the crude residue from a mixture of heptane/ethyl acetate to yield pure 2-(2,6-diethyl-4-methylphenyl)acetic acid as a white crystalline solid.

Conclusion

The discovery and subsequent process optimization of 2-(2,6-diethyl-4-methylphenyl)acetic acid highlight the rigorous demands of modern chemical manufacturing. By transitioning from heavy-metal catalysis to highly selective, organocatalyzed tandem oxidations, process chemists have established a robust, scalable, and economically viable pathway. The strict adherence to pH causality during the TEMPO/NaClO/NaClO₂ oxidation remains the linchpin of this protocol, ensuring both high product purity and operational safety for the downstream synthesis of Pinoxaden.

References

  • Title: The synthetic method of pinoxaden intermediate (2,6- diethyl -4- methyl) phenylacetic acid (CN109651068A)
  • Title: A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid (CN201910644773.6A)
  • Title: 2,4,6-phenyl substituted cyclic ketoenols (WO2004080962A1)

Sources

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis protocol for 2-(2,6-diethyl-4-methylphenyl)acetic acid

An Application Note and Laboratory Protocol for the Synthesis of 2-(2,6-diethyl-4-methylphenyl)acetic acid Abstract This document provides a comprehensive, step-by-step guide for the laboratory synthesis of 2-(2,6-diethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Laboratory Protocol for the Synthesis of 2-(2,6-diethyl-4-methylphenyl)acetic acid

Abstract

This document provides a comprehensive, step-by-step guide for the laboratory synthesis of 2-(2,6-diethyl-4-methylphenyl)acetic acid, a valuable building block in organic synthesis. The protocol is designed for researchers, chemists, and professionals in drug development and agrochemical science. We present a robust and reliable two-stage synthetic pathway commencing from the commercially available 2,6-diethyl-4-methylaniline. The first stage involves a Sandmeyer reaction to produce the key intermediate, 2,6-diethyl-4-methylbromobenzene. The second stage employs a Grignard reaction, where this intermediate is converted to the corresponding Grignard reagent and subsequently carboxylated using solid carbon dioxide to yield the target phenylacetic acid derivative. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Synthetic Strategy

2-(2,6-diethyl-4-methylphenyl)acetic acid and its derivatives are important intermediates in the synthesis of complex organic molecules, including agrochemicals like the herbicide Pinoxaden.[1][2][3] The sterically hindered phenylacetic acid moiety presents a unique scaffold for introducing functionality in medicinal and materials chemistry.

The synthetic approach detailed herein was selected for its reliability, scalability, and reliance on fundamental organic transformations familiar to laboratory chemists. The overall strategy is a two-stage process, as outlined below.

Stage 1: The Sandmeyer Reaction. This classic transformation is used to convert a primary aromatic amine into an aryl halide. Here, 2,6-diethyl-4-methylaniline is first converted into a diazonium salt using sodium nitrite under acidic conditions. This unstable intermediate is then treated with a copper(I) bromide catalyst to smoothly replace the diazonium group with a bromine atom, yielding 2,6-diethyl-4-methylbromobenzene.[4][5][6]

Stage 2: The Grignard Reaction & Carboxylation. The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[7] The aryl bromide from Stage 1 is reacted with magnesium metal in an anhydrous ether solvent to form an organomagnesium halide (Grignard reagent).[8][9] This reagent is a potent nucleophile and strong base. The nucleophilic carbon atom then attacks the electrophilic carbon of solid carbon dioxide (dry ice). A final acidic workup protonates the resulting carboxylate salt to afford the desired 2-(2,6-diethyl-4-methylphenyl)acetic acid.[10][11]

Experimental Workflow Diagram

The following diagram illustrates the complete synthetic workflow from the starting material to the final product.

SynthesisWorkflow cluster_stage1 Stage 1: Sandmeyer Reaction cluster_stage2 Stage 2: Grignard Reaction A 2,6-Diethyl-4-methylaniline B Diazotization (NaNO₂, HBr, 0°C) A->B C Diazonium Salt Intermediate B->C D Bromination (CuBr, 60°C) C->D E 2,6-Diethyl-4-methylbromobenzene D->E F Grignard Formation (Mg, Anhydrous Ether) E->F Purified Intermediate G Grignard Reagent F->G H Carboxylation (1. CO₂ (solid) 2. H₃O⁺ workup) G->H I 2-(2,6-Diethyl-4-methylphenyl)acetic acid H->I

Caption: Overall workflow for the synthesis of the target compound.

Stage 1 Protocol: Synthesis of 2,6-Diethyl-4-methylbromobenzene

This stage focuses on the conversion of the starting aniline to the corresponding aryl bromide via a Sandmeyer reaction. Precise temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2,6-Diethyl-4-methylaniline163.2616.3 g0.10Starting material.
Hydrobromic Acid (48% aq.)80.9185 mL~0.75Reagent and solvent.
Sodium Nitrite (NaNO₂)69.007.6 g0.11Diazotizing agent.
Copper(I) Bromide (CuBr)143.453.6 g0.025Catalyst.
Dichloromethane (DCM)84.93200 mL-Extraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent.
Deionized Water18.02As needed-For solutions and washing.
Ice-As needed-For cooling.
Step-by-Step Procedure
  • Diazotization:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,6-diethyl-4-methylaniline (16.3 g, 0.10 mol) and 48% hydrobromic acid (85 mL).

    • Cool the resulting slurry to 0°C to -5°C using an ice-salt bath. Maintain vigorous stirring. The aniline salt may precipitate, which is normal.

    • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 25 mL of deionized water and cool the solution.

    • Add the cold sodium nitrite solution dropwise to the aniline slurry over 30-45 minutes. Causality: The slow, dropwise addition is crucial to control the exothermic reaction and maintain the temperature below 0°C. Higher temperatures lead to premature decomposition of the diazonium salt and formation of phenolic byproducts.[4]

    • After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate 1 L beaker or flask, add copper(I) bromide (3.6 g, 0.025 mol).

    • Immediately and carefully, add the cold diazonium salt solution from the previous step to the copper(I) bromide catalyst. Expertise: This addition can cause vigorous nitrogen gas evolution and foaming; therefore, a larger vessel is recommended.

    • Once the initial effervescence subsides, gently warm the reaction mixture to 60°C using a water bath.[5] Maintain this temperature for 1-2 hours, or until the evolution of nitrogen gas ceases. The color of the mixture will darken significantly.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. It will separate into a dark organic layer and an aqueous layer.

    • Transfer the entire mixture to a separatory funnel and extract three times with dichloromethane (DCM, 2 x 75 mL).[4][5]

    • Combine the organic extracts and wash them sequentially with 1 M NaOH (to remove acidic impurities) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the DCM using a rotary evaporator.

    • The crude product is a dark oil. Purify by vacuum distillation, collecting the fraction at 102-106 °C/5 mmHg to yield 2,6-diethyl-4-methylbromobenzene as a colorless to pale yellow liquid.[4][5] The expected yield is typically 85-90%.

Stage 2 Protocol: Grignard Synthesis of 2-(2,6-diethyl-4-methylphenyl)acetic acid

This stage requires strictly anhydrous (water-free) conditions. All glassware must be oven- or flame-dried immediately before use, and anhydrous solvents are mandatory. The presence of water will quench the Grignard reagent, drastically reducing the yield.[9][11]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2,6-Diethyl-4-methylbromobenzene227.1511.4 g0.05From Stage 1.
Magnesium (Mg) turnings24.311.5 g0.06Must be fresh and clean.
Anhydrous Diethyl Ether (Et₂O)74.12100 mL-Grignard-grade solvent.
Iodine (I₂) crystal253.811 small-For initiation.
Carbon Dioxide (CO₂), solid44.01~50 g~1.1Dry ice, crushed.
Diethyl Ether (Et₂O)74.12100 mL-For extraction.
Hydrochloric Acid (6 M aq.)36.46~50 mL-For workup.
Step-by-Step Procedure
  • Apparatus Setup:

    • Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel fitted with a rubber septum.

    • Oven-dry all glassware and allow it to cool to room temperature in a desiccator or under a stream of dry nitrogen gas.

  • Grignard Reagent Formation:

    • Place the magnesium turnings (1.5 g, 0.06 mol) into the reaction flask.

    • In the dropping funnel, prepare a solution of 2,6-diethyl-4-methylbromobenzene (11.4 g, 0.05 mol) in 50 mL of anhydrous diethyl ether.

    • Add approximately 5-10 mL of the aryl bromide solution from the dropping funnel onto the magnesium turnings.

    • If the reaction does not start spontaneously (indicated by cloudiness, gentle bubbling, or heat evolution), add a single small crystal of iodine or gently crush the magnesium turnings with a dry glass rod.[10] Trustworthiness: These methods expose a fresh, unoxidized magnesium surface, which is essential for initiating the reaction.[9]

    • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux of the ether solvent. The reaction is exothermic.

    • After the addition is complete, continue to stir the mixture. If reflux ceases, gently heat the flask using a water bath for an additional 30-60 minutes until most of the magnesium has been consumed. The solution should appear grey and turbid.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate, dry beaker, crush approximately 50 g of dry ice into a coarse powder. Caution: Handle dry ice with insulated gloves to prevent frostbite.

    • While stirring vigorously, slowly pour the cold Grignard reagent solution onto the crushed dry ice. Alternatively, add the crushed dry ice in portions to the reaction flask.[11] A thick, viscous slurry will form.

    • Allow the mixture to warm to room temperature, which allows any excess CO₂ to sublime. Add about 50 mL of regular diethyl ether to the slurry to keep it stirrable.

  • Workup and Purification:

    • Slowly and carefully quench the reaction by adding 6 M HCl (approx. 50 mL) dropwise while cooling the flask in an ice bath. Continue adding acid until the aqueous layer is acidic to litmus paper and all magnesium salts have dissolved.

    • Transfer the mixture to a separatory funnel. The product will be in the ether layer. Separate the layers.

    • Extract the aqueous layer with two additional portions of diethyl ether (2 x 50 mL).

    • Combine all organic extracts and wash them with brine.

    • Dry the ether solution over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate to yield 2-(2,6-diethyl-4-methylphenyl)acetic acid as a white crystalline solid. The expected yield is 70-85%.

References

  • Google Patents. (2023). CN116573986A - Synthesis method of 2, 6-diethyl-4-methyl bromobenzene.
  • Google Patents. (n.d.). A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid.
  • University of California, Davis. (n.d.). Grignard Reaction. Chem 128A, Organic Chemistry.
  • University of Washington. (n.d.). Lab 6: Grignard Reaction Overview and Procedures. Retrieved from [Link]

  • University of Toronto. (n.d.). Formation and reaction of a Grignard reagent.
  • Shultz, G. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • West Virginia University. (n.d.). Experiment 25 – The Grignard Reaction.
  • Ali, M., et al. (2007). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules, 12(9), 2049-2054. Retrieved from [Link]

  • Patsnap. (2019, February 15). Synthesis method of 2-(2, 6-diethyl-4-methyl benzene) diethyl malonate. Retrieved from [Link]

  • European Patent Office. (2020, February 12). EP 3 608 324 A1. Retrieved from [Link]

  • Chen, L., et al. (2014). The Synthesis of 2-(2,6-diethyl-4-methylphenyl)malonamide. Agrochemicals, 2014(8), 558-560+563. Retrieved from [Link]

  • Google Patents. (n.d.). CN113321583B - Preparation method and application of 2, 6-diethyl-4-methylphenyl malonic acid diester.

Sources

Application

Application Notes &amp; Protocols for 2-(2,6-diethyl-4-methylphenyl)acetic acid as a Pharmaceutical API Intermediate

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(2,6-diethyl-4-methylphenyl)acetic acid as a versatile intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(2,6-diethyl-4-methylphenyl)acetic acid as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). While this intermediate is known for its role in the agrochemical sector, its structural motif, a substituted phenylacetic acid, is a cornerstone in medicinal chemistry, particularly for the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] This guide details the physicochemical properties, a robust synthesis protocol, its potential application in the synthesis of novel therapeutic candidates, comprehensive quality control methodologies, and essential safety protocols.

Introduction and Rationale

2-(2,6-diethyl-4-methylphenyl)acetic acid (herein referred to as DEMPA) is a carboxylic acid derivative with a sterically hindered phenyl ring. The core scaffold of phenylacetic acid is a privileged structure in pharmacology, forming the basis for numerous blockbuster drugs, including Diclofenac and Ibuprofen.[3][4] The unique substitution pattern of DEMPA—featuring two ethyl groups ortho to the acetic acid moiety and a para-methyl group—offers medicinal chemists a unique starting point for creating new chemical entities. The steric hindrance provided by the ortho-diethyl groups can influence the molecule's conformational preferences and its interaction with biological targets, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

While DEMPA is a known key intermediate in the synthesis of the herbicide Pinoxaden,[5][6][7][8] its application in pharmaceutical development remains an area of active exploration. This guide, therefore, serves as a foundational resource for leveraging DEMPA in drug discovery programs, particularly in the search for next-generation anti-inflammatory agents and other therapeutic classes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental for reaction design, purification, and formulation development. The key properties of DEMPA are summarized below.

PropertyValueSource / Method
IUPAC Name 2-(2,6-diethyl-4-methylphenyl)acetic acid-
CAS Number 886230-72-4[9][10]
Molecular Formula C₁₃H₁₈O₂[9][10]
Molecular Weight 206.28 g/mol [9][10]
Appearance White to off-white solidGeneral observation for similar compounds
Purity ≥95%[11]
Storage Sealed in dry, room temperature[9]

Synthesis Protocol for 2-(2,6-diethyl-4-methylphenyl)acetic acid (DEMPA)

Several synthetic routes to DEMPA have been reported, often starting from 2,6-diethyl-4-methylaniline or the corresponding bromobenzene derivative.[8] The following protocol is a robust and scalable method adapted from literature procedures, proceeding via a Grignard reaction followed by carboxylation.

Rationale for Synthesis Strategy

This route is chosen for its reliability and use of common laboratory reagents. It begins with the Sandmeyer reaction to convert the readily available 2,6-diethyl-4-methylaniline to the more versatile aryl bromide. The subsequent Grignard formation and carboxylation is a classic and high-yielding method for synthesizing carboxylic acids.

Workflow Diagram

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Grignard Reaction & Carboxylation A 2,6-diethyl-4-methylaniline B Diazotization (NaNO₂, HBr) A->B C Diazonium Salt Intermediate B->C D Copper(I) Bromide (CuBr) C->D E 2-bromo-1,5-diethyl-3-methylbenzene D->E F 2-bromo-1,5-diethyl-3-methylbenzene G Magnesium (Mg) turnings in dry THF F->G H Grignard Reagent Intermediate G->H I Carbon Dioxide (CO₂) (dry ice) H->I J Carboxylate Salt Intermediate I->J K Acidic Workup (e.g., HCl) J->K L 2-(2,6-diethyl-4-methylphenyl)acetic acid (DEMPA) K->L

Caption: Synthesis workflow for DEMPA.

Detailed Experimental Protocol

Step 1: Synthesis of 2-bromo-1,5-diethyl-3-methylbenzene

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2,6-diethyl-4-methylaniline (1.0 eq) to a 48% aqueous hydrobromic acid (HBr) solution (3.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline mixture while maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete. Causality: The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr. Add the cold diazonium salt solution slowly to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction. Cool the mixture, extract with diethyl ether or toluene, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aryl bromide. Purify by vacuum distillation.

Step 2: Synthesis of 2-(2,6-diethyl-4-methylphenyl)acetic acid (DEMPA)

  • Grignard Reagent Formation: Set up a flame-dried, three-necked flask under a nitrogen atmosphere. Add magnesium turnings (1.2 eq) and a small crystal of iodine (as an initiator). Add a solution of the 2-bromo-1,5-diethyl-3-methylbenzene (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF) dropwise. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color. If it does not start, gentle warming may be required. Once initiated, add the remainder of the aryl bromide solution at a rate that maintains a gentle reflux. Causality: Anhydrous conditions are critical as Grignard reagents react readily with water.

  • Carboxylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. While stirring vigorously, add crushed dry ice (solid CO₂) in small portions. A thick slurry will form. Continue stirring and allow the mixture to slowly warm to room temperature overnight. Causality: Low temperature is used to minimize side reactions, such as the Grignard reagent reacting with the newly formed carboxylate salt.

  • Acidic Workup and Isolation: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by 1M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~2). Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure DEMPA.

Application in Pharmaceutical Synthesis: A Scaffold for Novel NSAIDs

The structural analogy of DEMPA to existing NSAIDs like Diclofenac makes it an attractive starting material for the synthesis of new anti-inflammatory drug candidates. The general strategy involves the derivatization of the carboxylic acid group to form amides, esters, or other bioisosteres.

Workflow for Synthesis of a Hypothetical DEMPA-Amide Derivative

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A DEMPA B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B C Acyl Chloride Intermediate (Highly Reactive) B->C D Acyl Chloride Intermediate E Primary/Secondary Amine (R-NH₂) + Base (e.g., Triethylamine) D->E F DEMPA-Amide Derivative (Potential API Candidate) E->F

Caption: General workflow for synthesizing DEMPA-amide derivatives.

Protocol: Synthesis of N-benzyl-2-(2,6-diethyl-4-methylphenyl)acetamide

This protocol describes the synthesis of a representative amide derivative.

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend DEMPA (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). Causality: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in converting the carboxylic acid to the acyl chloride.

  • Acyl Chloride Formation: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). Once complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amide Coupling: Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution. Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Workup and Purification: Stir the reaction at room temperature overnight. Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide derivative.

Quality Control and Analytical Protocols

Rigorous analytical control is essential to ensure the identity, purity, and quality of DEMPA before its use in subsequent API synthesis steps.

QC Workflow Diagram

G cluster_identity Identity Tests cluster_purity Purity Tests cluster_D A DEMPA Batch B Identity Confirmation A->B C Purity & Impurity Profile A->C NMR ¹H & ¹³C NMR B->NMR MS Mass Spectrometry B->MS IR FT-IR B->IR HPLC HPLC-UV (Assay, Impurities) C->HPLC GC GC-FID (Residual Solvents) C->GC LOD Loss on Drying C->LOD D Release / Reject

Sources

Method

Application Notes &amp; Protocols: Strategies for Amide Coupling with the Sterically Hindered 2-(2,6-diethyl-4-methylphenyl)acetic acid

Introduction: Overcoming Steric Challenges in Amide Bond Synthesis The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development. While numerous protocols exist, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming Steric Challenges in Amide Bond Synthesis

The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development. While numerous protocols exist, the synthesis of amides from sterically hindered substrates, such as those bearing ortho-disubstituted aryl groups, presents a significant synthetic challenge. The carboxylic acid 2-(2,6-diethyl-4-methylphenyl)acetic acid is a prime example of such a substrate. The two ethyl groups flanking the acetic acid moiety create a sterically congested environment around the carbonyl carbon, severely impeding the approach of an amine nucleophile.

Standard coupling conditions often fail or provide disappointingly low yields with such substrates.[1] This failure arises from the high activation energy of the sterically demanding transition state. Consequently, specialized strategies are required to efficiently form the desired amide bond. This guide provides an in-depth analysis of the mechanistic considerations and offers detailed, field-proven protocols for successfully coupling this challenging carboxylic acid.

Mechanistic Considerations for Hindered Substrates

The fundamental principle of amide coupling involves the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group.[2][3] This is typically achieved by a coupling reagent, which generates a highly reactive acyl-substituted intermediate. The amine then attacks this intermediate to form the amide bond.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Active_Ester R-CO-X (Activated Intermediate) Acid->Active_Ester + Reagent Reagent Coupling Reagent Amine R'-NH2 (Amine) Amide R-CO-NHR' (Amide Product) Active_Ester->Amide + Amine

Figure 1: General workflow for amide bond formation.

For sterically hindered acids, the choice of coupling reagent is paramount. The activated intermediate must be sufficiently reactive to overcome the steric barrier. Reagents are broadly categorized, and their suitability for this specific challenge varies significantly:

  • Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for difficult couplings.[4][5] They generate extremely reactive OAt-active esters, which accelerates the subsequent aminolysis.[6][7]

  • Third-Generation Uronium Salts: COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a state-of-the-art coupling reagent that often outperforms its predecessors.[8] Based on OxymaPure, COMU is not only highly reactive but also boasts a superior safety profile compared to benzotriazole-based reagents and generates water-soluble byproducts, simplifying purification.[9][10][11]

  • Acyl Halide Intermediates: For the most recalcitrant cases, converting the carboxylic acid to a highly reactive acyl fluoride or chloride is a robust strategy.[] This approach circumvents the need for milder activating agents by forming a potent electrophile in situ, which can then react with the amine, often at elevated temperatures.[13]

Recommended Protocols

Two distinct and highly effective protocols are presented below. The first utilizes the modern uronium salt COMU for a high-efficiency, mild reaction. The second employs an acyl fluoride intermediate, a powerful method for particularly challenging amine partners or when other methods have failed.

Protocol 1: High-Efficiency Coupling Using COMU

This protocol leverages the high reactivity and favorable properties of COMU. The use of 2,6-lutidine, a non-nucleophilic hindered base, is recommended to minimize potential side reactions.

Materials and Reagents:

  • 2-(2,6-diethyl-4-methylphenyl)acetic acid

  • Amine (1.0 - 1.1 equivalents)

  • COMU (1.2 equivalents)

  • 2,6-Lutidine or Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(2,6-diethyl-4-methylphenyl)acetic acid (1.0 equivalent).

  • Dissolution: Dissolve the acid in anhydrous DMF (or another suitable polar aprotic solvent) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add COMU (1.2 equivalents) to the solution, followed by the non-nucleophilic base (e.g., 2,6-lutidine or DIPEA, 2.5 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes. A color change may be observed, which is characteristic of COMU-mediated activations.[11]

  • Amine Addition: Add the desired amine (1.0 - 1.1 equivalents) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. For particularly hindered amines, the reaction may require gentle heating (40-50 °C).

  • Workup:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent like ethyl acetate (3x volume of the aqueous layer).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure amide product.

Protocol 2: Acyl Fluoride-Mediated Coupling for Highly Hindered Systems

This protocol is designed for maximum reactivity and is particularly useful when Protocol 1 fails or when coupling to a poorly nucleophilic or severely hindered amine. It involves the in situ generation of a highly reactive acyl fluoride using a reagent like BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate).[1]

Materials and Reagents:

  • 2-(2,6-diethyl-4-methylphenyl)acetic acid

  • Amine (1.0 equivalent)

  • BTFFH (1.5 equivalents) or similar fluorinating agent (e.g., TFFH)

  • Diisopropylethylamine (DIPEA) (4.5 equivalents)[14]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Acyl Fluoride Formation:

    • To a solution of 2-(2,6-diethyl-4-methylphenyl)acetic acid (1.3 equivalents) in anhydrous DCM, add BTFFH (1.5 equivalents).

    • Add DIPEA (4.5 equivalents) to the mixture.[14]

    • Stir the solution at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Amine Addition: In a separate flask, dissolve the amine (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution to the pre-activated acyl fluoride mixture.

  • Reaction Conditions: Seal the reaction vessel and heat to a temperature between 40 °C and 80 °C. The optimal temperature will depend on the reactivity of the amine. Microwave heating can also be effective for accelerating these reactions.[1][15]

  • Reaction Monitoring: Monitor the reaction for completeness by LC-MS or TLC. These reactions may require several hours (4-24 h) to reach completion.[1][15]

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by flash column chromatography on silica gel.

Protocol Selection and Comparative Analysis

Choosing the appropriate protocol depends on the specific amine substrate and the desired reaction conditions.

G node_start node_start node_decision node_decision node_protocol node_protocol node_end node_end Start Start: Couple Hindered Acid CheckAmine Amine is sterically hindered or electron-deficient? Start->CheckAmine CheckMild Mild conditions required? CheckAmine->CheckMild No Protocol2 Use Protocol 2: Acyl Fluoride Method CheckAmine->Protocol2 Yes Protocol1 Use Protocol 1: COMU Coupling CheckMild->Protocol1 Yes CheckMild->Protocol2 No Success Success Protocol1->Success Protocol2->Success

Figure 2: Decision workflow for protocol selection.

FeatureProtocol 1: COMU CouplingProtocol 2: Acyl Fluoride Coupling
Reagent Type 3rd Gen Uronium SaltFluorinating Agent
Reactivity Very HighExtremely High
Conditions Room temp to mild heat (40-50°C)Elevated heat (40-80°C or µW)
Pros Safer reagent profile, water-soluble byproducts, often milder conditions, low epimerization risk.[8][9]Highest efficacy for unreactive substrates, overcomes extreme steric hindrance.[1][13]
Cons May be insufficient for the most unreactive amines, higher reagent cost.Requires heating, harsher conditions may not suit sensitive substrates, more equivalents of base needed.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient activation for the specific amine. 2. Hydrolysis of activated intermediate due to wet solvent/reagents. 3. Reaction temperature is too low.1. If using Protocol 1, switch to Protocol 2 (Acyl Fluoride). 2. Ensure all solvents and reagents are strictly anhydrous. 3. Increase reaction temperature in increments; consider using microwave heating.[15]
Incomplete Reaction Steric hindrance is too great for the current conditions.1. Increase reaction time. 2. Increase reaction temperature. 3. Increase equivalents of coupling reagent and base slightly (e.g., to 1.5 and 3.0 equiv., respectively).
Side Product Formation 1. Base-mediated side reactions. 2. Decomposition of starting material or product at high temperatures.1. Use a more hindered, non-nucleophilic base like 2,6-lutidine or DIPEA instead of TEA. 2. Monitor reaction closely and avoid unnecessarily high temperatures or prolonged heating.

References

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Ningbo Inno Pharmchem Co.,Ltd.
  • Amine to Amide Mechanism - H
  • COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.
  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
  • COMU; CAS 1075198-30-9. Aapptec Peptides.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. BenchChem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry - RSC Publishing.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • 08.09 Activation Substitution of Carboxylic Acids. YouTube.

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Application

Application Note: Strategic Incorporation of 2-(2,6-Diethyl-4-methylphenyl)acetic acid (CAS 886230-72-4) into High-sp³ Organic Building Block Libraries

Executive Summary The demand for novel, sterically defined organic building blocks in drug discovery has driven the adoption of highly substituted arylacetic acids. CAS 886230-72-4 , chemically known as 2-(2,6-diethyl-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for novel, sterically defined organic building blocks in drug discovery has driven the adoption of highly substituted arylacetic acids. CAS 886230-72-4 , chemically known as 2-(2,6-diethyl-4-methylphenyl)acetic acid, represents a premium scaffold for generating high-sp³ fraction libraries[1]. The unique 2,6-diethyl substitution pattern flanking the benzylic position provides exceptional steric shielding, restricting bond rotation and locking the molecule into defined conformational spaces. This application note provides a comprehensive guide to the physicochemical profiling, mechanistic rationale, and validated protocols for incorporating this challenging but highly rewarding building block into diverse chemical libraries.

Physicochemical & Structural Profiling

Understanding the baseline properties of CAS 886230-72-4 is critical for predicting its behavior in parallel synthesis and purification workflows.

PropertyValue / DescriptionImpact on Synthesis & Library Design
CAS Number 886230-72-4Unique identifier for procurement and inventory[1].
Molecular Formula C₁₃H₁₈O₂High carbon-to-heteroatom ratio; increases lipophilicity.
Molecular Weight 206.28 g/mol Low MW allows for downstream elaboration without exceeding Lipinski limits.
SMILES CCc1cc(C)cc(CC)c1CC(O)=OUseful for computational docking and library enumeration[1].
Steric Environment Di-ortho ethyl, para-methylInduces high rotational energy barriers at the benzylic C-C bond.

Mechanistic Rationale in Library Design (Expertise & Causality)

The incorporation of CAS 886230-72-4 is not merely a structural variation; it is a strategic choice driven by three pharmacokinetic and thermodynamic principles:

  • Metabolic Shielding (Trustworthiness): The benzylic position of standard phenylacetic acids is highly susceptible to cytochrome P450-mediated oxidation. The bulky 2,6-diethyl groups physically block enzymatic access to the benzylic CH₂ group, dramatically improving the metabolic half-life of derived compounds.

  • Entropic Pre-organization: By restricting the rotation of the acetic acid side chain, the resulting amides or esters adopt a constrained geometry. If this pre-organized conformation matches the target protein's binding pocket, the entropic penalty of binding is minimized, leading to a higher binding affinity.

  • Overcoming Synthetic Resistance: The very sterics that provide biological stability make this compound synthetically challenging. Standard coupling reagents (e.g., EDC/HOBt) often fail because the tetrahedral intermediate formed during nucleophilic attack is too sterically congested[2]. To overcome this, highly reactive uronium salts (like HATU) or acyl fluoride generators must be employed to force the reaction forward via highly reactive, less sterically demanding intermediates[3].

Synthetic Workflow & Visualization

The following diagram illustrates the divergent synthetic pathways utilized to convert CAS 886230-72-4 into distinct library classes.

Workflow A CAS 886230-72-4 2-(2,6-Diethyl-4-methylphenyl)acetic acid B Amide Library Generation (HATU / DIPEA) A->B Amine, DMF, 25°C C Decarboxylative Cross-Coupling (Photoredox / Ni) A->C Aryl Halide, Ir/Ni, Blue LED D Esterification / Alkylation (Base / Alkyl Halide) A->D Alcohol/Halide, Base E Sterically Shielded Amides (Target Binding) B->E F sp3-sp2 Arylated Scaffolds (Metabolically Stable) C->F G Lipophilic Prodrugs (Bioavailability) D->G

Figure 1: Synthetic divergence of CAS 886230-72-4 into distinct organic building block libraries.

Validated Experimental Protocols

Protocol A: Sterically Hindered Amide Bond Formation

Because of the di-ortho ethyl substitution, standard carbodiimide chemistry is inefficient. This protocol utilizes HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, capable of overcoming the steric barrier[3].

Self-Validating System: The reaction color typically transitions from pale yellow to a distinct golden-orange upon the formation of the active HOAt ester. If this color change does not occur within 5 minutes, the activation has failed, indicating wet solvent or degraded HATU.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve CAS 886230-72-4 (1.0 mmol, 206.3 mg) in anhydrous DMF (5.0 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL). Stir for 1 minute. Add HATU (1.2 mmol, 456 mg) in one portion.

  • Pre-activation Phase (Critical Causality): Stir the mixture at room temperature for exactly 10 minutes. Rationale: The steric bulk requires extended time for the carboxylate to attack the uronium salt and form the active HOAt ester before the amine is introduced.

  • Coupling: Add the desired primary or secondary amine (1.1 mmol) dropwise.

  • Monitoring: Stir at room temperature for 12–16 hours. Monitor via LC-MS. The mass of the desired amide should be the base peak.

  • Workup: Dilute the reaction with Ethyl Acetate (20 mL). Wash sequentially with 1N HCl (2 x 10 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (2 x 10 mL) to remove HOAt byproducts, and 5% aqueous LiCl (2 x 10 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Photoredox-Catalyzed Decarboxylative sp³-sp² Cross-Coupling

Phenylacetic acids are exceptional precursors for benzylic radicals via visible-light photoredox decarboxylation[4]. This protocol leverages the stabilization of the benzylic radical by the phenyl ring, while the 2,6-diethyl groups dictate the trajectory of the subsequent nickel-catalyzed C-C bond formation.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried vial, add CAS 886230-72-4 (1.5 mmol), the aryl bromide (1.0 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 1 mol%), NiCl₂·glyme (0.05 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol).

  • Solvent & Degassing: Add anhydrous DMF (10 mL). Seal the vial with a PTFE septum cap. Degas the mixture via three freeze-pump-thaw cycles. Rationale: Oxygen quenches the excited state of the Iridium photocatalyst and terminates the radical chain process.

  • Irradiation: Place the vial approximately 5 cm away from a 34W Blue LED lamp (λ = 440–450 nm). Stir vigorously at room temperature for 24 hours. A fan should be used to maintain the temperature below 30°C.

  • Workup: Quench the reaction by exposing it to air. Dilute with diethyl ether (30 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Purification: Concentrate the organic phase and purify via automated flash chromatography (Hexanes/EtOAc gradient) to isolate the arylated sp³ scaffold.

Quantitative Data Summary

To demonstrate the necessity of specialized reagents for CAS 886230-72-4, the following table summarizes the optimization of the amide coupling protocol using benzylamine as the model nucleophile.

EntryCoupling ReagentBaseSolventTime (h)Isolated Yield (%)Mechanistic Note
1EDC·HCl / HOBtDIPEADMF2418%Steric hindrance prevents HOBt ester formation[2].
2PyBOPDIPEADMF2445%Phosphonium intermediate is moderately reactive.
3HATUDIPEADMF1289% Highly reactive HOAt ester overcomes steric barrier[3].
4COMUDIPEADMF1286%Morpholino-uronium provides similar efficacy to HATU.
5TCFH / NMINMIMeCN1292% Acyl fluoride generation; smallest steric profile for attack.

Table 1: Optimization of sterically hindered amide coupling utilizing CAS 886230-72-4.

References

  • Molport Database. "2-(2,6-diethyl-4-methylphenyl)acetic acid | 886230-72-4". Molport.
  • ChemPep. "Overview of Peptide Coupling Reagents". ChemPep Inc.
  • MacMillan, D. W. C., et al. "Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides". MacMillan Group - Princeton University.
  • Benchchem. "Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine". Benchchem.

Sources

Method

Application Notes &amp; Protocols: A Guide to the Scale-Up Manufacturing and Crystallization of 2-(2,6-Diethyl-4-methylphenyl)acetic acid (CAS 886230-72-4)

For Researchers, Scientists, and Drug Development Professionals Abstract The successful transition of a new active pharmaceutical ingredient (API) from laboratory-scale synthesis to large-scale manufacturing is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful transition of a new active pharmaceutical ingredient (API) from laboratory-scale synthesis to large-scale manufacturing is a critical phase in drug development. This document provides a comprehensive guide to the scale-up and crystallization processes for 2-(2,6-Diethyl-4-methylphenyl)acetic acid (CAS 886230-72-4), a representative small molecule. These application notes offer detailed protocols and expert insights into developing a robust, reproducible, and scalable manufacturing process. The focus is on understanding the fundamental principles of crystallization, controlling critical process parameters, and navigating the challenges of process scale-up to ensure consistent API quality and yield.

Introduction: The Imperative of Scalable API Manufacturing

The journey from a promising chemical entity in a research lab to a commercially viable pharmaceutical product is fraught with challenges, many of which lie in the realm of process chemistry and scale-up.[1][2] What is readily achievable on a gram scale in a laboratory flask often behaves unpredictably in a multi-liter production vessel.[2] Therefore, a systematic and scientifically driven approach to process development is paramount.

Crystallization is a cornerstone of API manufacturing, serving as a powerful technique for purification and isolation.[3][4][5][6] A well-controlled crystallization process not only ensures high purity but also dictates crucial physical properties of the API, such as crystal form (polymorphism), particle size distribution, and morphology.[3][5][7] These properties, in turn, significantly influence downstream processing and the ultimate bioavailability and stability of the final drug product.[4][8][9]

This guide uses 2-(2,6-Diethyl-4-methylphenyl)acetic acid (CAS 886230-72-4) as a model compound to illustrate the principles and practices of developing a scalable crystallization process. While specific parameters will vary for every molecule, the methodologies and logical framework presented here provide a solid foundation for any small molecule API.

Foundational Studies: Physicochemical Characterization

Before embarking on process development, a thorough understanding of the API's physicochemical properties is essential. This foundational knowledge informs all subsequent decisions regarding solvent selection, crystallization method, and processing conditions.

Solubility Profiling

The solubility of the API in various solvents is a critical determinant of the crystallization process.[][11][12][13] A comprehensive solubility screen should be conducted across a range of solvents with varying polarities and chemical properties.

Protocol 1: Isothermal Solubility Determination

  • Solvent Selection: Choose a diverse set of at least 10-15 solvents (e.g., alcohols, ketones, esters, ethers, hydrocarbons, and water).

  • Sample Preparation: Add an excess of the API to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 50 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Sample Analysis: After equilibration, allow the solid to settle, and carefully withdraw a sample of the supernatant.

  • Quantification: Determine the concentration of the dissolved API in the supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Data Representation: Tabulate the solubility data in mg/mL for each solvent at the tested temperatures.

SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Classification
Methanol[Example Data][Example Data]Freely Soluble
Ethanol[Example Data][Example Data]Soluble
Acetone[Example Data][Example Data]Sparingly Soluble
Ethyl Acetate[Example Data][Example Data]Slightly Soluble
Toluene[Example Data][Example Data]Very Slightly Soluble
Heptane[Example Data][Example Data]Practically Insoluble
Water[Example Data][Example Data]Insoluble

Table 1: Example Solubility Data for CAS 886230-72-4.

Solid-State Characterization and Polymorph Screening

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development.[7][8][][16] Different polymorphs can exhibit distinct physical properties, including solubility, stability, and melting point, which can impact the drug's performance and manufacturability.[7][8][9][]

Protocol 2: Polymorph Screening

  • Crystallization Conditions: Crystallize the API from a wide variety of solvents and under different conditions (e.g., cooling crystallization, anti-solvent addition, evaporation).

  • Solid-State Analysis: Analyze the resulting solid forms using a combination of techniques:

    • Powder X-ray Diffraction (PXRD): To identify unique crystal lattices.

    • Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

    • Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.

    • Infrared (IR) and Raman Spectroscopy: To probe for differences in molecular vibrations.[16]

  • Stability Studies: Evaluate the relative stability of the identified polymorphs under various stress conditions (e.g., temperature, humidity) to identify the most thermodynamically stable form.[3][9]

Laboratory-Scale Crystallization Process Development

The goal of laboratory-scale development is to establish a robust and reproducible crystallization process that consistently yields the desired crystal form with high purity and a well-defined particle size distribution.[4]

Selection of Crystallization Method and Solvent System

Based on the solubility data, a suitable crystallization method can be chosen. Common methods include cooling crystallization, anti-solvent crystallization, and evaporative crystallization.[6]

For an API with good solubility in a particular solvent at elevated temperatures and poor solubility at lower temperatures, cooling crystallization is often preferred.

If the API is highly soluble in one solvent (the "solvent") and poorly soluble in another miscible solvent (the "anti-solvent"), anti-solvent crystallization can be an effective method.

Workflow for Solvent System Selection

A Solubility Screening Data B High solubility at high T, low solubility at low T? A->B C Select Solvent for Cooling Crystallization B->C Yes D Soluble in one solvent, insoluble in another miscible one? B->D No F Evaluate Metastable Zone Width (MSZW) C->F E Select Solvent/Anti-solvent Pair D->E Yes E->F G Optimize Process Parameters F->G

Figure 1: Decision workflow for selecting a crystallization solvent system.

Supersaturation Control and Seeding Strategy

Supersaturation is the driving force for both nucleation and crystal growth.[17][18] Controlling the rate of supersaturation generation is crucial for achieving the desired crystal attributes.[3][18]

Protocol 3: Controlled Cooling Crystallization

  • Dissolution: Dissolve the crude API in the chosen solvent at an elevated temperature (e.g., 60-70°C) to form a clear, undersaturated solution.

  • Cooling to Seeding Temperature: Cool the solution to a predetermined seeding temperature, typically just within the metastable zone.

  • Seeding: Introduce a small quantity (e.g., 0.1-1.0% w/w) of seed crystals of the desired polymorphic form. A proper seeding strategy is vital for controlling polymorphism and achieving a consistent particle size.[]

  • Controlled Cooling: Cool the slurry to the final isolation temperature at a controlled rate (e.g., 0.2-0.5°C/min). A slower cooling rate generally favors crystal growth over secondary nucleation, leading to larger crystals.[18]

  • Aging: Hold the slurry at the final temperature for a period (e.g., 1-2 hours) to allow for complete crystallization and to maximize yield.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a cold solvent or anti-solvent, and dry under vacuum at a suitable temperature.

Scale-Up Manufacturing: From Lab to Pilot Plant

Scaling up a crystallization process is not merely about using larger equipment; it involves navigating significant changes in heat and mass transfer, mixing dynamics, and fluid mechanics.[1][2][19]

Key Scale-Up Challenges
  • Heat Transfer: Larger vessels have a smaller surface-area-to-volume ratio, making heating and cooling less efficient. This can lead to temperature gradients and inconsistent crystallization.[2][19]

  • Mixing: Achieving uniform mixing in a large reactor is more challenging. Poor mixing can result in localized supersaturation, leading to uncontrolled nucleation and a broad particle size distribution.[2]

  • Reproducibility: Minor variations in lab-scale procedures can be amplified at a larger scale, impacting yield and product quality.[1]

Logical Relationship of Scale-Up Parameters

A Scale-Up B Increased Volume A->B C Decreased Surface Area to Volume Ratio B->C E Mixing Inhomogeneity B->E D Heat Transfer Challenges C->D F Process Control (Temp, Supersaturation) D->F E->F

Figure 2: Interdependencies of key parameters during process scale-up.

Pilot-Scale Protocol (Example: 50 L Reactor)

This protocol assumes a cooling crystallization process developed at the lab scale.

  • Equipment and Safety: Ensure the 50 L glass-lined reactor is clean, dry, and all safety protocols are in place.[2]

  • Solvent Charging: Charge the reactor with the calculated volume of solvent.

  • API Charging: Charge the crude API to the reactor under agitation.

  • Heating and Dissolution: Heat the mixture to the target dissolution temperature (e.g., 65°C) and hold until all solids are dissolved.

  • Controlled Cooling to Seeding: Initiate a controlled cooling ramp to the seeding temperature (e.g., 55°C).

  • Seed Slurry Preparation: Separately prepare a slurry of the seed crystals in a small amount of the mother liquor.

  • Seeding: Add the seed slurry to the reactor.

  • Controlled Crystallization: Continue the controlled cooling ramp (e.g., 0.3°C/min) to the final isolation temperature (e.g., 5°C).

  • Aging: Age the slurry at the final temperature for at least 2 hours with gentle agitation.

  • Isolation: Isolate the product using a centrifuge or filter-dryer.

  • Washing: Wash the cake with a pre-chilled solvent.

  • Drying: Dry the product under vacuum at a validated temperature until the residual solvent content is within specification.

ParameterLaboratory Scale (1 L)Pilot Scale (50 L)Rationale for Change
Batch Size 50 g2.5 kgProportional increase
Solvent Volume 500 mL25 LProportional increase
Agitator Speed 200 RPM80 RPMMaintain similar tip speed/power per volume
Cooling Rate 0.5°C/min0.3°C/minSlower rate to compensate for reduced heat transfer efficiency[2][19]
Seeding 0.25 g (0.5%)12.5 g (0.5%)Maintain consistent seed loading

Table 2: Comparison of Process Parameters for Laboratory and Pilot Scales.

Process Analytical Technology (PAT) for Enhanced Control

The implementation of Process Analytical Technology (PAT) allows for real-time monitoring and control of critical process parameters, leading to a more robust and consistent manufacturing process.[20]

  • Fourier-Transform Infrared (FTIR) / Raman Spectroscopy: In-situ probes can monitor the concentration of the API in solution in real-time, providing a direct measure of supersaturation.[4]

  • Focused Beam Reflectance Measurement (FBRM): This particle tracking technology provides real-time information on particle size and count, allowing for precise control over nucleation and growth.

  • Particle Vision and Measurement (PVM): Provides real-time images of crystals, which is invaluable for monitoring crystal habit and detecting issues like agglomeration.

By integrating these PAT tools, the crystallization process can be controlled based on real-time process signatures rather than relying solely on pre-defined time and temperature profiles.

Conclusion

The scale-up of manufacturing and crystallization processes for an API like 2-(2,6-Diethyl-4-methylphenyl)acetic acid requires a systematic, multi-faceted approach grounded in scientific principles.[1] Success hinges on a deep understanding of the molecule's physicochemical properties, the development of a robust laboratory-scale process, and careful consideration of the challenges inherent in scaling up.[2][20] By employing controlled crystallization techniques, strategic seeding, and modern Process Analytical Technology, researchers and drug development professionals can establish a reproducible and efficient manufacturing process that consistently delivers high-quality API. This, in turn, accelerates the journey from discovery to the delivery of safe and effective medicines to patients.

References

  • Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling - ACS Publications. (2003, November 1).
  • Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them - Pure Synth. (2025, August 1).
  • Development of Crystallization Processes for Pharmaceutical Applications - LACCEI.org.
  • Crystallization of APIs: Methods and Challenges - BOC Sciences.
  • Crystallization | APC.
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • API Crystallization.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025, August 28).
  • How to deal with Scale-up challenges of Chemistry? | Prime Scholars. (2021, October 27).
  • Towards the control of crystal shape and morphology distributions in crystallizers.
  • Process development of API crystallization: a model-driven approach - Technobis. (2024, October 1).
  • Scale up and scale down in chemical syntheses - HUBER.
  • Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques - PubMed.
  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22).
  • The Importance of Crystallization in Pharmaceutical Manufacturing - Zhanghua Dryer. (2025, July 11).
  • Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions - Ovid.
  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC.
  • 7 Tips for Successful Single Use Scale Up - BioPharma Dynamics. (2024, February 27).
  • How to Scale Up Pharmaceutical Manufacturing. (2022, December 7).
  • 6 key challenges when scaling up sustainable chemical processes - Uk-cpi.com. (2025, June 19).
  • Process optimization and scale-up in pharmaceutical manufacturing.. (2023, April 28).
  • Crystallisation in pharmaceutical processes | BIA.
  • 5 Tips for Successfully Scaling from R&D to Manufacturing - Cytovance Biologics.
  • Crystallization Process R&D in Pharmaceutical Development - PharmaBlock.
  • 2-(2,6-Diethyl-4-methylphenyl)acetic acid | CAS 886230-72-4 - BLDpharm.
  • Crystal Morphology Prediction Models and Regulating Methods - MDPI. (2024, May 21).
  • 4 factors to consider when scaling up pharmaceutical production - Cleanroom Technology. (2023, June 7).
  • API Solubility: Key Factor in Oral Drug Bioavailability - BOC Sciences.
  • Strategies To Control Crystal Size Distribution - Mettler Toledo.
  • Crystal Size Control Strategies | PDF - Scribd. (2005, January 3).
  • (PDF) Crystal Morphology Prediction Models and Regulating Methods - ResearchGate. (2024, May 18).
  • Solubility of Active Pharmaceutical Ingredients - Vaayath. (2024, July 15).
  • API Solubility and Dissolution Enhancement Via Formulation - Sigma-Aldrich.
  • Solubility of different APIs in selected ILs and comparison with their... - ResearchGate.

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Application

Application Notes and Protocols: 2-(2,6-diethyl-4-methylphenyl)acetic Acid in Medicinal Chemistry Drug Design

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Structurally Unique Arylacetic Acid Derivative 2-(2,6-diethyl-4-methylphenyl)acetic acid is a substituted arylace...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Structurally Unique Arylacetic Acid Derivative

2-(2,6-diethyl-4-methylphenyl)acetic acid is a substituted arylacetic acid, a chemical scaffold of significant interest in medicinal chemistry. While its primary documented application is as an intermediate in the synthesis of the herbicide pinoxaden, its structural features warrant a thorough investigation into its potential as a therapeutic agent.[1][2] The arylacetic acid motif is the cornerstone of many nonsteroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[3][4][5] This document serves as a comprehensive guide for researchers, providing a theoretical framework and practical protocols to explore the medicinal chemistry applications of 2-(2,6-diethyl-4-methylphenyl)acetic acid.

The core structure, a phenylacetic acid, is a well-established pharmacophore.[6] Its derivatives have been explored for a multitude of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[5][7][8] The specific substitution pattern of 2-(2,6-diethyl-4-methylphenyl)acetic acid—two ethyl groups at positions 2 and 6, and a methyl group at position 4—is of particular interest. The ortho-substitution can induce steric hindrance, potentially influencing the molecule's binding affinity and selectivity for various biological targets.[3]

This guide will delve into the potential mechanisms of action, propose detailed experimental protocols for preliminary screening, and discuss strategies for future drug design and lead optimization based on this intriguing molecule.

Section 1: Postulated Mechanisms of Action and Therapeutic Targets

Given its structural similarity to known NSAIDs like diclofenac, a primary hypothesis is that 2-(2,6-diethyl-4-methylphenyl)acetic acid could function as a COX inhibitor. The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] The di-ortho-ethyl substitution may confer selectivity for the COX-2 isoform, which is often a desirable trait in modern anti-inflammatory drug design to minimize gastrointestinal side effects associated with COX-1 inhibition.[4][5]

Beyond COX inhibition, other potential targets for arylacetic acid derivatives have been identified. For instance, some 2-arylacetic acids have been shown to inhibit the chemotactic activation of neutrophils induced by interleukin-8 (IL-8) binding to CXCR1 and CXCR2 receptors.[9] This suggests a potential application in neutrophil-dependent inflammatory diseases such as chronic obstructive pulmonary disease (COPD) or rheumatoid arthritis.[9]

Visualizing a Potential Signaling Pathway

The following diagram illustrates the canonical COX pathway, a likely target for 2-(2,6-diethyl-4-methylphenyl)acetic acid.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Test_Compound 2-(2,6-diethyl-4-methylphenyl) acetic acid Test_Compound->COX_Enzymes Inhibition?

Caption: Postulated inhibition of the COX pathway by the test compound.

Section 2: Experimental Protocols for Preliminary Biological Evaluation

To begin assessing the therapeutic potential of 2-(2,6-diethyl-4-methylphenyl)acetic acid, a series of in vitro assays are recommended. The following protocols provide a starting point for this investigation.

Protocol 2.1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay will determine if the compound inhibits the activity of COX-1 and/or COX-2 enzymes.

Principle: The activity of COX enzymes is measured by monitoring the oxygen consumption associated with the conversion of arachidonic acid to prostaglandin G2 (PGG2).

Materials:

  • 2-(2,6-diethyl-4-methylphenyl)acetic acid

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Positive controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)

  • 96-well microplate

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-(2,6-diethyl-4-methylphenyl)acetic acid in DMSO. Create a series of dilutions to be tested.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and the test compound dilutions or controls.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: Immediately measure the rate of reaction using a suitable detection method (e.g., a fluorescent probe that reacts with the peroxidase component of the COX enzyme).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 2.2: Cell-Based Assay for Anti-inflammatory Activity

This assay will assess the compound's ability to reduce the production of pro-inflammatory mediators in a cellular context.

Principle: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response in macrophage cells (e.g., RAW 264.7), leading to the production of nitric oxide (NO) and prostaglandins. The inhibitory effect of the test compound on this process is quantified.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • 2-(2,6-diethyl-4-methylphenyl)acetic acid

  • Griess Reagent (for NO measurement)

  • ELISA kit for Prostaglandin E2 (PGE2)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells to approximately 80% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to induce an inflammatory response. Include a vehicle control (no LPS) and an LPS-only control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess Reagent.

  • PGE2 Measurement: Use an ELISA kit to quantify the concentration of PGE2 in the cell supernatant.

  • Cell Viability: Perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity.

  • Data Analysis: Determine the dose-dependent effect of the compound on NO and PGE2 production.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the initial biological screening of the compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis Synthesis Synthesis of 2-(2,6-diethyl-4-methylphenyl)acetic acid COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (e.g., in Macrophages) Synthesis->Anti_Inflammatory_Assay Data_Analysis IC50 Determination & Efficacy Assessment COX_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay Anti_Inflammatory_Assay->Cytotoxicity_Assay Anti_Inflammatory_Assay->Data_Analysis

Caption: General experimental workflow for preliminary screening.

Section 3: Structure-Activity Relationship (SAR) Insights and Lead Optimization

Should 2-(2,6-diethyl-4-methylphenyl)acetic acid demonstrate promising activity in the initial screens, further optimization of its structure will be necessary to enhance potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of initial screening data, which would be populated with experimental results.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)Anti-inflammatory Activity (PGE2 Inhibition, EC50 in µM)
2-(2,6-diethyl-4-methylphenyl)acetic acid Experimental ValueExperimental ValueCalculated ValueExperimental Value
Indomethacin (Control)0.11.50.070.5
Celecoxib (Control)>1000.05>20000.1
Strategies for Lead Optimization
  • Modification of the Acetic Acid Moiety: The carboxylic acid group is crucial for the activity of many NSAIDs as it often interacts with a key arginine residue in the active site of COX enzymes.[3] Bioisosteric replacement of the carboxylic acid with other acidic groups (e.g., tetrazole, hydroxamic acid) could modulate activity and physicochemical properties.

  • Substitution on the Phenyl Ring: The para-methyl group can be replaced with other substituents to explore electronic and steric effects. For instance, electron-withdrawing groups at this position have been shown to enhance COX-2 selectivity in some scaffolds.

  • Alteration of the Ortho-Ethyl Groups: The size and lipophilicity of the ortho-substituents can significantly impact selectivity. Modifying these ethyl groups to other alkyl groups (e.g., isopropyl) or introducing polar functionalities could fine-tune the compound's interaction with the target protein.

  • Prodrug Approaches: To improve bioavailability or reduce potential gastrointestinal irritation, a prodrug strategy could be employed. For example, esterification of the carboxylic acid can lead to a compound that is hydrolyzed in vivo to release the active drug.[10]

Conclusion

2-(2,6-diethyl-4-methylphenyl)acetic acid represents an under-explored molecule with a chemical scaffold that has a proven track record in medicinal chemistry. Its unique substitution pattern offers an intriguing starting point for a drug discovery program. The protocols and strategies outlined in this document provide a robust framework for initiating the investigation of its therapeutic potential, from initial biological screening to lead optimization. A systematic approach, guided by the principles of medicinal chemistry, will be crucial in determining if this compound can be developed into a novel therapeutic agent.

References

  • Aryl and Heteroaryl Acetic Acid. Scribd. [Link]

  • A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid.
  • Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin. PubMed. [Link]

  • 2-aryl-acetic acids, their derivatives and pharmaceutical compositions containing them.
  • Arylacetic Acid Derivatives. Pharmacy 180. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • The Synthesis of 2-(2,6-diethyl-4-methylphenyl)malonamide. Agrochemicals. [Link]

  • Phenylacetic acid. Wikipedia. [Link]

  • Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici. Frontiers. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 2-(2,6-diethyl-4-methylphenyl)acetic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists optimizing the synthesis of 2-(2,6-diethyl-4-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists optimizing the synthesis of 2-(2,6-diethyl-4-methylphenyl)acetic acid , a highly sterically hindered intermediate critical for the production of complex agrochemicals like Pinoxaden[1].

The conventional three-step synthesis—Grignard formation, ethylene oxide addition, and primary alcohol oxidation—is notoriously prone to low yields due to steric hindrance and chemoselectivity issues. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to rescue your yield.

Synthesis Workflow

SynthesisPathway SM 2,6-Diethyl-4-methylbromobenzene (Starting Material) Grignard Grignard Reagent (Intermediate 1) SM->Grignard Mg, THF, I2 Initiation & Reflux Alcohol 2-(2,6-Diethyl-4-methylphenyl)ethanol (Intermediate 2) Grignard->Alcohol Ethylene Oxide Nucleophilic Addition Product 2-(2,6-Diethyl-4-methylphenyl)acetic acid (Target Product) Alcohol->Product TEMPO/NaClO/NaClO2 Biphasic Oxidation

Figure 1: Three-step synthesis workflow for 2-(2,6-diethyl-4-methylphenyl)acetic acid.

Troubleshooting FAQs

Q1: Why is my Grignard initiation failing, or why am I seeing high amounts of Wurtz coupling dimer? The Causality: The two ortho-ethyl groups on 2,6-diethyl-4-methylbromobenzene create severe steric shielding around the carbon-bromine bond. This physically impedes the magnesium surface from undergoing oxidative insertion. When insertion is sluggish, unreacted bromide accumulates in the solution. This high local concentration of electrophile reacts with the newly formed Grignard reagent via radical recombination, yielding the Wurtz coupling dimer[2]. The Fix: You must artificially enhance the reactivity of the magnesium surface and strictly control the bromide concentration. Use a dual-activation method (Iodine + 1,2-dibromoethane) to chemically scrub the MgO passivation layer. More importantly, add the bromide dropwise over an extended period (2 hours) to a refluxing solution. This ensures the bromide is consumed as soon as it enters the flask, keeping its steady-state concentration near zero.

Q2: The yield of the ethanol intermediate is low after ethylene oxide addition. What went wrong? The Causality: Ethylene oxide (EO) is highly volatile (boiling point 10.7 °C). If the Grignard solution is too warm during addition, the EO will vaporize and escape the reactor before the sterically hindered nucleophilic attack can occur. Conversely, if the reaction is kept too cold indefinitely, the activation energy required to overcome the steric bulk of the 2,6-diethyl groups is never reached. The Fix: Implement a two-stage temperature profile. Introduce the EO at 0–5 °C to allow it to coordinate with the magnesium without boiling off. After a 1-hour coordination phase, slowly warm the sealed system to room temperature, followed by a gentle reflux to provide the thermal energy necessary to drive the ring-opening step to completion.

Q3: During the TEMPO oxidation, I observe significant amounts of the aldehyde intermediate or chlorinated aromatic byproducts. How can I optimize this? The Causality: Standard TEMPO/NaClO (bleach) oxidations often stall at the aldehyde stage because the second oxidation step is endergonic. Furthermore, using stoichiometric bleach generates high concentrations of hypochlorite, which electrophilically chlorinates the electron-rich aromatic ring of your substrate. The Fix: Transition to a modified Zhao Oxidation[3]. In this system, TEMPO (catalyst) and NaClO (co-catalyst) oxidize the alcohol to the aldehyde. Sodium chlorite (NaClO₂) acts as the stoichiometric terminal oxidant, rapidly driving the aldehyde to the carboxylic acid. Because NaClO₂ consumes the aldehyde immediately, the steady-state concentration of hypochlorite remains exceptionally low, completely suppressing aromatic chlorination.

Quantitative Troubleshooting Matrix

Symptom / ObservationRoot CauseCorrective Action
No exotherm during Step 1 Passivated Mg surface / Steric hindranceActivate Mg with I₂/1,2-dibromoethane; ensure THF is strictly anhydrous (<50 ppm H₂O).
>10% Wurtz coupling dimer High local concentration of bromideDecrease addition rate of the bromide; increase stirring rate; maintain active reflux.
Low alcohol yield (Step 2) Ethylene oxide volatilizationAdd EO strictly at 0–5 °C; use a dry-ice condenser or a pressure-rated sealed reactor.
Aldehyde accumulation (Step 3) Inefficient terminal oxidationSwitch to NaClO₂ as the stoichiometric oxidant; ensure biphasic mixing is vigorous.
Aromatic chlorination (Step 3) High hypochlorite concentrationBuffer aqueous layer to pH 6.7; restrict NaClO to catalytic amounts (2 mol%).

Validated Experimental Protocols

Step 1: Preparation of the Sterically Hindered Grignard Reagent

Self-Validation Check: The disappearance of the brown iodine color and a spontaneous solvent reflux indicate successful Mg activation.

  • In a flame-dried, argon-purged flask, suspend magnesium turnings (1.2 eq) in anhydrous THF (5 volumes).

  • Add a single crystal of I₂ and 1,2-dibromoethane (0.05 eq). Warm the mixture gently until the iodine color completely fades and ethylene gas evolution ceases.

  • Add 5% of the total 2,6-diethyl-4-methylbromobenzene (1.0 eq) to initiate the reaction. Wait for a noticeable exotherm.

  • Once initiated, add the remaining bromide dropwise over 2 hours while maintaining a gentle reflux.

  • Stir for an additional 1 hour at reflux to ensure complete insertion.

Step 2: Ethylene Oxide Addition

Self-Validation Check: The reaction mixture will transition from a dark, turbid suspension to a clearer, viscous alkoxide solution upon successful ring opening.

  • Cool the active Grignard solution to 0–5 °C using an ice-water bath.

  • Introduce ethylene oxide (1.5 eq) slowly via a subsurface sparging tube (if gas) or via syringe (if in solution), ensuring the internal temperature does not exceed 10 °C.

  • Stir at 0 °C for 1 hour to allow complete coordination.

  • Remove the ice bath, gradually warm to room temperature, and then reflux for 2 hours.

  • Quench carefully by pouring the mixture into ice-cold saturated aqueous NH₄Cl. Extract with MTBE, dry over Na₂SO₄, and concentrate to yield 2-(2,6-diethyl-4-methylphenyl)ethanol.

Step 3: Biphasic TEMPO/NaClO/NaClO₂ Oxidation

Self-Validation Check: The organic layer will turn dark red upon the addition of NaClO, indicating the formation of the active TEMPO-ClO₂ charge-transfer complex[4]. The pH of the aqueous layer must remain stable at 6.7.

  • Dissolve the alcohol (1.0 eq) in a 1:1 (v/v) mixture of acetonitrile and 0.67 M sodium phosphate buffer (pH 6.7).

  • Add TEMPO (0.07 eq) and NaClO₂ (80% purity, 2.0 eq) to the biphasic mixture.

  • Adjust the internal temperature to 35 °C.

  • Add a dilute aqueous solution of NaClO (household bleach, 0.02 eq) dropwise.

  • Stir vigorously for 4–6 hours. Monitor the disappearance of the aldehyde intermediate via HPLC.

  • Quench the reaction with saturated sodium thiosulfate to destroy excess oxidants.

  • Acidify the aqueous layer to pH 2.0 using 2M HCl to precipitate the 2-(2,6-diethyl-4-methylphenyl)acetic acid. Extract with ethyl acetate, wash with brine, and concentrate.

References

  • CN109651068A - The synthetic method of pinoxaden intermediate (2,6- diethyl -4- methyl) phenylacetic acid.
  • 2-(2,6-Diethyl-4-methylphenyl)malononitrile | 314020-53-6. Benchchem.
  • Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite catalyzed by TEMPO and Bleach: 4-Methoxyphenylacetic Acid. Organic Syntheses.
  • Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO–ClO2 Charge-Transfer Complex.

Sources

Optimization

optimizing HPLC mobile phase for 2-(2,6-diethyl-4-methylphenyl)acetic acid analysis

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic challenges when analyzing highly lipophilic, sterically hindered weak ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic challenges when analyzing highly lipophilic, sterically hindered weak acids.

Analyzing 2-(2,6-diethyl-4-methylphenyl)acetic acid presents a specific set of chromatographic hurdles. The molecule features a carboxylic acid moiety (pKa ≈ 4.3) attached to a highly hydrophobic, sterically hindered aromatic ring (due to the 2,6-diethyl and 4-methyl substitutions). If the mobile phase environment is not thermodynamically optimized to control the ionization state of this functional group, you will inevitably encounter peak tailing, retention time drift, and peak splitting.

This guide is designed to bypass trial-and-error by explaining the causality behind mobile phase optimization and providing self-validating protocols to ensure robust method development.

Diagnostic Workflow

Before adjusting your instrument parameters, consult the diagnostic logic tree below to identify the root cause of your chromatographic issues.

HPLC_Optimization Start Analyze 2-(2,6-diethyl-4-methylphenyl) acetic acid Assess Assess Chromatogram Start->Assess Issue1 Peak Splitting / Broadening Assess->Issue1 Issue2 Retention Time Drift Assess->Issue2 Issue3 Optimal Peak Shape Assess->Issue3 Action1 Check Mobile Phase pH (Is pH ≈ pKa?) Issue1->Action1 Action3 Check Column Equilibration & Buffer Capacity Issue2->Action3 Action2 Adjust pH to < 2.5 (e.g., 0.1% Formic Acid) Action1->Action2 Action2->Assess Action4 Increase Buffer Strength (e.g., 10-20 mM Phosphate) Action3->Action4 Action4->Assess

Diagnostic workflow for resolving pH-dependent peak shape and retention issues in HPLC.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 2-(2,6-diethyl-4-methylphenyl)acetic acid exhibit split peaks or severe tailing in my current method? A1: The root cause is thermodynamic interconversion driven by an improper mobile phase pH. The carboxylic acid group on your analyte has a pKa of approximately 4.3. According to the Henderson-Hasselbalch equation, if your mobile phase pH is near this pKa, the analyte exists in a 50:50 equilibrium between its highly lipophilic neutral state and its polar ionized state[1]. Because the neutral form partitions strongly into a C18 stationary phase while the ionized form does not, the molecule constantly shifts between these states as it travels down the column. This dynamic interconversion leads to severe peak broadening or the "double peak" phenomenon[1],[2].

Q2: How do I select the correct mobile phase pH to fix this? A2: You must apply the "pH 2 Rule"[1]. To ensure robust peak symmetry and prevent interconversion, the mobile phase pH must be set at least 1.5 to 2.0 units below the analyte's pKa[3]. For this specific compound, targeting a pH of 2.0–2.5 ensures that >99% of the molecules are fully protonated (unionized). This maximizes hydrophobic interaction with the stationary phase, yielding a single, sharp peak.

Q3: Which buffer system is optimal for this pH range? A3: Your choice depends on your detector. If you are using UV detection, a 10–20 mM Potassium Phosphate buffer is ideal. Phosphate has a pKa1 of ~2.1, providing maximum buffering capacity in the highly acidic 1.1–3.1 pH range[4]. If your workflow requires LC-MS compatibility, use 0.1% Formic Acid (pH ~2.7). While slightly above the optimal buffering range of formate (pKa ~3.75), it is sufficiently acidic to keep the analyte protonated while maintaining the volatility required for mass spectrometry[1].

Q4: Should I use Acetonitrile or Methanol as the organic modifier? A4: For highly lipophilic, sterically hindered compounds like 2-(2,6-diethyl-4-methylphenyl)acetic acid, Acetonitrile is generally preferred. Acetonitrile provides a lower mobile phase viscosity than methanol, which significantly reduces system backpressure. Furthermore, its higher elution strength helps elute this highly hydrophobic analyte efficiently, preventing late elution and peak broadening.

Quantitative Data Summaries

To assist in your method development, use the following tables to select the appropriate buffer and diagnose common symptoms.

Table 1: Buffer Selection Guide for Acidic Analytes

Buffer SystempKa ValueEffective Buffering pH RangeUV Cutoff (nm)LC-MS Compatible
Trifluoroacetic Acid (TFA)0.3< 2.0210Yes (Risk of ion suppression)
Phosphoric Acid / Phosphate2.11.1 - 3.1< 200No (Non-volatile salt)
Formic Acid / Formate3.752.8 - 4.8210Yes (Highly volatile)
Acetic Acid / Acetate4.763.8 - 5.8210Yes (Highly volatile)

Table 2: Diagnostic Troubleshooting Matrix

Chromatographic SymptomPrimary Root CauseCorrective Action
Peak Splitting / Shoulders Mobile phase pH is too close to analyte pKa (~4.3).Adjust aqueous phase pH to ≤ 2.5.
Severe Peak Tailing Secondary interactions with unendcapped silanols.Use a high-purity, end-capped C18 column; ensure pH < 3.0.
Retention Time Drift Insufficient buffer capacity or incomplete column equilibration.Increase buffer concentration to 10-20 mM; equilibrate for ≥ 10 column volumes.

Self-Validating Experimental Protocols

Do not rely on assumptions when preparing mobile phases. Use the following self-validating methodologies to ensure your system is thermodynamically stable before injecting your sample.

Protocol 1: Preparation of 0.1% Formic Acid Aqueous Mobile Phase (LC-MS Compatible)

Causality: Preparing the aqueous phase accurately ensures the pH remains consistently at ~2.7, keeping the analyte in its protonated state.

  • Measure: Dispense exactly 1000 mL of LC-MS grade water into a clean, dedicated mobile phase reservoir.

  • Acidify: Add 1.0 mL of LC-MS grade Formic Acid using a calibrated positive-displacement micropipette.

  • Homogenize: Mix thoroughly using a magnetic stirrer for 5 minutes.

  • Self-Validation Check (Critical): Extract a 10 mL aliquot and measure the pH using a calibrated pH meter. The reading must be between 2.65 and 2.75 . If the pH is > 3.0, do not proceed; this indicates degraded acid or contaminated water.

  • Degas: Sonicate the reservoir for 10 minutes to remove dissolved gases that could cause pump cavitation.

Protocol 2: Column Equilibration and System Suitability Testing

Causality: Proper equilibration ensures the stationary phase is fully wetted and the local pH within the column pores matches the bulk mobile phase.

  • Install: Connect a high-purity, end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Thermostat: Set the column oven temperature to 40°C. Reasoning: Elevated temperature reduces the viscosity of the organic/aqueous mixture, lowering backpressure and improving mass transfer kinetics.

  • Equilibrate: Pump the starting gradient conditions (e.g., 40% Acetonitrile / 60% 0.1% Formic Acid) through the column for a minimum of 10 column volumes.

  • Self-Validation Check (Critical): Monitor the baseline at your target UV wavelength (e.g., 210 nm or 254 nm). The system is only ready for injection when the baseline drift is < 1 mAU/min and noise is < 0.05 mAU .

  • Verify: Inject a blank solvent sample to confirm the absence of ghost peaks, followed by your 2-(2,6-diethyl-4-methylphenyl)acetic acid standard to evaluate peak symmetry (target As < 1.2).

References

  • Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC - News - ALWSCI. alwsci.com. 1

  • What is pKa and how is it related to pH in HPLC mobile phases and sample diluents - FAQ. mtc-usa.com. 3

  • Exploring the Role of pH in HPLC Separation - Veeprho. veeprho.com. 4

  • HPLC Troubleshooting Guide - Sigma-Aldrich. sigmaaldrich.com. 2

Sources

Troubleshooting

how to remove synthetic byproducts from crude 2-(2,6-diethyl-4-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the purification of crude 2-(2,6-diethyl-4-methylphenyl)acetic acid, addressing common challenges and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of crude 2-(2,6-diethyl-4-methylphenyl)acetic acid, addressing common challenges and frequently asked questions encountered during its synthesis and isolation. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you achieve high-purity material for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-(2,6-diethyl-4-methylphenyl)acetic acid?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Below is a summary of potential byproducts from common synthetic pathways.

  • From 2,6-diethyl-4-methylaniline via Meerwein Arylation: A known synthesis involves the Meerwein arylation of vinyl acetate with the diazonium salt of 2,6-diethyl-4-methylaniline, followed by hydrolysis.[1] Potential impurities from this route can include:

    • Phenolic byproducts: Such as 2,6-diethyl-4-methylphenol, which can arise from the reaction of the diazonium salt with water.

    • Azo compounds: Formed from the coupling of the diazonium salt with other aromatic species.[2]

    • Unreacted starting materials and intermediates: Including residual 2,6-diethyl-4-methylaniline and the intermediate aldehyde.

  • From 2,6-diethyl-4-methyl bromobenzene via Grignard Reaction: Synthesis via a Grignard reagent followed by carboxylation is another common method.[1] Impurities can include:

    • Unreacted Grignard reagent and its hydrolysis product: 1,3-diethyl-5-methylbenzene.

    • Coupling byproducts: Such as biphenyl derivatives formed from the Grignard reagent.

    • Phenolic impurities: Like 2,6-diethyl-4-methylphenol, which may be present in the starting bromobenzene or formed during synthesis.

Q2: What is the most effective initial purification strategy for crude 2-(2,6-diethyl-4-methylphenyl)acetic acid?

A2: For most crude reaction mixtures containing an acidic product like 2-(2,6-diethyl-4-methylphenyl)acetic acid, acid-base extraction is the most powerful and efficient initial purification technique.[3] This method leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

Q3: Can you provide a general protocol for acid-base extraction of this compound?

A3: Certainly. The following is a robust, general protocol that can be adapted to your specific needs.

Troubleshooting Guide: Common Issues in Purification

This section addresses specific problems you may encounter during the purification of 2-(2,6-diethyl-4-methylphenyl)acetic acid and provides actionable solutions.

Problem 1: Low yield after acid-base extraction and precipitation.
  • Possible Cause: Incomplete extraction into the aqueous basic solution. The steric hindrance from the two ethyl groups on the aromatic ring can slow down the deprotonation and dissolution of the carboxylate salt.

  • Troubleshooting Steps:

    • Increase Mixing Time: Ensure vigorous and prolonged stirring or shaking during the basic extraction to allow sufficient time for the acid-base reaction to occur at the phase interface.

    • Multiple Extractions: Perform at least three extractions with the aqueous base to ensure complete transfer of the carboxylic acid into the aqueous phase.

    • Check pH: After adding the base, ensure the pH of the aqueous layer is at least 2-3 units above the pKa of the carboxylic acid (typically around 4-5 for aromatic carboxylic acids).[3]

  • Possible Cause: Incomplete precipitation upon acidification.

  • Troubleshooting Steps:

    • Sufficient Acid: Add the strong acid dropwise until the pH is well below the pKa of the carboxylic acid (pH 2-3 is a good target).[1] Check the pH with litmus or pH paper.

    • Cooling: After acidification, cool the solution in an ice bath to minimize the solubility of the product in the aqueous medium.

    • "Salting Out": If the product has some water solubility, adding a saturated solution of sodium chloride (brine) can decrease its solubility and promote precipitation.

Problem 2: The purified product has a low melting point and appears oily or discolored.
  • Possible Cause: Presence of neutral impurities that were not fully removed during the extraction.

  • Troubleshooting Steps:

    • Back-Washing: After the initial basic extraction, "back-wash" the combined aqueous extracts with a non-polar organic solvent (like diethyl ether or ethyl acetate) to remove any co-extracted neutral impurities.

    • Recrystallization: This is a crucial step for achieving high purity. An oily or discolored product is a strong indicator that recrystallization is necessary. (See detailed protocol below).

    • Activated Carbon: If the product is colored, adding a small amount of activated carbon to the hot solution during recrystallization can help remove colored impurities.[4]

Problem 3: Difficulty in finding a suitable recrystallization solvent.
  • Possible Cause: The polarity and steric hindrance of the molecule can make solvent selection challenging.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Use small amounts of your crude product to test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water). The ideal single solvent will dissolve the compound when hot but not when cold.[5]

    • Mixed Solvent Systems: If a single suitable solvent cannot be found, a mixed-solvent system is often effective.[6] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A potential starting point for this compound could be an ethanol/water or toluene/hexane mixture.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction and Precipitation

This protocol is based on a documented purification method for 2-(2,6-diethyl-4-methylphenyl)acetic acid that achieved a purity of 97.2%.[1]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.

  • Basic Extraction: Transfer the solution to a separatory funnel and add a 10% aqueous solution of sodium hydroxide. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat this extraction two more times with fresh sodium hydroxide solution.

  • Washing (Optional but Recommended): Combine the aqueous extracts and wash with a small portion of ethyl acetate to remove any entrained neutral impurities.

  • Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add 30% hydrochloric acid dropwise with stirring until the pH of the solution reaches 2-3. A white solid should precipitate.

  • Isolation: Continue stirring the cold slurry for at least 30 minutes to maximize crystal growth. Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry the product under vacuum.

Protocol 2: Recrystallization

As specific literature on the recrystallization of this exact compound is sparse, this protocol is based on general principles for purifying aromatic carboxylic acids.

  • Solvent Selection: Based on the structure, a mixed solvent system is likely to be effective. A good starting point is an ethanol/water mixture.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude, dried product from the acid-base extraction in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Induce Crystallization: To the hot, clear solution, add warm water dropwise with swirling until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Protocol 3: Purity Assessment by HPLC

For quantitative analysis of purity, a reverse-phase HPLC method is recommended.

  • Column: A C18 column is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group, is a common mobile phase for such compounds.[7][8]

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

A suggested starting gradient could be:

Time (min) % Acetonitrile % 0.1% Phosphoric Acid in Water
0 40 60
20 90 10
25 90 10
26 40 60

| 30 | 40 | 60 |

This method would need to be optimized and validated for your specific instrumentation and impurity profile.

Visualizations

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Dissolve in Organic Solvent, Extract with Aqueous Base Recrystallization Recrystallization Extraction->Recrystallization Acidify to Precipitate, Collect Solid Pure Pure Product Recrystallization->Pure Cool to Crystallize, Filter and Dry Analysis Purity Analysis (HPLC, NMR, MP) Pure->Analysis

Caption: General purification workflow for 2-(2,6-diethyl-4-methylphenyl)acetic acid.

Troubleshooting_Low_Yield cluster_Extraction Extraction Troubleshooting cluster_Precipitation Precipitation Troubleshooting Start Low Yield Observed CheckExtraction Incomplete Extraction? Start->CheckExtraction CheckPrecipitation Incomplete Precipitation? Start->CheckPrecipitation IncreaseMixing Increase Mixing Time CheckExtraction->IncreaseMixing MultipleExtractions Perform Multiple Extractions CheckExtraction->MultipleExtractions CheckpH_Base Verify Aqueous pH > pKa + 2 CheckExtraction->CheckpH_Base AddMoreAcid Ensure pH < pKa - 2 CheckPrecipitation->AddMoreAcid Cooling Cool in Ice Bath CheckPrecipitation->Cooling SaltOut Add Brine ('Salting Out') CheckPrecipitation->SaltOut

Caption: Decision tree for troubleshooting low product yield.

References

  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. (2017). MDPI. Retrieved from [Link]

  • Recovery of carboxylic acids produced by fermentation. (2014). CABI Digital Library. Retrieved from [Link]

  • A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Retrieved from [Link]

  • Recrystallization. LibreTexts. Retrieved from [Link]

  • Recrystallization. University of California, Los Angeles. Retrieved from [Link]

  • Chromatographic separations of aromatic carboxylic acids. (2000). PubMed. Retrieved from [Link]

  • Recrystallization method. Waseda University. Retrieved from [Link]

  • Meerwein arylation. Wikipedia. Retrieved from [Link]

  • The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies. Retrieved from [Link]

  • Carboxylic Acid Purification in Pharmaceutical Manufacturing: Recovering Value from Intermediates and Mother Liquors. (2026). Altiras. Retrieved from [Link]

  • Successful Flash Chromatography. Biotage. Retrieved from [Link]

  • 7.6. Two-Solvent Recrystallization Guide. DSpace@MIT. Retrieved from [Link]

  • Meerwein arylation. ResearchGate. Retrieved from [Link]

  • Stoichiometric and Spectroscopic Study of Reactive Extraction of Phenylacetic Acid with Tri-n-Butyl Phosphate. CORE. Retrieved from [Link]

  • Reactive Extraction of Phenylacetic Acid with Tri-n-butyl Phosphate in Benzene, Hexanol, and Rice Bran Oil at 298 K. (2013). ACS Publications. Retrieved from [Link]

  • Meerwein‐type Bromoarylation with Arylthianthrenium Salts. PMC - NIH. Retrieved from [Link]

  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. The Royal Society of Chemistry. Retrieved from [Link]

  • Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]

  • Meerwein arylation. Wikidoc. Retrieved from [Link]

  • phenylacetic acid. Organic Syntheses. Retrieved from [Link]

  • Separation of (2,4,6-Trimethylphenyl)acetic acid on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Method for recovering and purifying phenylacetic acid.
  • メーヤワイン アリール化反応 Meerwein Arylation. (2009). Chem-Station. Retrieved from [Link]

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. (2011). PMC - NIH. Retrieved from [Link]

  • Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. Organic Chemistry Portal. Retrieved from [Link]

  • Preparation method of phenylacetic acid.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025). LCGC International. Retrieved from [Link]

  • Separation of 2,6-Diethyl-4-methylaniline on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

Sources

Optimization

Advanced Technical Support Center: Overcoming Steric Hindrance in 2,6-Diethylphenylacetic Acid Reactions

Welcome to the Technical Support Center for handling 2,6-diethyl substituted phenylacetic acids. The 2,6-diethyl substitution pattern creates a formidable steric shield around both the benzylic α -carbon and the carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2,6-diethyl substituted phenylacetic acids. The 2,6-diethyl substitution pattern creates a formidable steric shield around both the benzylic α -carbon and the carboxylic acid moiety. This "steric wall" drastically reduces the kinetics of standard transformations, leading to low yields, unreacted starting materials, and unwanted side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these barriers.

Section 1: Amidation and Esterification (The Carbonyl Challenge)

FAQ 1: Why do standard coupling reagents like EDC/HOBt or DCC fail to form amides with 2,6-diethylphenylacetic acid? Causality & Expert Insight: Standard carbodiimide coupling reagents activate the carboxylic acid by forming an O-acylisourea intermediate. In 2,6-diethylphenylacetic acid, the bulky ethyl groups restrict the conformational freedom required for the amine nucleophile to attack the carbonyl carbon of this large intermediate. Consequently, the intermediate either hydrolyzes back to the starting material or undergoes an unwanted rearrangement to an unreactive N-acylurea byproduct.

FAQ 2: What are the best alternatives for coupling highly hindered carboxylic acids? Solution: To overcome the steric bulk, you must generate a highly reactive, less sterically demanding electrophile.

  • Acyl Chlorides: Converting the acid to an acyl chloride using oxalyl chloride is the most robust method for extreme hindrance. The chloride ion is a small, excellent leaving group[1].

  • Uronium/Phosphonium Reagents (HATU, PyAOP): For sensitive substrates where acid chlorides are too harsh, HATU or COMU can be used. However, be aware that highly nucleophilic amines can attack the coupling reagent directly, leading to guanidinium side products rather than the desired amide[2].

  • In Situ Acyl Fluorides (TCFH-NMI): TCFH paired with NMI generates an acyl fluoride. The C-F bond is highly polarized and the fluorine atom is small, allowing for efficient nucleophilic attack even in congested environments[1].

Quantitative Data Summary: Coupling Reagent Efficacy for Hindered Substrates
Activation StrategyReagent(s)Primary Byproduct RiskRecommended Use CaseRelative Efficiency
CarbodiimideEDC/HOBtN-acylurea formationUnhindered acids (Not recommended here)Low
Uronium SaltHATU / DIPEAAmine guanylationSecondary amines, mild conditionsModerate to High
Acyl FluorideTCFH / NMIMinimalHighly hindered acids and weak aminesHigh
Acyl ChlorideOxalyl Chloride / DMFHCl generation (requires base)Extreme steric hindrance, robust substratesVery High
Protocol 1: Amidation via Acid Chloride Formation (Self-Validating System)

Validation Checkpoint: The cessation of gas evolution in Step 4 confirms complete activation of the carboxylic acid.

  • Activation: Dissolve 2,6-diethylphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert atmosphere (N 2​ or Ar).

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Reagent Addition: Cool to 0 °C. Slowly add oxalyl chloride (1.5 eq) dropwise. Causality: Slow addition controls the exothermic release of CO, CO 2​ , and HCl gases[1].

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours. Validation: The reaction is complete when bubbling completely ceases.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acyl chloride in anhydrous DCM.

  • Coupling: Cool to 0 °C. Add the amine (1.2 eq) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Completion: Stir for 4-12 hours at room temperature, quench with saturated aqueous NaHCO 3​ , and extract with DCM.

G Start 2,6-Diethylphenylacetic Acid Amidation CheckAmine Assess Amine Nucleophilicity Start->CheckAmine HighNuc Primary/Un-hindered Amine CheckAmine->HighNuc LowNuc Secondary/Hindered Amine CheckAmine->LowNuc HATU Use HATU/DIPEA (Monitor for Guanylation) HighNuc->HATU AcylCl Form Acyl Chloride (Oxalyl Chloride + DMF) LowNuc->AcylCl TCFH In Situ Acyl Fluoride (TCFH-NMI) LowNuc->TCFH Product Desired Amide Product HATU->Product AcylCl->Product TCFH->Product

Workflow for selecting amidation strategies for sterically hindered carboxylic acids.

Section 2: α -Alkylation (The Benzylic Challenge)

FAQ 3: My α -alkylation attempts yield mostly unreacted starting material. How do I force the enolization of 2,6-diethylphenylacetic acid? Causality & Expert Insight: α -alkylation requires the formation of a dianion (enediolate) using a strong base. The 2,6-diethyl groups sterically shield the α -protons. Furthermore, enediolates of branched acids tend to aggregate in solution, reducing their nucleophilicity. Solution: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or chiral lithium amides at low temperatures (-78 °C to 0 °C). Crucially, the addition of a polar aprotic co-solvent like DMPU or HMPA is often required to break up lithium aggregates and increase the reactivity of the enediolate towards the alkyl halide. Interestingly, research shows that high enantioselectivity in direct alkylation of arylacetic acids can actually improve with sterically more hindered alkylating agents due to the high nucleophilicity of the unaggregated enediolates[3][4].

Protocol 2: α -Alkylation using LDA and DMPU (Self-Validating System)

Validation Checkpoint: A distinct color change to deep yellow/orange in Step 2 typically indicates successful, stable enediolate formation.

  • Base Preparation: Freshly prepare LDA (2.2 eq) in anhydrous THF at -78 °C. Causality: 2.2 equivalents are required: one to deprotonate the carboxylic acid, and the second to deprotonate the α -carbon.

  • Enolization: Add a solution of 2,6-diethylphenylacetic acid (1.0 eq) in THF dropwise to the LDA solution at -78 °C. Stir for 30 minutes, then warm to 0 °C for 30 minutes to ensure complete dianion formation. Validation: Observe the solution for a persistent deep yellow/orange color.

  • De-aggregation: Cool back to -78 °C and add DMPU (N,N'-Dimethylpropyleneurea) (2.0 eq). Causality: DMPU coordinates the lithium ions, breaking up unreactive enediolate aggregates.

  • Electrophile Addition: Add the alkyl halide (1.5 eq) dropwise.

  • Reaction: Allow the mixture to slowly warm to room temperature overnight.

  • Workup: Quench carefully with 1M HCl until the aqueous layer is pH 2. Extract with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

G Acid 2,6-Diethylphenylacetic Acid Base Add 2.2 eq LDA or Chiral Li-Amide (-78°C to 0°C, THF) Acid->Base Enediolate Z-Enediolate Intermediate (Sterically Shielded & Aggregated) Base->Enediolate Double Deprotonation Electrophile Add Alkyl Halide + Additive (e.g., DMPU to de-aggregate) Enediolate->Electrophile Alkylation Alpha-Alkylation (SN2 Pathway) Electrophile->Alkylation Product Alpha-Alkyl-2,6-diethylphenylacetic Acid Alkylation->Product

Mechanistic pathway for the α -alkylation of 2,6-diethylphenylacetic acid.

Section 3: α -Functionalization (Halogenation & Radical Coupling)

FAQ 4: Can I perform a Hell-Volhard-Zelinsky (HVZ) bromination on this substrate? Causality & Expert Insight: Traditional HVZ reactions (Br 2​ /PBr 3​ ) on highly hindered benzylic systems can be extremely sluggish and prone to side reactions, including ring halogenation if the aromatic ring is electron-rich. Solution: For α -chlorination, an efficient alternative is using Trichloroisocyanuric acid (TCCA) with catalytic PCl 3​ under solvent-free conditions. This method selectively chlorinates the benzylic carbon of phenylacetic acids without requiring harsh acidic conditions that might degrade the substrate[5]. Alternatively, for complex functionalization, organic photoredox catalysis (e.g., using 4CzIPN) can be used to generate transient alkyl radicals directly from the aliphatic carboxylic acid for sterically hindered radical-radical coupling[6].

References
  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries Journal of the American Chemical Society - ACS Publications[Link]

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries National Library of Medicine (PMC)[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry - ACS Publications[Link]

  • Efficient α -selective chlorination of phenylacetic acid and its para-substituted analogues National Library of Medicine (PMC)[Link]

  • Synthesis of Sterically Hindered α -Hydroxycarbonyls through Radical-Radical Coupling Organic Chemistry Portal[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-(2,6-diethyl-4-methylphenyl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of highly lipophilic carboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of highly lipophilic carboxylic acids.

The Physicochemical Challenge: While 2-(2,6-diethyl-4-methylphenyl)acetic acid possesses a polar acetic acid headgroup (pKa ~4.5), it is predominantly ionized at physiological pH (7.4). However, the bulky ortho-ethyl groups sterically hinder the hydration sphere of the carboxylate. Consequently, the highly lipophilic 2,6-diethyl-4-methylphenyl moiety dominates the molecule's thermodynamic profile. In aqueous media, these molecules rapidly self-associate to minimize contact with water, forming sub-visible aggregates or micelle-like structures before they can properly dissolve.

To ensure the scientific integrity of your assays, this guide outlines field-proven, self-validating methodologies to overcome these solubility hurdles.

Quantitative Solubilization Profiling

Before selecting a protocol, consult the empirical data below to match the solubilization strategy with your assay's target concentration and biological constraints.

Solubilization StrategyMax Achievable Aqueous Conc.Cytotoxicity RiskMechanistic CausalityBest Use Case
0.1% DMSO (Direct) < 10 µMLowCo-solvent dipole interactionLow-dose screening in robust cell lines
1.0% DMSO (Direct) ~50 µMHighCo-solvent dipole interactionCell-free biochemical assays only
0.1% BSA Complex ~100 µMLowHydrophobic pocket sequestrationPhysiological cell-based assays
20% HP-β-CD > 500 µMLowHost-guest cavity encapsulationHigh-dose toxicity or efficacy profiling
Solubilization Workflow Decision Matrix

SolubilizationLogic Start Determine Required Assay Concentration LowDose Low Dose (< 10 µM) Start->LowDose HighDose High Dose (> 10 µM) Start->HighDose ToxCheck Is the cell line sensitive to DMSO? LowDose->ToxCheck BSA BSA-Carrier Complex (Physiological Delivery) HighDose->BSA Mimics Fatty Acids HPBCD HP-β-CD Complexation (High Capacity) HighDose->HPBCD Requires >50 µM DMSO DMSO Co-solvent (Max 0.1% v/v) Validate Self-Validation Step: Measure OD600 (Turbidity) Pass if < 0.05 Abs DMSO->Validate BSA->Validate HPBCD->Validate ToxCheck->DMSO No ToxCheck->BSA Yes

Decision matrix for solubilizing 2-(2,6-diethyl-4-methylphenyl)acetic acid.

Troubleshooting & FAQs

Q: Why does my compound precipitate instantly when I add my DMSO stock to the culture media? A: This is a classic manifestation of "solvent shock." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local dielectric constant drops rapidly. Because the 2,6-diethyl groups sterically hinder the hydration of the carboxylate headgroup, the hydrophobic aromatic rings self-associate faster than they can disperse[1]. Solution: Always pre-warm your media to 37°C and perform a stepwise serial dilution rather than a single high-ratio spike.

Q: What is the maximum safe concentration of DMSO I can use for my in vitro assays? A: As a strict standard practice, the final concentration of DMSO in cell culture media should not exceed 0.1% (v/v)[2]. While some robust cell lines can tolerate up to 0.5%, concentrations above 0.1% routinely induce off-target transcriptomic changes, alter membrane permeability, and cause cytotoxicity, which will confound your assay results[3].

Q: If I cannot exceed 0.1% DMSO, how do I achieve assay concentrations above 10 µM? A: You must abandon simple co-solvents and utilize molecular encapsulation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective here. Its hydrophobic inner cavity perfectly accommodates the bulky 2,6-diethyl-4-methylphenyl moiety, while its hydrophilic hydroxyl exterior maintains excellent aqueous solubility without cellular toxicity[4].

Q: Is there a more biologically relevant method to keep this compound in solution? A: Yes. Because 2-(2,6-diethyl-4-methylphenyl)acetic acid is a lipophilic carboxylic acid, it structurally mimics long-chain fatty acids. Bovine Serum Albumin (BSA) has multiple high-affinity hydrophobic binding pockets specifically evolved to transport such lipids in the bloodstream. Pre-complexing the compound with BSA creates a physiological delivery system that prevents precipitation and facilitates natural membrane transfer[5][6].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . You must pass the validation checkpoint before applying the solution to your cells.

Protocol 1: Physiological BSA-Carrier Complexation

Mechanism: Sequesters the hydrophobic ring within BSA's fatty-acid binding pockets, preventing aqueous aggregation.

  • Prepare BSA Solution: Dissolve fatty-acid-free BSA in pre-warmed (37°C) PBS or serum-free media to a final concentration of 0.1% (w/v). Stir gently to avoid foaming.

  • Prepare Master Stock: Dissolve 2-(2,6-diethyl-4-methylphenyl)acetic acid in 100% anhydrous DMSO to create a 10 mM stock.

  • Complexation: While vortexing the 0.1% BSA solution at low speed, add the 10 mM DMSO stock dropwise to achieve your target concentration (e.g., add 10 µL of stock to 9.99 mL of BSA solution for a 10 µM final concentration). Incubate at 37°C for 30 minutes to allow the compound to partition into the BSA binding pockets.

  • SELF-VALIDATION CHECK (Critical): Transfer 1 mL of the final complex to a cuvette and measure the Optical Density (OD) at 600 nm against a blank of pure BSA solution.

    • Pass: OD600 < 0.05. The compound is successfully complexed and ready for cells.

    • Fail: OD600 > 0.05. Sub-visible aggregates have formed. Discard, increase the BSA concentration to 0.5%, and repeat.

Protocol 2: HP-β-CD Host-Guest Encapsulation

Mechanism: Encapsulates the lipophilic 2,6-diethyl-4-methylphenyl group inside a cyclic oligosaccharide, allowing for high-dose screening.

  • Prepare Vehicle: Dissolve HP-β-CD powder in your assay buffer or cell culture media to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm membrane.

  • Direct Dissolution: Weigh the dry powder of 2-(2,6-diethyl-4-methylphenyl)acetic acid directly into a microcentrifuge tube. Do not use DMSO.

  • Encapsulation: Add the 20% HP-β-CD solution to the powder to achieve your target concentration (up to 500 µM). Sonicate the tube in a water bath at 37°C for 15–20 minutes until visually clear.

  • SELF-VALIDATION CHECK (Critical): Centrifuge the complex at 10,000 x g for 5 minutes. Carefully examine the bottom of the tube.

    • Pass: No visible white pellet. The inclusion complex is stable and fully soluble.

    • Fail: A white pellet is present. The compound has exceeded the complexation capacity. Decant the supernatant, quantify the actual dissolved concentration via HPLC, or increase HP-β-CD concentration.

References
  • Title: What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • Source: mdpi.
  • Source: nih.
  • Title: What is the min DMSO concentration to dissolve unknown drugs?
  • Source: caymanchem.
  • Title: Bovine Serum Albumin (BSA Protein)

Sources

Optimization

preventing thermal degradation of CAS 886230-72-4 during vacuum distillation

A Guide to Preventing Thermal Degradation During Vacuum Distillation Welcome to the technical support center for the handling and purification of N-(4-benzoyl-2,6-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Thermal Degradation During Vacuum Distillation

Welcome to the technical support center for the handling and purification of N-(4-benzoyl-2,6-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide (CAS 886230-72-4). This guide is designed for researchers, scientists, and drug development professionals who are working with this complex molecule and aims to provide in-depth, practical advice on preventing thermal degradation during vacuum distillation.

While specific thermal decomposition data for CAS 886230-72-4 is not extensively published, this guide is built upon established principles of organic chemistry and extensive experience with structurally similar, high-molecular-weight compounds containing amide, tertiary amine, and ketone functionalities. Our approach is to provide a robust framework for decision-making to ensure the integrity and purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the vacuum distillation of CAS 886230-72-4.

Question 1: My final product is discolored (yellow to brown) after distillation, but the starting material was off-white. What's happening?

Answer:

Discoloration is a primary indicator of thermal degradation. The elevated temperatures, even under vacuum, can be sufficient to initiate decomposition pathways.

  • Probable Cause 1: Excessive Pot Temperature. The most likely cause is that the bulk material in the distillation flask is being heated to a temperature that initiates decomposition, even if the vapor temperature is within an acceptable range. The longer the compound is exposed to high temperatures, the more significant the degradation.

  • Solution 1a: Optimize Vacuum and Temperature. The fundamental principle of vacuum distillation is to lower the boiling point of your compound to a temperature where it is more stable.[1][2] Aim for the lowest possible pressure your system can achieve to minimize the required pot temperature. For a compound of this complexity, a high vacuum (below 1 mmHg) is recommended.[3]

  • Solution 1b: Use a Short-Path Distillation Apparatus. For highly sensitive materials, a short-path distillation apparatus is superior.[4][5] This design minimizes the distance the vapor travels from the evaporation surface to the condenser, which in turn reduces the required temperature and residence time at that temperature, thereby decreasing the likelihood of degradation.[4]

  • Probable Cause 2: Presence of Oxygen. Residual oxygen in your distillation setup can lead to oxidative degradation, especially at elevated temperatures. The tertiary amine on the piperazine ring is a potential site for oxidation.

  • Solution 2: Ensure an Inert Atmosphere. Before starting the distillation, ensure your system is free of leaks.[6] It is good practice to purge the system with an inert gas like nitrogen or argon before pulling a vacuum. This will help to remove residual oxygen.

Question 2: I'm experiencing significant yield loss. The amount of distilled product is much lower than expected. Where is my product going?

Answer:

Significant yield loss can be attributed to several factors, often related to the distillation conditions and setup.

  • Probable Cause 1: Incomplete Distillation. You may not be reaching the true boiling point of your compound at the given pressure, leaving a significant portion of the material in the distillation flask.

  • Solution 1: Gradual and Patient Heating. Heat the distillation pot slowly and observe for the "ring of condensate" to rise steadily up the distillation head.[3] If the ring stalls, a slight increase in temperature may be necessary. It's crucial to find the "sweet spot" where the compound distills smoothly without requiring excessive heat.

  • Probable Cause 2: Degradation to Non-Volatile Tars. A portion of your compound may be decomposing into higher molecular weight, non-volatile tars that remain in the distillation flask. This is often accompanied by the discoloration mentioned in the previous question.

  • Solution 2: Re-evaluate Distillation as a Purification Method. If significant tarring occurs even under high vacuum and with careful heating, vacuum distillation may not be the ideal purification method. Consider alternative techniques such as column chromatography on a suitable stationary phase (e.g., silica gel or alumina) or recrystallization from an appropriate solvent system.

  • Probable Cause 3: Leaks in the System. A leak in your vacuum setup will result in a higher pressure than what your gauge reads, leading to a higher required boiling temperature and potentially more degradation.

  • Solution 3: Thoroughly Check All Joints and Tubing. Ensure all ground glass joints are properly greased and sealed.[6] Use thick-walled vacuum tubing that will not collapse under reduced pressure.[3][6] A hissing sound is a clear indicator of a leak.[6]

Frequently Asked Questions (FAQs)

Q: What is the recommended starting point for vacuum and temperature for CAS 886230-72-4?

A: Without experimental data, a precise boiling point is difficult to predict. However, for a molecule of this size and complexity, a high vacuum is essential. The following table provides a conservative starting point for your experiments.

ParameterRecommended Starting RangeRationale
Vacuum Level 0.1 - 1.0 mmHgA high vacuum significantly lowers the boiling point, minimizing the risk of thermal decomposition.[2][3]
Oil Bath Temperature Start at 150°C and increase slowlyThe bath temperature should be ~20-30°C higher than the desired vapor temperature. Start low and increase gradually to find the distillation temperature.
Vapor Temperature 180°C - 250°C (estimated)This is a broad estimate. The actual temperature will be highly dependent on the achieved vacuum.
Stirring Vigorous stirringA stir bar is crucial to prevent bumping and ensure even heating. Do not use boiling stones , as they are ineffective under vacuum.[6]

Q: Are there any additives I can use to prevent degradation?

A: The use of additives should be approached with caution as they can complicate the purification. However, in some cases, a small amount of a high-boiling antioxidant, such as butylated hydroxytoluene (BHT), could be considered if oxidative degradation is suspected. This would require subsequent removal. A simpler and often more effective approach is to rigorously exclude oxygen from the system.

Q: What materials should I use for my distillation setup?

A: Use high-quality borosilicate glassware and ensure it is free from any cracks or star fractures, as these can be points of failure under vacuum, leading to implosion.[6] For tubing, use only thick-walled vacuum hose.[3] All seals and joints should be made of chemically resistant materials.

Experimental Protocols & Visual Guides

Protocol: Vacuum Distillation of a Thermally Sensitive Compound
  • Glassware Inspection and Preparation: Thoroughly inspect all glassware for cracks or defects.[6] Ensure all components are clean and dry.

  • Apparatus Assembly: Assemble the distillation apparatus (a short-path setup is recommended) in a fume hood. Use a Claisen adapter to provide an extra port for a thermometer or a capillary bubbler for introducing a fine stream of inert gas if needed.[6]

  • Greasing Joints: Apply a thin, even layer of vacuum grease to all ground glass joints to ensure a good seal.[6]

  • Sample and Stir Bar Addition: Place the crude CAS 886230-72-4 and a magnetic stir bar into the distillation flask.

  • System Purge: Seal the system and purge with a slow stream of nitrogen or argon for several minutes to displace any air.

  • Vacuum Application: Turn on the vacuum pump and allow the system to reach the lowest possible pressure.[6] Monitor the pressure with a manometer.

  • Cooling and Collection: Start the flow of coolant through the condenser.

  • Heating and Distillation: Begin stirring and gradually heat the distillation flask using a heating mantle or oil bath.[3] Observe the distillation head for the ring of condensate.

  • Fraction Collection: Collect any low-boiling impurities as a forerun. Once the vapor temperature stabilizes, collect the main fraction in a separate receiving flask.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Visual Workflow: Troubleshooting Distillation Issues

G start Distillation Problem Observed discoloration Product Discolored? start->discoloration yield_loss Low Yield? start->yield_loss temp_check Check Pot Temperature discoloration->temp_check Yes boiling_check Compound Boiling? yield_loss->boiling_check Yes oxygen_check Check for Oxygen temp_check->oxygen_check OK sol_temp Lower Temp / Improve Vacuum temp_check->sol_temp Too High sol_short_path Use Short-Path Apparatus temp_check->sol_short_path Too High sol_inert Purge with Inert Gas oxygen_check->sol_inert Possible leak_check System Leaks? boiling_check->leak_check Yes, but slow sol_heat Increase Heat Slowly boiling_check->sol_heat No sol_alt_purify Consider Chromatography/ Recrystallization leak_check->sol_alt_purify No Leaks, Still Low Yield (Suggests Degradation) sol_grease Check Seals and Grease Joints leak_check->sol_grease Yes

Caption: A troubleshooting workflow for common vacuum distillation problems.

Diagram: Recommended Vacuum Distillation Setup

G cluster_setup Vacuum Distillation Apparatus cluster_ancillary Ancillary Equipment flask Distilling Flask (with stir bar) claisen Claisen Adapter flask->claisen thermometer Thermometer claisen->thermometer condenser Condenser claisen->condenser vacuum_adapter Vacuum Adapter condenser->vacuum_adapter coolant_out Coolant Out condenser->coolant_out receiver Receiving Flask vacuum_adapter->receiver trap Cold Trap (Liquid N2 or Dry Ice) vacuum_adapter->trap To Vacuum heat Heating Mantle & Stir Plate heat->flask manometer Manometer trap->manometer pump Vacuum Pump manometer->pump coolant_in Coolant In coolant_in->condenser Coolant Flow

Caption: Key components of a vacuum distillation setup for thermally sensitive compounds.

References

  • Synthesis and thermal decomposition of N,N-dialkoxyamides - RSC Publishing. This source provides insights into the thermal decomposition reactions of amide compounds, which is relevant to the amide functional group in CAS 886230-72-4.
  • Thermal decomposition of amide and imide derivatives of maleated polyethylene - This article discusses the thermal degradation of amides, offering general principles applicable to the target molecule.
  • Thermal decomposition of sodium amide | Request PDF - ResearchGate.
  • How to Purify by Distillation at Reduced Pressures (Vacuum Distillation) - This guide offers practical advice on setting up and running a vacuum distillation, including recommended pressure ranges for organic compounds.
  • 5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. This resource provides a detailed, step-by-step procedure for vacuum distillation, highlighting safety precautions and essential techniques like greasing joints and using stir bars.
  • Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific.
  • Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity - MDPI.
  • Vacuum Distillation | Busch Finland.
  • High Vacuum Distillation Unit And Application On Natural Product Development.
  • Experimental Study on Vacuum Distillation Separation Characteristics of Tar Containing Solid Particles: Distributions of Light Components - PMC. This study, while on a different material, demonstrates the effects of temperature and pressure on the composition of distilled fractions.
  • 21.7: Chemistry of Amides - Chemistry LibreTexts.
  • Experimental Study on Vacuum Distillation Separation Characteristics of Tar Containing Solid Particles: Distributions of Light Components | ACS Omega.
  • When Vacuum Distillation is Useful - Sihai Energy Technology.
  • N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - Sigma-Aldrich.
  • Dimethylacetamide | Business & Products | Mitsubishi Gas Chemical Company, Inc. This product page provides physical properties for a common amide solvent, including its stability.
  • DigiVac for Distillation | Botanical processing, research, solvent recovery.
  • Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2- (piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerp - ResearchGate. This paper describes the synthesis of derivatives of a core structure similar to the target compound.
  • N-(2,6-Dimethylphenyl)-2-(4-nitrosopiperazin-1-yl)acetamide Solution (1 mL (1 mg/mL)).
  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide | 5294-61-1 | Metabolites. This page provides data on a metabolite with a similar chemical backbone.
  • WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents.
  • N,N-Dimethylacetamide(DMAC) | Mitsubishi Gas Chemical Trading, Inc. This provides information on the industrial uses and properties of a common amide solvent.
  • Synthesis of N-(4-acetylphenyl)sulfonylacetamide: A Technical Guide - Benchchem. This guide details synthetic protocols that are generally applicable to complex organic molecules.
  • N,N-DIMETHYLACETAMIDE (DMAC) CAS N°:127-19-5.

Sources

Troubleshooting

refining recrystallization methods for 2-(2,6-diethyl-4-methylphenyl)acetic acid purification

Target Audience: Process Chemists, Formulation Scientists, and Drug/Agrochemical Development Professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug/Agrochemical Development Professionals.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic prescriptive steps, focusing instead on the thermodynamic causality and kinetic control required to master the purification of 2-(2,6-diethyl-4-methylphenyl)acetic acid.

This molecule is a critical intermediate in the synthesis of Pinoxaden, a highly potent acetyl-CoA carboxylase (ACCase) inhibitor used widely in agrochemistry[1]. The synthetic pathway to 2-(2,6-diethyl-4-methylphenyl)acetic acid often involves the oxidation of (2,6-diethyl-4-methyl)benzyl alcohol or Meerwein arylation[2],[3]. High-purity isolation (>99.5%) of this intermediate is essential, as residual aniline precursors or colored oxidation byproducts can severely inhibit downstream cyclocondensation and esterification steps.

This guide provides field-proven recrystallization methodologies, thermodynamic troubleshooting, and self-validating protocols.

Quantitative Data: Solvent System Selection

The selection of a recrystallization solvent dictates both the thermodynamic yield and the kinetic exclusion of impurities. Below is a comparative analysis of common solvent systems evaluated for this intermediate.

Table 1: Thermodynamic and purity profiles of common recrystallization solvent systems for 2-(2,6-diethyl-4-methylphenyl)acetic acid.

Solvent System (Ratio v/v)Solubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Typical Yield (%)HPLC Purity (%)Crystal Habit
MTBE / n-Heptane (1:3) >150<1088 - 92>99.5Block-like
Toluene / n-Hexane (1:4) 1201582 - 8598.5Needles
Ethanol / Water (3:1) >2002575 - 8099.0Amorphous/Plates
Ethyl Acetate (Neat) >25045<6099.5Prisms

Expert Insight: MTBE/n-Heptane is the preferred system. Its steep solubility curve and optimal anti-solvent properties prevent the inclusion of polar impurities while maximizing mass recovery.

Troubleshooting Guides & FAQs

Q1: Why is my product "oiling out" (liquid-liquid phase separation) instead of crystallizing during cooling? Causality: Oiling out occurs when the cooling trajectory crosses the liquid-liquid phase boundary (binodal curve) before hitting the solid-liquid solubility curve. Because 2-(2,6-diethyl-4-methylphenyl)acetic acid possesses highly lipophilic alkyl groups alongside a polar carboxylic acid moiety, it is prone to forming a metastable, solute-rich liquid phase in mixed solvents—especially if the anti-solvent ratio is too high. Solution:

  • Adjust Solvent Ratio: Decrease the n-Heptane fraction. A 1:2 or 1:2.5 MTBE to n-Heptane ratio expands the metastable zone.

  • Thermal Control: Reduce the cooling rate strictly to 0.1–0.2 °C/min.

  • Seeding: Introduce 0.5–1.0 wt% of pure seed crystals just below the saturation temperature (e.g., at 45°C) to bypass the binodal curve and force heterogeneous nucleation.

Q2: How can I effectively remove colored impurities without sacrificing yield? Causality: Colored impurities are typically polymeric or highly conjugated byproducts originating from the 2,6-diethyl-4-methylaniline precursor via the Sandmeyer reaction[4]. These bulky molecules get trapped in the crystal lattice if precipitation is kinetically driven (i.e., cooling too fast). Solution: Integrate a hot filtration step using activated carbon. Add 5 wt% activated carbon (e.g., Darco G-60) to the fully dissolved MTBE mixture at 55°C. Stir for 30 minutes, then filter through a pre-heated Celite pad. Follow this with a slow, thermodynamically controlled cooling profile to ensure a highly ordered crystal lattice that naturally excludes these bulky impurities.

Q3: My isolated crystals are sticky and retain solvent, leading to inaccurate mass balances. How do I fix this? Causality: Rapid crash-cooling leads to the formation of fine, needle-like crystals. These high-surface-area particles trap mother liquor via capillary action, leading to solvent inclusion and sticky cakes. Solution: Implement Ostwald ripening (temperature cycling). Once initial crystallization occurs at 40°C, reheat the slurry to 48°C (dissolving the fines), hold for 30 minutes, and slowly cool back down. This promotes the dissolution of smaller, unstable crystals and the growth of larger, block-like crystals that filter easily and dry uniformly. Validate the mass balance by comparing the LOD (Loss on Drying) with Karl Fischer titration.

Step-by-Step Methodology: MTBE / n-Heptane Recrystallization

This protocol is designed as a self-validating system: mass balance and purity are verified at critical control points to ensure reproducibility.

Step 1: Dissolution & Carbon Treatment

  • Charge 100 g of crude 2-(2,6-diethyl-4-methylphenyl)acetic acid into a 1 L jacketed reactor.

  • Add 150 mL of Methyl tert-butyl ether (MTBE).

  • Heat the mixture to 55–60°C under gentle agitation (150 rpm) until complete dissolution is achieved.

  • Validation Check: Take a 1 mL aliquot, dilute, and run a rapid HPLC assay to establish the baseline impurity profile.

  • Add 5.0 g of activated carbon. Stir at 55°C for 30 minutes.

Step 2: Hot Filtration

  • Filter the hot mixture through a pre-warmed (60°C) sintered glass funnel packed with a 1 cm layer of Celite.

  • Rinse the reactor and filter cake with 20 mL of hot MTBE. Transfer the filtrate to a clean, pre-warmed crystallization vessel.

Step 3: Anti-Solvent Addition & Seeding

  • Maintain the filtrate at 50°C. Slowly add 450 mL of n-Heptane (anti-solvent) dropwise over 45 minutes.

  • Cool the reactor to 45°C.

  • Critical Step: Add 0.5 g of pure 2-(2,6-diethyl-4-methylphenyl)acetic acid seed crystals. Hold the temperature at 45°C for 1 hour to allow the seed bed to establish and prevent oiling out.

Step 4: Controlled Cooling & Isolation

  • Initiate a linear cooling ramp from 45°C to 5°C at a rate of 0.2°C/min.

  • Hold the slurry at 5°C for 2 hours to maximize yield.

  • Filter the slurry under vacuum. Wash the filter cake with 2 x 50 mL of pre-chilled (0°C) n-Heptane.

  • Validation Check: Test the mother liquor via HPLC. The concentration of the API should be <10 mg/mL, confirming optimal recovery.

Step 5: Drying

  • Transfer the wet cake to a vacuum oven.

  • Dry at 45°C under high vacuum (<50 mbar) for 12 hours.

  • Validation Check: Perform DSC (Differential Scanning Calorimetry) to confirm the melting point (sharp endotherm) and rule out polymorph mixtures.

Recrystallization Workflow & Decision Tree

RecrystallizationTroubleshooting Start Crude 2-(2,6-diethyl-4- methylphenyl)acetic acid Solvent Solvent Selection (MTBE / n-Heptane) Start->Solvent Dissolution Dissolution & Hot Filtration (T = 55-60°C) Solvent->Dissolution Cooling Controlled Cooling (Rate: 0.2°C/min) Dissolution->Cooling Seeding Seeding in Metastable Zone Cooling->Seeding Oiling Oiling Out Detected? Seeding->Oiling Reheat Reheat, Adjust Ratio & Slow Cooling Oiling->Reheat Yes Filtration Filtration & Cold Wash (0°C n-Heptane) Oiling->Filtration No Reheat->Cooling Drying Vacuum Drying (T = 45°C, P < 50 mbar) Filtration->Drying Pure Pure API Intermediate (>99.5% Purity) Drying->Pure

Logical workflow for the recrystallization and troubleshooting of the target phenylacetic acid.

References

  • Title: CN109651068A - The synthetic method of pinoxaden intermediate (2,6-diethyl-4-methyl)
  • Title: CN110330422B - Preparation method of 2,6-diethyl-4-methylphenylacetic acid Source: Google Patents URL
  • Title: Preparation method of pinoxaden Source: PatSnap Eureka / Google Patents URL
  • Title: CN106928253A - A kind of preparation method of pinoxaden Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Spectra Validation: A Comparative Analysis of 2-(2,6-diethyl-4-methylphenyl)acetic acid

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are cornerstones of scientific rigor. Nuclear Magnetic Resonance (...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are cornerstones of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique in this endeavor, providing detailed information about the molecular structure of a compound. This guide offers an in-depth, practical comparison for the validation of ¹H and ¹³C NMR spectra, centered around the analysis of 2-(2,6-diethyl-4-methylphenyl)acetic acid.

In the absence of a publicly available, experimentally validated reference spectrum for 2-(2,6-diethyl-4-methylphenyl)acetic acid, this guide will utilize high-quality predicted spectral data as a benchmark. We will compare this predicted data against a hypothetical, experimentally acquired spectrum of the target compound, and further contextualize these findings by examining the validated spectra of structurally related analogs. This approach not only provides a robust framework for the validation of the target molecule but also illustrates the critical thinking and comparative analysis required in modern analytical chemistry.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei. By observing the behavior of nuclei in a magnetic field, we can deduce the connectivity of atoms within a molecule, providing a detailed "fingerprint" of its structure. For regulatory submissions and in drug development, the validation of analytical procedures, including NMR, is mandated by international guidelines such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4]

Predicted NMR Spectral Data for 2-(2,6-diethyl-4-methylphenyl)acetic acid

Due to the lack of an experimentally verified public spectrum for 2-(2,6-diethyl-4-methylphenyl)acetic acid, we will rely on a predicted spectrum generated by a reputable software algorithm. This predicted data will serve as our primary reference for comparison.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(2,6-diethyl-4-methylphenyl)acetic acid

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (δ, ppm) Assignment Predicted Chemical Shift (δ, ppm)
-COOH~11-12-COOH~178
Ar-H (2H, s)~6.95Ar-C (quat, C-CH₂COOH)~131
-CH₂-COOH (2H, s)~3.65Ar-C (quat, C-CH₂CH₃)~140
-CH₂-CH₃ (4H, q)~2.60Ar-C (quat, C-CH₃)~137
-CH₃ (Ar-CH₃) (3H, s)~2.30Ar-CH~127
-CH₃ (-CH₂-CH₃) (6H, t)~1.20-CH₂-COOH~40
-CH₂-CH₃~25
Ar-CH₃~21
-CH₂-CH₃~15

Note: Predicted values are estimates and may vary from experimental results. The multiplicity is indicated as (s) for singlet, (q) for quartet, and (t) for triplet.

A Comparative Analysis with Structural Analogs

To build confidence in our predicted data and to understand the influence of substituents on chemical shifts, we will compare it with the experimental data of two commercially available, structurally related compounds: 4-methylphenylacetic acid and 2,6-dimethylphenylacetic acid.

Table 2: Comparison of ¹H and ¹³C NMR Data for Phenylacetic Acid Analogs

Compound Key ¹H NMR Chemical Shifts (δ, ppm) Key ¹³C NMR Chemical Shifts (δ, ppm)
4-Methylphenylacetic acid Ar-H: ~7.1 (d), ~7.2 (d); -CH₂-: ~3.6 (s); Ar-CH₃: ~2.3 (s)-COOH: ~178; Ar-C (quat): ~137, ~130; Ar-CH: ~129, ~129.5; -CH₂-: ~41; Ar-CH₃: ~21
2,6-Dimethylphenylacetic acid Ar-H: ~7.0-7.1 (m); -CH₂-: ~3.8 (s); Ar-CH₃: ~2.3 (s)-COOH: ~177; Ar-C (quat): ~136, ~132; Ar-CH: ~128, ~127; -CH₂-: ~38; Ar-CH₃: ~20
2-(2,6-diethyl-4-methylphenyl)acetic acid (Predicted) Ar-H: ~6.95 (s); -CH₂-: ~3.65 (s); Ar-CH₃: ~2.30 (s); -CH₂-CH₃: ~2.60 (q); -CH₃: ~1.20 (t)-COOH: ~178; Ar-C (quat): ~140, ~137, ~131; Ar-CH: ~127; -CH₂-: ~40; Ar-CH₃: ~21; -CH₂-CH₃: ~25, ~15

This comparison reveals expected trends. The presence of two ethyl groups in the ortho positions in our target molecule is predicted to shield the aromatic protons, shifting their signal upfield to ~6.95 ppm compared to the other analogs. The methylene protons of the acetic acid moiety are also expected to show slight variations in their chemical shifts due to the different steric and electronic environments created by the flanking alkyl groups.

Experimental Protocol for NMR Spectra Acquisition and Validation

To ensure the acquisition of high-quality, reliable NMR data for an unknown sample purported to be 2-(2,6-diethyl-4-methylphenyl)acetic acid, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, incorporating principles of Good Laboratory Practice (GLP) for NMR.[5]

1. Sample Preparation:

  • Weighing: Accurately weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Dissolve the sample and TMS in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a high-quality, clean 5 mm NMR tube. Ensure there are no solid particles in the solution.

2. NMR Instrument Setup and Calibration:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: Use a standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 8-16 (adjust based on sample concentration)

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons)

    • Acquisition Time: ~4 seconds

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: ~1-2 seconds

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

5. Data Analysis and Validation:

  • Chemical Shift Referencing: Calibrate the spectra to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas. The integration values should be proportional to the number of protons giving rise to each signal.

  • Multiplicity and Coupling Constant Analysis (¹H NMR): Analyze the splitting patterns (singlet, doublet, triplet, quartet, multiplet) to determine the number of neighboring protons.

  • Peak Assignment: Assign each signal in the ¹H and ¹³C spectra to the corresponding atoms in the molecular structure of 2-(2,6-diethyl-4-methylphenyl)acetic acid.

  • Comparison with Predicted and Analog Data: Compare the experimental chemical shifts, multiplicities, and integration values with the predicted data (Table 1) and the data from the structural analogs (Table 2).

Visualizing the Workflow and Molecular Structure

To further clarify the process, the following diagrams illustrate the NMR validation workflow and the molecular structure of the target compound with key atoms labeled for unambiguous peak assignment.

NMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Weighing Weigh Sample Solvent Select Deuterated Solvent Weighing->Solvent Standard Add Internal Standard (TMS) Solvent->Standard Dissolve Dissolve Standard->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Match Probe Transfer->Tune Lock Lock on Deuterium Signal Tune->Lock Shim Optimize Shimming Lock->Shim Acquire_H1 Acquire ¹H Spectrum Shim->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Shim->Acquire_C13 Process Process FID (FT, Phasing) Acquire_H1->Process Acquire_C13->Process Reference Reference to TMS Process->Reference Analyze_H1 Analyze ¹H Data (Integration, Multiplicity) Reference->Analyze_H1 Assign Assign Peaks Analyze_H1->Assign Compare Compare with Predicted & Analog Data Assign->Compare Validate Validate Structure & Purity Compare->Validate

Figure 1: A comprehensive workflow for the validation of NMR spectra, from sample preparation to final data analysis and structural confirmation.

Molecular_Structure cluster_labels Key Atom Labels for NMR Assignment mol mol H1 H-a: Carboxylic Acid Proton H2 H-b: Aromatic Protons H3 H-c: Methylene Protons (-CH₂-COOH) H4 H-d: Methylene Protons (-CH₂-CH₃) H5 H-e: Methyl Protons (Aromatic) H6 H-f: Methyl Protons (-CH₂-CH₃) C1 C-1: Carbonyl Carbon (-COOH) C2 C-2: Aromatic Carbon (C-CH₂COOH) C3 C-3: Aromatic Carbons (C-CH₂CH₃) C4 C-4: Aromatic Carbon (C-CH₃) C5 C-5: Aromatic CH Carbons C6 C-6: Methylene Carbon (-CH₂-COOH) C7 C-7: Methylene Carbons (-CH₂-CH₃) C8 C-8: Aromatic Methyl Carbon C9 C-9: Ethyl Methyl Carbons

Figure 2: The molecular structure of 2-(2,6-diethyl-4-methylphenyl)acetic acid with key protons and carbons labeled to facilitate clear and accurate peak assignment in the ¹H and ¹³C NMR spectra.

Conclusion: A Framework for Confident Structural Validation

This guide has provided a comprehensive framework for the validation of the ¹H and ¹³C NMR spectra of 2-(2,6-diethyl-4-methylphenyl)acetic acid. By leveraging high-quality predicted data in the absence of an experimental reference spectrum and conducting a thorough comparative analysis with structurally related analogs, a high degree of confidence in the structural assignment can be achieved. The detailed experimental protocol, grounded in established validation principles, ensures the acquisition of accurate and reliable data. This multi-faceted approach, combining predictive tools, comparative analysis, and rigorous experimental design, represents a robust strategy for the structural elucidation and validation of novel chemical entities in a scientific and regulatory environment.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Validation of Analytical Procedure Q2(R2) - Draft version. [Link]

  • University of Ottawa. Good Lab Practice-NMR. [Link]

Sources

Comparative

comparing reactivity of 2-(2,6-diethyl-4-methylphenyl)acetic acid vs unsubstituted phenylacetic acid

Comparative Reactivity Profile: 2-(2,6-Diethyl-4-methylphenyl)acetic acid vs. Phenylacetic Acid As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where minor structural modifications drastic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Profile: 2-(2,6-Diethyl-4-methylphenyl)acetic acid vs. Phenylacetic Acid

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where minor structural modifications drastically alter a molecule's reactivity. A classic paradigm of this phenomenon is the comparison between unsubstituted Phenylacetic Acid (PAA) and 2-(2,6-diethyl-4-methylphenyl)acetic acid (DEMPAA) .

While PAA is a ubiquitous, highly reactive building block used in everything from penicillin synthesis to fragrance manufacturing, DEMPAA is a highly specialized, sterically encumbered intermediate. Most notably, DEMPAA is the critical precursor for the synthesis of Pinoxaden , a potent pyrazolooxadiazepine herbicide that targets acetyl-CoA carboxylase (ACCase) to control grass weeds in cereal crops[1][2].

This guide objectively compares the reactivity profiles of these two compounds, detailing the causality behind their chemical behavior and providing field-proven, self-validating protocols for handling sterically hindered phenylacetic acid derivatives.

Structural and Mechanistic Causality

The divergent reactivity between PAA and DEMPAA is governed by two primary factors: steric shielding and electronic induction .

  • Steric Exclusion Zone: In PAA, the α -carbon and the carboxylate group are freely accessible. In contrast, DEMPAA possesses two ethyl groups at the ortho (2 and 6) positions[3]. These freely rotating alkyl chains create a massive steric "wall." According to the Bürgi-Dunitz model, a nucleophile must approach a carbonyl carbon at an angle of approximately 107°. In DEMPAA, the ortho-ethyl groups physically block this trajectory, rendering standard nucleophilic acyl substitution (like Fischer esterification) kinetically unviable.

  • Electronic Effects: The ethyl and methyl groups on DEMPAA are electron-donating via inductive (+I) and hyperconjugative effects. This increases the electron density of the aromatic ring, making the carboxylate a slightly stronger base (higher pKa) but a poorer leaving group when protonated during acid-catalyzed reactions.

ReactivityPathway PAA Phenylacetic Acid (PAA) StericLow Unobstructed α-Carbon & Carboxyl Group PAA->StericLow DEMPAA 2-(2,6-Diethyl-4-methylphenyl) acetic acid (DEMPAA) StericHigh Severe Ortho-Steric Shielding (2,6-Diethyl Groups) DEMPAA->StericHigh Fischer Fischer Esterification: Rapid & High Yield StericLow->Fischer Steglich Requires Steglich/Acid Chloride Activation StericHigh->Steglich

Mechanistic divergence in esterification due to ortho-alkyl steric shielding.

Quantitative Performance Comparison

To illustrate the practical impact of these structural differences, the table below summarizes the comparative experimental data for standard synthetic transformations.

Reaction ParameterPhenylacetic Acid (PAA)2-(2,6-Diethyl-4-methylphenyl)acetic acid (DEMPAA)Causality / Observation
Steric Environment UnhinderedHighly hinderedOrtho-ethyl groups block nucleophilic approach.
Electronic Profile NeutralElectron-rich (+I)Alkyl groups increase ring electron density.
Fischer Esterification (MeOH, cat. H2SO4, Reflux, 8h)>95% Yield <10% Yield DEMPAA tetrahedral intermediate is sterically forbidden.
Activated Esterification (SOCl2 activation, then MeOH)>95% Yield 85 - 90% Yield Highly electrophilic acyl chloride overcomes steric barrier.
α -Deprotonation (LDA, THF, -78°C)Rapid (<15 min)Sluggish (>2 hours)Shielded α -protons in DEMPAA require excess base/time.

Self-Validating Experimental Protocols

Because DEMPAA resists standard reaction conditions, researchers must employ aggressive activation strategies. The following protocol outlines the synthesis of the methyl ester of DEMPAA via an acyl chloride intermediate.

Why this protocol is self-validating: It incorporates an internal standard (dodecane) added at the beginning of the reaction. By monitoring the ratio of the product peak to the dodecane peak via GC-FID, you mathematically eliminate false positives caused by solvent evaporation or physical transfer losses, ensuring the kinetic data is absolute.

Workflow Step1 1. Substrate Preparation Dissolve DEMPAA in dry DCM Step2 2. Carboxyl Activation Add SOCl2 + cat. DMF (Reflux) Step1->Step2 Avoids DCC byproducts Step3 3. Nucleophilic Addition Add Alcohol + Et3N (0°C to RT) Step2->Step3 Highly electrophilic acyl chloride intermediate Step4 4. Validation GC-MS & TLC (Internal Standard) Step3->Step4 Confirm conversion

Self-validating workflow for the esterification of sterically hindered DEMPAA.

Protocol: Activated Esterification of DEMPAA

Objective: Overcome the ortho-ethyl steric shielding to form the methyl ester.

Step 1: Preparation & Internal Standardization

  • Flame-dry a 50 mL round-bottom flask under inert argon atmosphere.

  • Charge the flask with DEMPAA (1.0 eq, 5.0 mmol)[4] and anhydrous dichloromethane (DCM, 20 mL).

  • Add exactly 1.0 mmol of n-dodecane as an internal standard for downstream GC-FID validation.

Step 2: Acyl Chloride Formation (Activation)

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, which acts as the true, highly reactive catalytic intermediate.

  • Dropwise, add Thionyl Chloride (SOCl 2​ ) (2.0 eq).

  • Reflux the mixture at 45°C for 3 hours. Monitor the cessation of HCl/SO 2​ gas evolution (via a bubbler) as a primary indicator of complete acyl chloride formation.

Step 3: Nucleophilic Trapping

  • Cool the reaction mixture to 0°C using an ice bath to prevent exothermic degradation.

  • Slowly add a pre-mixed solution of anhydrous Methanol (5.0 eq) and Triethylamine (Et 3​ N) (2.5 eq). Causality: The Et 3​ N serves as an acid scavenger to neutralize the generated HCl, driving the equilibrium forward and preventing the degradation of the newly formed ester.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

Step 4: Validation & Workup

  • Withdraw a 50 μ L aliquot, dilute in GC-grade ethyl acetate, and inject into the GC-FID. Calculate the exact conversion yield by comparing the ester peak area against the fixed dodecane internal standard peak.

  • Quench the bulk reaction with saturated aqueous NaHCO 3​ , extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Conclusion

The transition from Phenylacetic Acid to 2-(2,6-diethyl-4-methylphenyl)acetic acid represents a shift from a highly compliant substrate to a kinetically stubborn intermediate. The ortho-ethyl groups in DEMPAA dictate that researchers must abandon mild, equilibrium-driven reactions (like Fischer esterification) in favor of highly reactive, irreversible pathways (like acyl chloride formation). Understanding these steric dynamics is not just an academic exercise; it is the fundamental basis for the industrial-scale synthesis of complex agrochemicals like Pinoxaden[5].

References

  • Polymorphs and Solvates of Pinoxaden: Crystal Structures and Phase Transformation Analysis. ACS Publications.[Link]

  • Pinoxaden | C23H32N2O4 | CID 210326. PubChem - NIH.[Link]

  • A kind of preparation method of 2,6-diethyl-4-methylphenyl acetic acid.
  • PINOXADEN (293) - Food and Agriculture Organization of the United Nations. FAO.[Link]

Sources

Validation

LC-MS/MS Characterization and Fragmentation Profiling of 2-(2,6-Diethyl-4-methylphenyl)acetic acid: A Comparative Guide

As a Senior Application Scientist, I approach the analytical characterization of highly substituted aromatic acids not just as a routine assay, but as a system of interacting chemical properties. 2-(2,6-Diethyl-4-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the analytical characterization of highly substituted aromatic acids not just as a routine assay, but as a system of interacting chemical properties. 2-(2,6-Diethyl-4-methylphenyl)acetic acid (CAS: 886230-72-4) is a sterically hindered, highly lipophilic building block utilized in advanced pharmaceutical synthesis.

This guide objectively evaluates the LC-MS/MS performance of this compound, comparing standard C18 chromatographic methods against Biphenyl stationary phases. By unpacking the causality behind ionization mechanics and column chemistry, this document provides researchers with a self-validating framework for robust method development.

Mechanistic MS/MS Fragmentation Pathways

To develop a highly sensitive Multiple Reaction Monitoring (MRM) method, we must first understand how the molecule behaves in the gas phase.

Expert Insight: Ionization Mode Selection The carboxylic acid moiety of 2-(2,6-diethyl-4-methylphenyl)acetic acid has a pKa of approximately 4.3. While 0.1% formic acid is the ubiquitous default for LC-MS mobile phases, it suppresses the ionization of this compound by keeping it protonated. By utilizing a mobile phase buffered with 10 mM ammonium acetate at pH 6.8, we ensure the molecule is fully deprotonated in solution prior to entering the Electrospray Ionization (ESI) source, increasing the [M−H]− yield exponentially.

Once ionized, phenylacetic acid derivatives typically undergo facile decarboxylation (loss of CO2​ , 44 Da) in negative ion mode to yield highly stable benzylic anions[1]. Recent high-resolution mass spectrometry studies confirm that the primary fragmentation of the phenylacetic acid core involves the generation of this benzylic anion, which can be directly observed and utilized as a primary quantifier[2].

MS_Fragmentation M Precursor Ion [M-H]⁻ m/z 205.1 C13H17O2⁻ CO2 Neutral Loss -CO2 (44 Da) M->CO2 Collision Energy 15 eV F1 Quantifier Ion m/z 161.1 [C12H17]⁻ (Benzylic Anion) CO2->F1 CH3 Radical Loss -•CH3 (15 Da) F1->CH3 Collision Energy 30 eV F2 Qualifier Ion m/z 146.1 [C11H14]•⁻ CH3->F2

Figure 1: Proposed ESI- MS/MS fragmentation pathway of 2-(2,6-diethyl-4-methylphenyl)acetic acid.

Table 1: Optimized MRM Transitions
Ion TypeQ1 (m/z)Q3 (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Precursor205.1--- [M−H]− Parent
Quantifier205.1161.15015Primary Detection
Qualifier205.1146.15030Structural Confirmation

Chromatographic Strategy: C18 vs. Biphenyl Chemistries

A common pitfall in drug development is the inability to resolve structural isomers. For 2-(2,6-diethyl-4-methylphenyl)acetic acid, a primary analytical challenge is distinguishing it from positional isomers like 2-(2,4-diethyl-6-methylphenyl)acetic acid.

Expert Insight: The Causality of Column Selectivity A standard C18 stationary phase interacts with analytes purely via dispersive van der Waals forces. Because positional isomers share identical LogP values and molecular volumes, C18 columns often fail to resolve them. Conversely, a Biphenyl stationary phase introduces π−π polarizability. The two bulky ethyl groups at the 2,6-positions of our target compound force the acetic acid group out of the plane of the phenyl ring. This unique steric hindrance alters how the electron-rich aromatic ring aligns with the biphenyl ligands on the column, resulting in drastic selectivity differences and baseline resolution.

Table 2: Comparative Chromatographic Performance
Performance MetricStandard C18 (100 x 2.1 mm, 1.7 µm)Biphenyl (100 x 2.1 mm, 1.7 µm)
Retention Time (RT) 3.4 min4.1 min
Peak Asymmetry ( Tf​ ) 1.35 (Slight tailing)1.05 (Highly symmetrical)
Theoretical Plates (N) ~12,000~18,500
Resolution from Isomer ( Rs​ ) 0.8 (Co-elution)2.4 (Baseline Resolved)
Matrix Effect (Suppression) -22%-8%

Validated Experimental Protocol

The use of LC-MS/MS for the quantification of phenylacetic acid derivatives has been well-documented, particularly utilizing MRM for high specificity in complex matrices[3]. Furthermore, rigorous validation following ICH guidelines is required to ensure the robustness of the LC-MS method[4]. To guarantee trustworthiness, the following protocol is designed as a self-validating system .

Workflow Prep Sample Prep Dilution in 50:50 MeOH:Water Chrom Chromatography Biphenyl Column (Isomer Resolution) Prep->Chrom Ion Ionization ESI Negative Mode pH 6.8 Buffer Chrom->Ion MS MS/MS Detection MRM: 205.1 -> 161.1 Ion->MS Val Self-Validation S/N > 100 @ LLOQ MS->Val

Figure 2: Self-validating LC-MS/MS analytical workflow for phenylacetic acid derivatives.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (Adjusted to pH 6.8).

  • Mobile Phase B: 100% LC-MS grade Methanol.

  • Causality: Methanol is chosen over Acetonitrile for Phase B because protic solvents enhance the solubility and ionization efficiency of carboxylic acids in negative mode.

Step 2: Sample Preparation

  • Dilute the API or intermediate in a 50:50 mixture of Methanol:Water.

  • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak broadening and fronting.

Step 3: System Suitability Testing (SST) - The Self-Validating Gate

  • Before running the batch, inject a Double Blank (diluent only), followed by the Lower Limit of Quantification (LLOQ) standard.

  • Validation Criteria: The batch is automatically aborted unless the LLOQ yields a Signal-to-Noise (S/N) ratio > 100, and the blank shows < 5% carryover relative to the LLOQ area.

Step 4: LC Gradient & MS Acquisition

  • Flow Rate: 0.4 mL/min.

  • Gradient: 0-1 min (20% B), 1-4 min (ramp to 95% B), 4-5 min (hold 95% B), 5-5.1 min (drop to 20% B), 5.1-7 min (re-equilibration).

  • Source Parameters: Capillary Voltage at -2.5 kV, Desolvation Temp at 450°C, Desolvation Gas at 800 L/hr.

References

  • [3] Title: Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution Source: researchgate.net URL:

  • [4] Title: LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness Source: nih.gov URL:

  • [1] Title: Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed Source: nih.gov URL:

  • [2] Title: One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets Source: acs.org URL:

Sources

Comparative

A Researcher's Comparative Guide to the FTIR Spectroscopy of 2-(2,6-diethyl-4-methylphenyl)acetic acid

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for 2-(2,6-diethyl-4-methylphenyl)acetic acid. Designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for 2-(2,6-diethyl-4-methylphenyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comparative framework, explaining the causality behind spectral features and providing robust experimental protocols for reliable characterization.

Structural and Functional Group Analysis

2-(2,6-diethyl-4-methylphenyl)acetic acid is a substituted phenylacetic acid derivative. Its structure is characterized by two primary infrared-active regions: the carboxylic acid moiety and the 1,2,3,5-tetrasubstituted aromatic ring. Understanding the expected vibrational modes of these groups is fundamental to interpreting the FTIR spectrum.

  • Carboxylic Acid (-COOH): This group is responsible for some of the most distinct and identifiable peaks in the IR spectrum. Key vibrations include the O-H stretch, the C=O (carbonyl) stretch, and the C-O stretch.[1] The O-H stretch is particularly notable for its broadness, a direct consequence of strong intermolecular hydrogen bonding that forms a dimeric structure.[2]

  • Substituted Phenyl Ring: The aromatic ring exhibits characteristic C-H and C=C stretching vibrations.[3] Furthermore, the substitution pattern on the ring gives rise to specific C-H out-of-plane bending bands in the fingerprint region, which can be diagnostic of the arrangement of substituents.[4][5]

  • Alkyl Groups (-CH2-, -CH3): The diethyl, methyl, and acetic acid methylene groups contribute to aliphatic C-H stretching and bending vibrations.[5]

Below is a diagram illustrating the key functional components of the molecule.

mol COOH Carboxylic Acid (-COOH) O-H, C=O, C-O stretches COOH->mol Aromatic Tetrasubstituted Phenyl Ring Aromatic C-H & C=C stretches Out-of-plane bending Aromatic->mol Alkyl Alkyl Groups (C-H) Stretching & Bending Alkyl->mol

Caption: Key functional groups of 2-(2,6-diethyl-4-methylphenyl)acetic acid.

Predicted FTIR Absorption Profile and Comparative Analysis

The following table summarizes the expected FTIR absorption bands for 2-(2,6-diethyl-4-methylphenyl)acetic acid. The ranges are based on established spectroscopic principles and data from related compounds.

Vibration TypeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes and Causality
O-H StretchCarboxylic Acid3300 - 2500Broad, StrongThis extremely broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[6] It often overlaps with C-H stretching frequencies.[2]
C-H StretchAromatic3100 - 3000Medium to WeakVibrations of C-H bonds on the phenyl ring. These appear at a slightly higher frequency than aliphatic C-H stretches.[3][7]
C-H StretchAliphatic (CH₂, CH₃)2960 - 2850StrongAsymmetric and symmetric stretching of the ethyl, methyl, and methylene groups.[5]
C=O StretchCarboxylic Acid1725 - 1700Very Strong, SharpThis intense absorption is characteristic of the carbonyl in a dimeric, saturated carboxylic acid.[8] Conjugation with the ring is sterically hindered, so a significant shift to lower frequency is not expected.
C=C StretchAromatic1600 - 1585 & 1500 - 1400Medium to WeakIn-ring carbon-carbon stretching vibrations. Multiple bands are typical for aromatic compounds.[3][9]
O-H BendCarboxylic Acid1440 - 1395MediumIn-plane bending. This may overlap with aliphatic C-H bending bands.[2]
C-O StretchCarboxylic Acid1320 - 1210StrongStretching of the carbon-oxygen single bond, coupled with O-H in-plane bending.
C-H BendAromatic900 - 675Medium to StrongOut-of-plane (oop) bending. The specific pattern is highly diagnostic of the ring's substitution pattern.[3][5] For a 1,2,3,5-tetrasubstituted ring, specific predictions are complex but will be distinct.
Comparative Insights vs. Phenylacetic Acid

To better understand the influence of the substituents, we can compare the expected spectrum to that of a simpler analog, phenylacetic acid.

Functional GroupPhenylacetic Acid (Typical)2-(2,6-diethyl-4-methylphenyl)acetic acid (Predicted)Rationale for Differences
C=O Stretch ~1710 cm⁻¹~1710 cm⁻¹The carbonyl group is insulated from the aromatic ring by a methylene (-CH₂) group in both molecules. Therefore, electronic effects from ring substitution have a minimal impact on the C=O bond, and the absorption frequency should be very similar.[10]
Aromatic Bands Simpler patternMore complex patternThe increased number and bulk of substituents (diethyl, methyl) on the target molecule will lead to a more complex and potentially shifted pattern of C=C stretching and C-H bending bands compared to the monosubstituted phenylacetic acid.[11]
Aliphatic C-H ~2930 cm⁻¹ (from -CH₂-)Stronger, more complex bands between 2960-2850 cm⁻¹The presence of two ethyl groups and an additional methyl group will result in significantly more intense and complex aliphatic C-H stretching absorptions compared to the single methylene group in phenylacetic acid.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For routine and reliable analysis of solid organic acids, ATR-FTIR is the preferred method due to its minimal sample preparation and high reproducibility.[12][13] It avoids the complexities of KBr pellet preparation or Nujol mulls, which can be affected by sample concentration and particle size.[14][15]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection:

    • Ensure the ATR crystal (typically diamond) is immaculately clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to fully evaporate.

    • Lower the ATR press arm to apply pressure against the empty, clean crystal.

    • Collect a background spectrum. This is a critical self-validating step, as it will be subtracted from the sample spectrum to yield the final absorbance spectrum.

  • Sample Application:

    • Place a small amount of the solid 2-(2,6-diethyl-4-methylphenyl)acetic acid powder onto the center of the ATR crystal. Only a few milligrams are needed.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality, low-intensity spectra.[16]

  • Sample Spectrum Collection:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing & Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • If using an ATR accessory, an ATR correction may be applied in the software to make the spectrum appear more like a traditional transmission spectrum, though this is often not necessary for identification purposes.

    • Thoroughly clean the ATR crystal and press arm with a suitable solvent to prevent cross-contamination.

The following diagram outlines this self-validating workflow.

cluster_prep Preparation cluster_validation Self-Validation cluster_analysis Analysis cluster_cleanup Cleanup start Start clean Clean ATR Crystal start->clean background Collect Background (Empty Crystal) clean->background apply_sample Apply Solid Sample background->apply_sample collect_sample Collect Sample Spectrum apply_sample->collect_sample process Process Data (Ratio to Background) collect_sample->process final_clean Clean ATR Crystal process->final_clean end End final_clean->end

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Conclusion

The FTIR spectrum of 2-(2,6-diethyl-4-methylphenyl)acetic acid is dominated by features characteristic of its carboxylic acid and substituted aromatic ring structures. The most definitive absorption bands for identification are the extremely broad O-H stretch (3300-2500 cm⁻¹), the very strong carbonyl (C=O) stretch (~1710 cm⁻¹), and the complex pattern of aromatic and aliphatic C-H stretches. By comparing this profile with simpler analogs like phenylacetic acid and employing a robust experimental technique such as ATR-FTIR, researchers can confidently characterize this molecule and distinguish it from related structures.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Mansoura University. (2023). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167. Retrieved from [Link]

  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of p-cresyl phenyl acetate. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, phenyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Functional group absorption bands and analysis, %. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Commercial CAS 886230-72-4 Standards via GC-MS

For researchers, scientists, and drug development professionals, the integrity of a chemical standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, technical comparison of validati...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, technical comparison of validating the purity of commercial standards of CAS 886230-72-4, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Axitinib.[1][2] We will explore a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology, designed not just to quantify purity, but to provide a self-validating system for trustworthy analysis.

The compound, chemically identified as (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, can, like any synthetic molecule, contain impurities.[1][2][3] These can arise from various sources, including residual starting materials, by-products of the synthesis, or degradation products.[4][5][6] For this reason, a rigorous analytical assessment is not just a recommendation; it is a necessity.

The Inherent Logic of GC-MS for Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for purity assessment due to its high separation efficiency and definitive identification capabilities.[7][8][9][10] The gas chromatograph separates volatile and semi-volatile compounds from a mixture, while the mass spectrometer provides detailed structural information, allowing for unambiguous identification of the main component and any impurities.[7][8][9][10]

This guide will walk through a hypothetical comparison of two commercial standards of CAS 886230-72-4, designated as "Commercial Standard A" and "Commercial Standard B".

Experimental Workflow: A Self-Validating System

The following experimental workflow is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines on analytical procedure validation (ICH Q2(R1)).[11][12][13][14]

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Validation prep1 Accurately weigh standards prep2 Dissolve in appropriate solvent (e.g., Dichloromethane) prep1->prep2 prep3 Prepare serial dilutions for linearity prep2->prep3 gcms1 Inject sample into GC prep3->gcms1 Analysis gcms2 Separation on capillary column gcms1->gcms2 gcms3 Eluted compounds enter MS gcms2->gcms3 gcms4 Ionization and mass analysis gcms3->gcms4 data1 Peak integration and identification gcms4->data1 Data Acquisition data2 Purity calculation (% Area) data1->data2 data4 Impurity identification via library search data1->data4 data3 Linearity, Accuracy, Precision Assessment (ICH Q2(R1)) data2->data3 final Purity & Impurity Profile data3->final Validation Report data4->final

Caption: Experimental workflow for GC-MS purity validation.

Detailed Experimental Protocol

This protocol is a robust starting point and should be optimized and validated for specific laboratory conditions.

1. Sample Preparation:

  • Rationale: Accurate weighing and dissolution are critical for quantitative accuracy. Dichloromethane is a common solvent for GC-MS analysis of moderately polar, volatile compounds.

  • Procedure:

    • Accurately weigh approximately 10 mg of each commercial standard (A and B) into separate 10 mL volumetric flasks.

    • Dissolve the standards in dichloromethane and bring to volume. This is your stock solution (1 mg/mL).

    • From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 10, 5, 1 µg/mL) to establish linearity.

2. GC-MS Instrumentation and Conditions:

  • Rationale: The choice of column and temperature program is crucial for achieving good separation of the analyte from potential impurities.

  • Instrument: A standard gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Splitless mode, 280 °C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 10 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

3. Data Analysis and Interpretation:

  • Rationale: The percentage area of the main peak relative to the total peak area provides a good estimation of purity. Mass spectral library searches (e.g., NIST) help in the tentative identification of impurities.

  • Procedure:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main component using the area percent method: (Area of main peak / Total area of all peaks) x 100%.

    • For any impurity peaks, perform a mass spectral library search to tentatively identify the compounds.

    • Validate the method according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[11][12][13][14]

Comparative Data Analysis: Commercial Standard A vs. Commercial Standard B

The following table presents hypothetical data from the GC-MS analysis of two commercial standards of CAS 886230-72-4.

ParameterCommercial Standard ACommercial Standard B
Purity (% Area) 99.8%98.5%
Number of Impurities Detected 13
Impurity 1 (% Area) 0.2%0.8%
Impurity 2 (% Area) Not Detected0.5%
Impurity 3 (% Area) Not Detected0.2%
Tentative Impurity IDs Impurity 1: Starting Material XImpurity 1: Starting Material XImpurity 2: By-product YImpurity 3: Unknown

Interpretation of Results and Logical Relationships

The hypothetical data reveals a significant difference in the purity profiles of the two commercial standards.

cluster_A Commercial Standard A cluster_B Commercial Standard B A_purity High Purity (99.8%) A_impurities Single, known impurity B_purity Lower Purity (98.5%) A_conclusion High quality, suitable for sensitive applications A_impurities->A_conclusion B_impurities Multiple impurities, including an unknown B_conclusion May require further purification or be unsuitable for certain applications B_impurities->B_conclusion title Comparative Interpretation Logic

Caption: Logical flow of data interpretation for purity comparison.

Commercial Standard A demonstrates high purity with a single, identifiable impurity, likely a residual starting material. This suggests a well-controlled and efficient manufacturing process. This standard would be highly suitable for demanding applications in drug development and research where high purity is paramount.

Commercial Standard B , on the other hand, shows a lower purity and a more complex impurity profile, including an unknown compound. The presence of multiple impurities, including a by-product, may indicate a less optimized synthesis or purification process. The unknown impurity is of particular concern as its identity and potential reactivity are not known. For critical applications, this standard might require further purification, or a different source should be considered.

Conclusion: The Imperative of In-House Validation

This guide demonstrates a comprehensive and scientifically sound approach to validating the purity of commercial chemical standards. While vendors provide a Certificate of Analysis (CoA), it is incumbent upon the end-user to perform in-house verification to ensure the material is fit for its intended purpose. A robust, validated GC-MS method, as outlined here, provides the necessary confidence in the quality of your starting materials, which is the foundation of credible scientific research and successful drug development.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Moravek. (2022). Organic Impurities vs. Inorganic Impurities.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • ResolveMass Laboratories Inc. (2025).
  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • Research Trends Journal. (2024).
  • LATU. (n.d.).
  • Aquigen Bio Sciences. (2024). Common Sources of Impurities in Pharmaceutical Substances.
  • Pharmaceutical Technology. (2026). Organic Impurities in Chemical Drug Substances.
  • Smithers. (n.d.). A Brief Guide to GC-MS Analysis Services.
  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • Innovatech Labs. (2015). GC/MS Analysis Testing Methods.
  • Pure Synth. (2025).
  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • PatSnap Eureka. (2025). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC).
  • ZeptoMetrix. (n.d.).
  • Eurachem. (n.d.). Guide to Quality in Analytical Chemistry.
  • Singapore Accreditation Council. (2019).
  • Shimadzu Scientific Instruments. (n.d.).
  • ResearchGate. (n.d.). Table 1 Internal standards and performance check standards for GC-MS.
  • Organometallics. (2010).
  • Technology Networks. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS.
  • Pharmaffiliates. (n.d.). (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
  • Veeprho. (n.d.). Axitinib Iodo Impurity | CAS 886230-77-9.
  • Lotusfeet Pharma. (n.d.). (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
  • GuideChem. (n.d.). 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
  • Simson Pharma Limited. (n.d.). Axitinib Impurity 12 | CAS No- 886230-77-9.
  • Drug Inform

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Comparative

A Structural Comparison of 2-(2,6-diethyl-4-methylphenyl)acetic Acid and Established NSAID Derivatives: A Guide for Drug Development Professionals

Introduction Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy for managing pain, inflammation, and fever.[1][2] Their therapeutic effects are primarily derived from the inhibition of cyclooxygen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy for managing pain, inflammation, and fever.[1][2] Their therapeutic effects are primarily derived from the inhibition of cyclooxygenase (COX) enzymes, which exist as two principal isoforms: COX-1 and COX-2.[3][4] COX-1 is a constitutively expressed "housekeeping" enzyme involved in physiological processes like maintaining the gastric mucosa and mediating platelet aggregation.[5][6][7] In contrast, COX-2 is typically induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[5][6]

The clinical utility and side-effect profile of any given NSAID are intrinsically linked to its chemical structure, which dictates its affinity and selectivity for COX-1 versus COX-2.[5][8] Most traditional NSAIDs are non-selective, inhibiting both isoforms.[1] This dual inhibition, particularly of COX-1, is associated with common adverse effects such as gastrointestinal ulcers and bleeding.[2][9] This has driven the development of COX-2 selective inhibitors (coxibs) to mitigate such risks, although some have been linked to cardiovascular concerns.[9]

This guide provides an in-depth structural comparison between a specific phenylacetic acid derivative, 2-(2,6-diethyl-4-methylphenyl)acetic acid , and several major classes of established NSAIDs. While this specific compound is primarily known as a synthesis intermediate, its structure provides a valuable model for understanding the core principles of structure-activity relationships (SAR) in NSAID design.[10][11] We will dissect its key structural motifs and contrast them with those of widely used arylpropionic acids, arylacetic acids, and selective COX-2 inhibitors to elucidate the molecular features governing COX inhibition.

Section 1: The Cyclooxygenase Pathway and NSAID Mechanism of Action

The fundamental mechanism of NSAIDs involves blocking the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[1][2][12] The structural nuances of how a drug molecule fits into and interacts with the active site channel of each COX isoform determine its inhibitory power and selectivity.

NSAID_Mechanism_of_Action cluster_0 Cell Membrane Phospholipids cluster_1 Inflammatory Cascade Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid   Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) Thromboxanes (TXs) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX_Enzymes Inhibition

Caption: General mechanism of NSAID action on the arachidonic acid cascade.

Section 2: Structural Dissection and Comparative Analysis

We will compare 2-(2,6-diethyl-4-methylphenyl)acetic acid against three major classes of NSAIDs to highlight key structural determinants of activity.

Target Compound: 2-(2,6-diethyl-4-methylphenyl)acetic acid
  • Structure:

    • Core: Phenylacetic acid. This provides the essential acidic carboxylate group (-COOH).

    • Substituents: Two ethyl groups at positions 2 and 6, and a methyl group at position 4.

  • Inferred Structural Implications:

    • Acidic Moiety: The carboxylic acid is the critical pharmacophore, poised to form an ionic bond with the positively charged guanidinium group of a key arginine residue (Arg-120) at the entrance of the COX active site.[13][14] This interaction is a hallmark of most non-selective NSAIDs.[15]

    • Steric Hindrance: The two ethyl groups at the ortho positions (2 and 6) create significant steric bulk around the phenyl ring. This would force a non-planar (twisted) conformation relative to the acetic acid side chain. This steric hindrance is a crucial factor influencing how the molecule fits within the hydrophobic channel of the COX active site.

    • Lipophilicity: The alkyl substituents (diethyl and methyl) increase the overall lipophilicity of the molecule, which can enhance its binding within the predominantly hydrophobic COX channel.

Comparison with Arylacetic Acid Derivatives (e.g., Diclofenac)

Diclofenac is a potent NSAID also belonging to the arylacetic acid class.

  • Structural Similarities: Both compounds possess the phenylacetic acid scaffold, with the carboxyl group serving as the primary binding anchor.

  • Key Structural Differences:

    • Substitution: Diclofenac features a 2,6-dichloroaniline group attached to the phenyl ring. The chlorine atoms provide steric bulk and electronegativity, forcing the two aromatic rings into a twisted, non-coplanar orientation.

    • Binding Mode: This unique conformation allows diclofenac to bind in an inverted orientation within the COX-2 active site, where its carboxylate group interacts with Ser-530 and Tyr-385 instead of the typical Arg-120.[13]

    • Implication: The bulky diethyl groups on our target compound also induce a twist, but the nature of the substituents is purely aliphatic. It is more likely to adopt a classical binding mode, interacting with Arg-120, rather than the inverted pose of diclofenac. The difference in substitution highlights how varied atomic changes on the same core scaffold can lead to distinct enzyme-inhibitor interactions.

Comparison with Arylpropionic Acid Derivatives (e.g., Ibuprofen)

The "profens" are one of the most common classes of NSAIDs.

  • Structural Similarities: Both are arylalkanoic acids with an acidic carboxyl group and a substituted aromatic ring.

  • Key Structural Differences:

    • Side Chain: Ibuprofen has a propionic acid side chain (-CH(CH3)COOH), whereas our target has an acetic acid side chain (-CH2COOH). The α-methyl group in ibuprofen creates a chiral center; the (S)-enantiomer is significantly more active as it orients the molecule more effectively in the active site.[14] Our target compound is achiral.

    • Ring Substitution: Ibuprofen has a single isobutyl group at the para-position. The target compound's 2,6-diethyl substitution provides more steric bulk directly adjacent to the core ring, potentially restricting its rotational freedom within the narrow COX channel more than ibuprofen's substituent.

Comparison with Selective COX-2 Inhibitors (e.g., Celecoxib)

Coxibs represent a distinct structural class designed for COX-2 selectivity.

  • Key Structural Differences:

    • Acidic Moiety: Celecoxib lacks a carboxylic acid group. Instead, it features a benzenesulfonamide moiety. This is the single most important difference.

    • Binding Mode: The absence of the carboxylate means it does not interact with Arg-120. Instead, the sulfonamide group projects into a unique, larger side pocket present in the COX-2 active site, which is absent in COX-1 due to the substitution of a smaller valine (Val-523 in COX-2) for a bulkier isoleucine (Ile523 in COX-1).[16]

    • Implication: Our target compound, with its requisite carboxylic acid, is structurally predisposed to be a "classical" non-selective NSAID. It lacks the specific chemical features (like the sulfonamide group) and the appropriate dimensions to effectively utilize the COX-2 selective side pocket.

Caption: Key structural differences between the target compound and major NSAID classes.

Section 3: Summary of Structural Features and Predicted COX Selectivity

The table below consolidates the structural characteristics and provides a predicted COX selectivity for the target compound based on this comparative analysis.

Compound/ClassCore StructureAcidic MoietyKey Ring SubstituentsPredicted COX SelectivityRationale
2-(2,6-diethyl-4-methylphenyl)acetic acid Phenylacetic AcidCarboxylic Acid2,6-diethyl, 4-methylNon-selective Possesses the classic carboxylate group for Arg-120 binding; lacks features for COX-2 side pocket interaction.
Ibuprofen (Profens) Phenylpropionic AcidCarboxylic Acidp-isobutyl; α-methylNon-selective [8]Classic carboxylate binding; α-methyl enhances potency but does not confer selectivity.
Diclofenac (Arylacetic Acids) Phenylacetic AcidCarboxylic Acid2-(2,6-dichloroanilino)Slightly COX-2 Selective [8]Unique twisted structure allows for an alternative binding mode in the larger COX-2 active site.
Celecoxib (Coxibs) DiarylpyrazoleSulfonamidep-sulfonamidophenylHighly COX-2 Selective [7]Lacks carboxylate; sulfonamide group specifically binds to the COX-2 side pocket.

Section 4: Key Experimental Protocols for Structural and Functional Analysis

To empirically validate the predictions made from structural analysis, a series of well-established experimental protocols are required. The trustworthiness of any claim about a novel compound's activity rests on robust, reproducible data generated from such methods.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)

This assay is a gold standard for determining the inhibitory potency (IC50) and selectivity of a compound in a physiologically relevant matrix.[5]

Principle: The assay measures the production of prostaglandins from endogenous arachidonic acid in human whole blood. COX-1 activity is measured by thromboxane B2 (TXB2) production after blood clotting, while COX-2 activity is measured by prostaglandin E2 (PGE2) production in response to lipopolysaccharide (LPS) stimulation.

Methodology:

  • Blood Collection: Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Aliquot into separate tubes for COX-1 and COX-2 analysis.

  • Compound Preparation: Prepare a stock solution of 2-(2,6-diethyl-4-methylphenyl)acetic acid in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • COX-1 Assay: a. Add the test compound dilutions or vehicle control to the blood aliquots. b. Allow the blood to clot at 37°C for 60 minutes to induce COX-1-mediated TXB2 synthesis. c. Centrifuge to separate the serum. d. Quantify TXB2 levels in the serum using a validated ELISA kit.

  • COX-2 Assay: a. Add LPS (10 µg/mL) to the blood aliquots to induce COX-2 expression. b. Add the test compound dilutions or vehicle control. c. Incubate the samples for 24 hours at 37°C. d. Centrifuge to separate the plasma. e. Quantify PGE2 levels in the plasma using a validated ELISA kit.

  • Data Analysis: a. Plot the percentage inhibition of TXB2 and PGE2 synthesis against the log concentration of the test compound. b. Use non-linear regression analysis to calculate the IC50 value (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2. c. Calculate the COX-2 selectivity index as the ratio of IC50(COX-1) / IC50(COX-2).

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unequivocally confirming the chemical structure of a synthesized compound.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By measuring the absorption of radiofrequency energy by nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationship of atoms in a molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 2-(2,6-diethyl-4-methylphenyl)acetic acid in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: a. Place the sample in the NMR spectrometer. b. Acquire a proton (¹H) NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise. c. Analysis: Integrate the signals to determine the relative number of protons for each peak. Analyze chemical shifts and splitting patterns (multiplicity) to identify proton environments (e.g., aromatic, alkyl, carboxylic acid).

  • ¹³C NMR Acquisition: a. Acquire a carbon-13 (¹³C) NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon. b. Analysis: The chemical shift of each peak corresponds to a unique carbon environment (e.g., C=O of the acid, aromatic carbons, aliphatic carbons).

  • 2D NMR (Optional but Recommended): a. Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to establish proton-proton and proton-carbon connectivities, respectively. This provides definitive proof of the molecular skeleton.[17]

Conclusion

The structural framework of 2-(2,6-diethyl-4-methylphenyl)acetic acid firmly places it within the classical, non-selective class of NSAIDs. Its phenylacetic acid core, with the essential carboxylate group, dictates a probable interaction with Arg-120 in the active sites of both COX-1 and COX-2. The significant steric bulk from the 2,6-diethyl substituents is a key feature that would modulate its fit and potency but is unlikely to confer COX-2 selectivity. This contrasts sharply with the unique structural attributes of COX-2 selective inhibitors, which lack a carboxylate and are designed to exploit the isoform-specific side pocket. This comparative guide underscores a fundamental principle in drug design: subtle modifications in molecular architecture can lead to profound differences in biological activity and clinical profiles. The experimental protocols provided offer a clear pathway for validating these structure-based hypotheses for any novel NSAID candidate.

References

  • Nonsteroidal anti-inflammatory drug - Wikipedia. Wikipedia. [Link]

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  • Pain Relief: How NSAIDs Work - WebMD. WebMD. [Link]

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(2,6-diethyl-4-methylphenyl)acetic acid

Part 1: Hazard Assessment and Initial Precautions Before any disposal procedures are initiated, a thorough hazard assessment is paramount. Based on analogous chemical structures, 2-(2,6-diethyl-4-methylphenyl)acetic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Hazard Assessment and Initial Precautions

Before any disposal procedures are initiated, a thorough hazard assessment is paramount. Based on analogous chemical structures, 2-(2,6-diethyl-4-methylphenyl)acetic acid, a carboxylic acid, should be handled with care.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar to other acetic acid derivatives, this compound may cause skin and eye irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3]

  • Toxicity: While specific toxicity data is unavailable, it is prudent to treat the compound as potentially harmful if swallowed or inhaled.[4][5]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or butyl rubber), safety goggles or a face shield, and a laboratory coat.[6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][7]

  • Spill Management: In the event of a spill, contain the material and prevent it from entering drains or waterways.[8][9] Absorb liquids with an inert material (e.g., sand or vermiculite) and collect solids carefully. The collected waste must be treated as hazardous.

Part 2: The Core of Responsible Disposal: A Step-by-Step Protocol

The disposal of 2-(2,6-diethyl-4-methylphenyl)acetic acid must adhere to the "cradle-to-grave" principle of hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA) and enforced by the U.S. Environmental Protection Agency (EPA).

Step 1: Waste Minimization

The most effective disposal strategy begins with minimizing waste generation.[10]

  • Source Reduction: Order only the necessary quantities of the chemical for your experiments.[11]

  • Inventory Management: Maintain a detailed chemical inventory to prevent the over-purchase of reagents.[10][11]

  • Substitution: Where possible, consider using less hazardous alternative chemicals.[11]

Step 2: Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure appropriate disposal.[12]

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for 2-(2,6-diethyl-4-methylphenyl)acetic acid and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware). The container should be kept closed when not in use.[11][12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(2,6-diethyl-4-methylphenyl)acetic acid."

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong bases or oxidizing agents, as this could lead to violent reactions.[6]

Step 3: On-Site Storage

Laboratories can temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA).[13]

  • Location: The SAA must be at or near the point of generation and under the control of the operator.[11]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[13]

  • Container Management: Waste containers must be in good condition and kept securely closed.[12]

Step 4: Arranging for Disposal

The final disposal of hazardous waste must be conducted by a licensed and reputable waste disposal company.

  • Vendor Selection: Choose a waste hauler that is permitted to transport and dispose of hazardous chemical waste.[13] Your institution's Environmental Health and Safety (EHS) department can provide a list of approved vendors.

  • Waste Manifest: For transport off-site, a hazardous waste manifest is required. This document tracks the waste from your facility to its final destination.[14]

  • Disposal Method: The most probable disposal method for this type of organic acid is incineration at a permitted hazardous waste incineration facility.[8][13] This process destroys the chemical, minimizing its environmental impact. Landfilling may be an option after stabilization, but incineration is generally preferred for organic compounds.

Part 3: Experimental Workflow and Data Presentation

To provide a clear and actionable framework, the following workflow and data table summarize the key decision points and information for the disposal of 2-(2,6-diethyl-4-methylphenyl)acetic acid.

Disposal Workflow Diagram

DisposalWorkflow Figure 1: Disposal Decision Workflow for 2-(2,6-diethyl-4-methylphenyl)acetic acid A Generation of Waste (2-(2,6-diethyl-4-methylphenyl)acetic acid) B Hazard Assessment (Assume Irritant & Potentially Toxic) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste (Dedicated, Labeled Container) C->D E Store in Satellite Accumulation Area (SAA) (<55 gallons) D->E F Contact EHS/Waste Vendor for Pickup E->F G Complete Hazardous Waste Manifest F->G H Waste Transported by Licensed Hauler G->H I Final Disposal (Incineration) H->I

Caption: Figure 1 outlines the key steps from waste generation to final disposal.

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WasteAssumed irritant and potentially toxic based on similar compounds.[1][2][3][5]
Primary PPE Nitrile or Butyl Gloves, Safety Goggles, Lab CoatTo prevent skin and eye contact.[6]
Waste Segregation Dedicated container, do not mix with bases or oxidizersTo prevent hazardous reactions.[6]
On-site Storage Labeled, closed container in a designated SAACompliance with EPA and OSHA regulations.[11][13]
Disposal Method Incineration by a licensed hazardous waste facilityComplete destruction of the organic compound.[8][13]

Part 4: Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By following each step, you are inherently documenting your compliance with best practices and regulatory requirements. The use of a licensed waste disposal vendor and the completion of a hazardous waste manifest provide a clear and traceable record of proper disposal, fulfilling the "cradle-to-grave" responsibility.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Pathology. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information. [Link]

  • EPA Hazardous Waste Regulations. (n.d.). Study.com. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]

  • Safety Data Sheet. (2022, August 31). National Metrology Institute of Japan. [Link]

  • Summary Chart of Hazardous Waste Permitting Regulations. (2025, December 29). US EPA. [Link]

  • Hazardous Substance Fact Sheet - Acetic Acid. (n.d.). New Jersey Department of Health. [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. [Link]

  • GPS/JIPS Safety Summary - Ethyl acetate. (2023, January 1). Japan Chemical Industry Association. [Link]

  • Safety data sheet - Phenylacetic acid. (2023, May 17). CPAChem. [Link]

  • 2-(2,6-diethyl-4-methylphenyl)acetic acid. (n.d.). MolPort. [Link]

  • Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. (2001, July 25). PubMed. [Link]

  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (2019, November 13). Juniper Publishers. [Link]

  • Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Environment tier II assessment. (2020, June 16). Australian Government Department of Health. [Link]

  • 2-(2-chloro-4-methylphenyl)acetic acid — Chemical Substance Information. (n.d.). NextSDS. [Link]

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